5-(3-Thienyl)pentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-3-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c10-9(11)4-2-1-3-8-5-6-12-7-8/h5-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETZXRCCRPQLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641429 | |
| Record name | 5-(Thiophen-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20906-04-1 | |
| Record name | 5-(Thiophen-3-yl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of Heterocyclic Scaffolds
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(3-Thienyl)pentanoic Acid
In the landscape of modern drug discovery and material science, the thiophene ring stands out as a privileged scaffold. Its structural similarity to benzene, coupled with its unique electronic properties and ability to engage in specific biological interactions, makes it an invaluable building block.[1] This guide focuses on a specific, yet highly versatile derivative: This compound . We will move beyond a simple recitation of data, providing a deep, mechanistic understanding of its properties, synthesis, and reactivity. The goal is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to strategically deploy this molecule in their research and development pipelines.
Molecular Identity and Physicochemical Profile
This compound is a bifunctional molecule featuring a terminal carboxylic acid group and a thiophene ring linked by a five-carbon aliphatic chain. This structure provides two distinct points for chemical modification, making it a flexible synthon for a variety of synthetic pathways.[1]
Chemical Structure and Nomenclature
-
Systematic Name: 5-(Thiophen-3-yl)pentanoic acid
-
Molecular Weight: 184.26 g/mol [3]
-
SMILES: O=C(O)CCCCC1=CSC=C1[3]
Physicochemical Properties
Quantitative data for this specific isomer is not broadly published; however, we can compile key properties from chemical suppliers and make informed predictions based on its structure and related compounds like its 2-thienyl isomer and pentanoic acid.[4][5]
| Property | Value / Predicted Value | Source / Rationale |
| Purity | ≥97.0% (typical commercial) | [2] |
| Physical State | Solid or Oil | Based on related structures. The 2-thienyl isomer has a melting point of 39-42°C.[4] |
| Boiling Point | ~330-340°C at 760 mmHg (Predicted) | Extrapolated from the predicted boiling point of the 2-thienyl isomer (~336.8°C).[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | The long alkyl chain and aromatic ring decrease water solubility, a common trait for such carboxylic acids.[4] |
| pKa | ~4.8 - 5.0 (Predicted) | Similar to other aliphatic carboxylic acids like pentanoic acid (pKa ≈ 4.8). The distant thienyl group has a minor electronic effect. |
Spectroscopic Characterization: An Interpretive Guide
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While a definitive public database spectrum is elusive, a competent chemist can predict the key features with high accuracy based on the constituent functional groups.[6][7][8]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the thiophene ring, the aliphatic chain, and the carboxylic acid proton.
-
δ ~11.0-12.0 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.[9]
-
δ ~7.25 ppm (1H, triplet, J≈3.0 Hz): Corresponds to the proton at the C5 position of the thiophene ring.
-
δ ~7.00 ppm (1H, multiplet): Corresponds to the proton at the C2 position of the thiophene ring.
-
δ ~6.95 ppm (1H, multiplet): Corresponds to the proton at the C4 position of the thiophene ring.
-
δ 2.65 ppm (2H, triplet, J≈7.5 Hz): The methylene group (α to the thiophene ring).
-
δ 2.40 ppm (2H, triplet, J≈7.5 Hz): The methylene group (α to the carbonyl group).
-
δ 1.6-1.8 ppm (4H, multiplet): The two central methylene groups of the pentyl chain, which will likely overlap.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum provides a map of the unique carbon environments.
-
δ ~180 ppm: The carbonyl carbon of the carboxylic acid, typically the most downfield signal.[9]
-
δ ~142 ppm: The C3 quaternary carbon of the thiophene ring attached to the alkyl chain.
-
δ ~128 ppm: The C5 carbon of the thiophene ring.
-
δ ~125 ppm: The C2 carbon of the thiophene ring.
-
δ ~120 ppm: The C4 carbon of the thiophene ring.
-
δ ~34 ppm: The methylene carbon α to the carbonyl group.
-
δ ~31 ppm: The methylene carbon α to the thiophene ring.
-
δ ~29 ppm: The central methylene carbons of the pentyl chain.
-
δ ~24 ppm: The central methylene carbons of the pentyl chain.
Predicted Infrared (IR) Spectrum
The IR spectrum is invaluable for identifying key functional groups.
-
2500-3300 cm⁻¹ (broad): A very broad and characteristic O-H stretch of the carboxylic acid, often obscuring C-H stretches.[7]
-
~2930 cm⁻¹: Aliphatic C-H stretching from the pentyl chain.
-
~1710 cm⁻¹ (strong): A strong, sharp absorbance characteristic of the C=O (carbonyl) stretch of a carboxylic acid.[7]
-
~1410 cm⁻¹ and ~1280 cm⁻¹: C-O stretching and O-H bending vibrations.
-
Multiple peaks in 1500-1300 cm⁻¹ & 800-700 cm⁻¹ regions: C=C and C-S stretching and bending vibrations associated with the thiophene ring.
Synthesis and Chemical Reactivity
Understanding how to synthesize this compound and how it behaves in chemical reactions is critical for its application as a building block.
A Plausible Synthetic Workflow
While numerous synthetic routes to thiophene derivatives exist, a robust and logical approach for this specific molecule would involve a Grignard reaction followed by carboxylation. This method offers good control and utilizes readily available starting materials.
Caption: A plausible three-step synthetic workflow for this compound.
-
Grignard Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of dry tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromothiophene (1.0 eq) in dry THF via an addition funnel. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the resulting dark solution for 1-2 hours at room temperature to ensure complete formation of 3-thienylmagnesium bromide.
-
Coupling: In a separate flask, dissolve methyl 5-bromopentanoate (1.1 eq) in dry THF. Cool this solution to 0°C. Slowly transfer the prepared Grignard reagent to the ester solution via cannula. For improved yield and selectivity, a copper(I) catalyst like CuI or Li₂CuCl₄ can be added to the ester solution prior to the Grignard addition. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester, methyl 5-(3-thienyl)pentanoate. Dissolve the crude ester in methanol and add a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 eq). Heat the mixture to reflux for 2-4 hours, monitoring by TLC. After cooling, remove the methanol in vacuo. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the product. Extract the product with ethyl acetate (3x), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, this compound. Further purification can be achieved by column chromatography or recrystallization.
Core Reactivity Profile
The molecule's reactivity is governed by its two primary functional groups.
-
Carboxylic Acid Group: This group is the primary site for nucleophilic acyl substitution. It can be readily converted into a variety of derivatives, which is a cornerstone of its utility in drug development.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters.[10]
-
Amidation: Activation with coupling reagents (e.g., EDC, HATU) followed by reaction with primary or secondary amines produces amides. This is a critical reaction for building peptide-like structures or introducing diverse functional groups.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 6-(3-thienyl)hexan-1-ol.
-
-
Thiophene Ring: The thiophene ring is an electron-rich aromatic system prone to electrophilic aromatic substitution (EAS). The alkyl chain is a weak activating group with ortho-, para-directing effects. In the 3-substituted thiophene, the primary sites for EAS are the C2 and C5 positions.
-
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) will preferentially introduce a bromine atom at the C2 or C5 position.
-
Nitration/Sulfonation: Can be achieved with standard reagents, though conditions must be carefully controlled to avoid degradation of the thiophene ring.
-
Caption: Primary reactive centers on this compound.
Applications in Research and Development
The true value of this compound lies in its application as a strategic building block. Thiophene-containing molecules are prevalent in pharmaceuticals and advanced materials.[11][12]
Medicinal Chemistry and Drug Discovery
The thiophene moiety is a well-established bioisostere of the phenyl ring, capable of modulating a compound's pharmacokinetic and pharmacodynamic properties.[1] The carboxylic acid "handle" on this compound allows for its incorporation into larger, more complex molecules targeting a range of diseases.
-
Scaffold for CNS-Active Agents: Thiophene derivatives are found in drugs targeting the central nervous system, including antipsychotics (e.g., Olanzapine) and antidepressants (e.g., Duloxetine).[11] The lipophilic character of the thienyl-alkyl chain can aid in blood-brain barrier penetration, a critical challenge in CNS drug design.
-
Intermediate for Enzyme Inhibitors: Carboxylic acids are classic functional groups for interacting with the active sites of enzymes, particularly metalloproteases and hydrolases. By creating amide libraries from this compound, researchers can perform structure-activity relationship (SAR) studies to discover potent and selective inhibitors.
-
Fragment for Novel Therapeutics: The molecule can serve as a starting point for developing novel agonists or antagonists. For example, thienyl carboxamide derivatives have been designed as potent agonists at NMDA receptor subtypes, which have therapeutic potential in neurological disorders.[13] Similarly, thieno[3,2-b]pyridine-5-carboxamides have been identified as potent negative allosteric modulators of the mGluR5 receptor, relevant for autism spectrum disorders.[14]
Material Science
Thiophene-based structures are the foundation of many organic conductive materials. While this specific molecule is not a monomer for direct polymerization, its derivatives can be.
-
Functionalized Polymers: By converting the carboxylic acid to a polymerizable group (e.g., an acrylate or styrenic derivative), the thienyl moiety can be incorporated into polymer backbones or side chains. This can impart unique electronic or self-assembly properties to the resulting material. Thienyl-containing amino acids are already being explored for creating advanced materials like stimuli-responsive hydrogels.[15]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its dual functionality allows for precise and versatile chemical modification, while the embedded thiophene ring offers proven bioactivity and unique electronic properties. From the rational design of CNS-targeting pharmaceuticals to the development of novel functional materials, this compound provides a robust and reliable starting point. This guide has aimed to provide the in-depth, practical, and scientifically-grounded insights necessary for researchers to fully leverage the potential of this valuable heterocyclic building block.
References
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International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved January 18, 2026, from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 18, 2026, from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists. Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved January 18, 2026, from [Link]
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ACS Publications. (n.d.). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Retrieved January 18, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (2006). Reactivity and acid-base behavior of ring-methoxylated arylalkanoic acid radical cations and radical zwitterions in aqueous solution. Retrieved January 18, 2026, from [Link]
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Thieme Chemistry. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved January 18, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Pentanoic acid (CAS 109-52-4). Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to 5-(3-Thienyl)pentanoic Acid
Executive Summary
This technical guide provides a comprehensive overview of 5-(3-Thienyl)pentanoic acid (CAS 20906-04-1), a heterocyclic fatty acid derivative. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key building block or investigate its potential therapeutic applications. This document details the compound's physicochemical properties, provides a robust synthesis and purification protocol, outlines its applications, presents validated analytical methodologies for quality control, and summarizes essential safety and handling procedures. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Physicochemical Properties and Characterization
This compound is a specialty chemical primarily used in organic synthesis. Its structure, featuring a thiophene ring attached to a pentanoic acid chain, makes it a valuable intermediate in the creation of more complex molecules, particularly in the pharmaceutical and materials science sectors.
A precise understanding of its chemical and physical properties is the foundation for its effective use in any research or development setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and the expected spectroscopic signature for identity confirmation.
Table 1: Core Physicochemical & Spectroscopic Data
| Property | Value | Source |
| CAS Number | 20906-04-1 | [1][2] |
| Molecular Formula | C₉H₁₂O₂S | [1][2] |
| Molecular Weight | 184.26 g/mol | [1][2] |
| IUPAC Name | 5-(Thiophen-3-yl)pentanoic acid | [2] |
| Appearance | Cream Solid | [3] |
| Purity | ≥95% - 97.0% | [1][4] |
| Solubility | Insoluble in water. | [5] |
| SMILES Code | O=C(O)CCCCC1=CSC=C1 | [2] |
Note: Spectroscopic data (NMR, IR, MS) can vary slightly based on the solvent and instrument used. The data presented here are typical values and should be used as a reference.
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The described method is a common laboratory-scale procedure.
Synthetic Rationale
The chosen synthetic route, a modified Grignard reaction followed by carboxylation, is favored for its reliability and the commercial availability of the starting materials. The Grignard reagent is a powerful nucleophile, ideal for forming the crucial carbon-carbon bond with the thiophene ring. Subsequent carboxylation with carbon dioxide (dry ice) is an efficient method for introducing the carboxylic acid moiety.
Detailed Synthetic Protocol
Materials:
-
3-Bromothiophene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
5-Bromopentanoic acid ethyl ester
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3-bromothiophene in anhydrous ether dropwise. A small crystal of iodine may be added to initiate the reaction. The mixture should be stirred until most of the magnesium has reacted to form 3-thienylmagnesium bromide.
-
Coupling Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of 5-bromopentanoic acid ethyl ester in anhydrous ether. The reaction is exothermic and should be controlled carefully. Allow the mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis & Carboxylation: The reaction mixture is then poured slowly over a slurry of crushed dry ice. This step introduces the carboxylic acid group. After the CO₂ has sublimated, the mixture is quenched by the slow addition of 1M HCl to hydrolyze the intermediate magnesium salt.
-
Work-up & Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are then washed with 1M NaOH to extract the acidic product into the aqueous layer.
-
Acidification & Isolation: The basic aqueous layer is cooled in an ice bath and acidified with 1M HCl until the product precipitates. The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product is further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound. The final product is dried under a high vacuum.
Synthesis Workflow Diagram
Sources
A Technical Guide to the Spectroscopic Characterization of 5-(3-Thienyl)pentanoic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: 5-(3-Thienyl)pentanoic acid is a chemical compound of interest in various research domains, including materials science and medicinal chemistry, due to the presence of both a thiophene ring and a carboxylic acid functional group.[1][2] Accurate and comprehensive characterization of its molecular structure is paramount for its application in any field. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its identification and verification. The spectroscopic techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and data from analogous chemical structures.
Chemical Structure
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet, broad | 1H | -COOH |
| ~7.25 | Doublet of doublets | 1H | Thiophene H-5 |
| ~7.00 | Doublet of doublets | 1H | Thiophene H-2 |
| ~6.95 | Doublet of doublets | 1H | Thiophene H-4 |
| ~2.70 | Triplet | 2H | -CH₂- (adjacent to thiophene) |
| ~2.40 | Triplet | 2H | -CH₂- (adjacent to COOH) |
| ~1.70 | Multiplet | 4H | -CH₂-CH₂- (central methylene groups) |
Interpretation:
The ¹H NMR spectrum is expected to show a characteristic broad singlet in the downfield region (~11-12 ppm) corresponding to the acidic proton of the carboxylic acid. The three protons on the thiophene ring are expected to appear in the aromatic region (~6.9-7.3 ppm) with splitting patterns (doublet of doublets) resulting from coupling to each other. The methylene protons of the pentanoic acid chain will appear as distinct signals in the aliphatic region. The protons on the carbon adjacent to the electron-withdrawing thiophene ring will be slightly downfield (~2.70 ppm) compared to the protons adjacent to the carbonyl group (~2.40 ppm). The remaining four protons of the central methylene groups will likely appear as a multiplet around 1.70 ppm.
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 75 or 100 MHz. [3][4]The same sample solution would be used.
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -COOH |
| ~142 | Thiophene C-3 (substituted) |
| ~128 | Thiophene C-5 |
| ~126 | Thiophene C-2 |
| ~122 | Thiophene C-4 |
| ~34 | -CH₂- (adjacent to COOH) |
| ~31 | -CH₂- |
| ~30 | -CH₂- (adjacent to thiophene) |
| ~25 | -CH₂- |
Interpretation:
The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid in the downfield region around 180 ppm. [5][6]The four carbons of the thiophene ring will appear in the aromatic region, with the substituted carbon (C-3) being the most downfield. The four methylene carbons of the pentanoic acid chain will appear in the aliphatic region between 25 and 35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying functional groups.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. [7]A small amount of the sample can be analyzed as a thin film between salt plates (if it is a liquid at room temperature) or as a KBr pellet (if it is a solid).
Caption: Workflow for IR Spectroscopy.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=C stretch (thiophene) |
| ~1465 | Medium | C-H bend (aliphatic) |
| ~1280 | Medium | C-O stretch (carboxylic acid) |
| ~930 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
| ~870, ~780 | Medium-Strong | C-H bend (out-of-plane, thiophene) |
Interpretation:
The IR spectrum will be dominated by the very broad absorption band of the O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. [5][8]A strong, sharp peak around 1710 cm⁻¹ is characteristic of the C=O stretch of a carboxylic acid dimer. [5][8]The presence of the thiophene ring will be confirmed by C=C stretching bands and characteristic out-of-plane C-H bending vibrations. The aliphatic chain will show characteristic C-H stretching and bending absorptions. [9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
A mass spectrum can be obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.
Caption: Workflow for Mass Spectrometry.
Predicted Mass Spectrum Data:
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 139 | [M - COOH]⁺ |
| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Interpretation:
The mass spectrum should show a molecular ion peak at m/z = 184, corresponding to the molecular weight of this compound (C₉H₁₂O₂S). [10]A prominent fragment would be observed at m/z = 139, resulting from the loss of the carboxyl group (-COOH). The most stable fragment is often the thienylmethyl cation at m/z = 97, formed by cleavage of the bond beta to the thiophene ring. The base peak could be the thienyl cation itself at m/z = 83. The fragmentation pattern of the pentanoic acid chain would also contribute to the spectrum.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of the structure of this compound. The predicted data presented in this guide, based on fundamental spectroscopic principles and analysis of similar compounds, serves as a valuable reference for researchers working with this molecule. Experimental verification of this data will definitively confirm the identity and purity of this compound.
References
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An In-depth Technical Guide to the NMR Spectra Analysis of 5-(3-Thienyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(3-thienyl)pentanoic acid, a molecule of interest in medicinal chemistry and materials science. By delving into the principles of chemical shifts, coupling constants, and spectral interpretation, this document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of thiophene-containing compounds. We will explore the causality behind spectral features, present standardized experimental protocols, and provide a framework for the confident structural elucidation of this and similar molecules.
Introduction: The Structural Significance of this compound
Thiophene and its derivatives are privileged scaffolds in drug discovery and the development of functional organic materials.[1] Their unique electronic properties and ability to engage in various biological interactions make them valuable building blocks. This compound combines a 3-substituted thiophene ring with a flexible pentanoic acid chain, presenting a rich system for structural analysis. NMR spectroscopy is the premier tool for unambiguously confirming the identity and purity of such molecules. A thorough understanding of its NMR spectra is not merely an academic exercise but a critical step in quality control, reaction monitoring, and understanding structure-activity relationships.
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound. We will begin with the foundational aspects of sample preparation and data acquisition, followed by a detailed interpretation of the proton and carbon spectra, and conclude with a summary of key spectral parameters.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The integrity of NMR data is fundamentally dependent on meticulous experimental technique. The following protocol outlines a self-validating system for acquiring high-resolution spectra.
Sample Preparation
-
Solvent Selection : The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for carboxylic acids, the acidic proton signal can be broad and its chemical shift concentration-dependent.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative, often providing a sharper carboxylic acid proton signal due to its hydrogen-bonding capabilities. For definitive identification of the acidic proton, a D₂O exchange experiment can be performed; the signal corresponding to the carboxylic acid proton will disappear upon addition of a drop of D₂O.[3][4]
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the instrument and sample.
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse sequence is generally sufficient.[1]
-
Spectral Width : Set to approximately 12-15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.[1]
-
Number of Scans : 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay : A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.[1]
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[1]
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[1]
-
Relaxation Delay : A longer relaxation delay of 2-5 seconds is necessary to ensure quantitative signal intensity, especially for quaternary carbons.
-
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.
-
Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration : For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Workflow for NMR Analysis of this compound
Caption: A streamlined workflow for the NMR analysis of organic compounds.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.
Chemical Structure and Proton Numbering
To facilitate a clear discussion, the protons of this compound are numbered as follows:
Caption: Structure of this compound with proton designations.
Predicted ¹H NMR Signal Assignments
The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons of this compound in CDCl₃.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H(h) - COOH | 9.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broad due to chemical exchange.[2][3][5] |
| H(a) - Thiophene H2 | ~7.17 | Multiplet | 1H | Protons on a thiophene ring typically appear in the aromatic region. The exact shift is influenced by the alkyl substituent at C3.[1] |
| H(c) - Thiophene H5 | ~6.86 | Multiplet | 1H | Similar to H2, this proton is in the aromatic region, with its chemical shift influenced by the C3-substituent.[1] |
| H(b) - Thiophene H4 | ~6.87 | Multiplet | 1H | Also in the aromatic region, its shift is affected by the adjacent substituent.[1] |
| H(g) - Cδ-H₂ | ~2.80 | Triplet | 2H | These protons are adjacent to the thiophene ring and are thus deshielded relative to other methylene groups. |
| H(d) - Cα-H₂ | 2.0 - 2.5 | Triplet | 2H | Protons alpha to a carbonyl group are deshielded and typically appear in this range.[3] |
| H(e), H(f) - Cβ-H₂, Cγ-H₂ | 1.4 - 1.8 | Multiplets | 4H | These methylene protons are in a more shielded, alkane-like environment. |
Interpretation of Coupling Constants (J-values)
-
Thiophene Ring : The coupling constants between the protons on the thiophene ring are characteristic. J(H2-H4) and J(H4-H5) are typically in the range of 3-5 Hz, while J(H2-H5) is smaller, around 1-2 Hz.
-
Aliphatic Chain : The vicinal coupling between adjacent methylene groups (e.g., H(d) and H(e)) will result in triplet or multiplet patterns with a typical J-value of 6-8 Hz.[6]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Signal Assignments
The following table outlines the expected chemical shifts for the carbon atoms of this compound.
| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 170 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[3][5][7] |
| Thiophene C3 | ~138 | The carbon bearing the substituent is typically deshielded.[1] |
| Thiophene C2, C4, C5 | 121 - 130 | The other sp² hybridized carbons of the thiophene ring appear in this region.[1] |
| Cα | 30 - 40 | The carbon alpha to the carbonyl group is deshielded.[3] |
| Cδ | ~30 | The carbon attached to the thiophene ring. |
| Cβ, Cγ | 20 - 30 | These carbons are in a typical aliphatic environment. |
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm assignments, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of the spin systems within the thiophene ring and along the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
Conclusion
The NMR spectral analysis of this compound is a systematic process that relies on the fundamental principles of chemical shifts and coupling constants. By following a robust experimental protocol and applying a logical interpretive framework, researchers can confidently elucidate the structure of this and related compounds. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and scientists to leverage NMR spectroscopy to its full potential in their research endeavors. The combination of ¹H and ¹³C NMR, supplemented by 2D techniques when necessary, offers a powerful and self-validating system for structural characterization.
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The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved January 12, 2024, from [Link]
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Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved January 12, 2024, from [Link]
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Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved January 12, 2024, from [Link]
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Substituent Effects in Thiophene Compounds. III. 1H NMR and IR Studies in Methyl [trans-β-(Substituted 2-thienyl)acrylate]s. (n.d.). Oxford Academic. Retrieved January 12, 2024, from [Link]
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The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. (1991). PubMed. Retrieved January 12, 2024, from [Link]
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NMR chemical shift prediction of thiophenes. (n.d.). Stenutz. Retrieved January 12, 2024, from [Link]
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Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. (1989). Sci-Hub. Retrieved January 12, 2024, from [Link]
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Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? (2017). ResearchGate. Retrieved January 12, 2024, from [Link]
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Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017). CORE. Retrieved January 12, 2024, from [Link]
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Thioester supporting info 09-08-12. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2024, from [Link]
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N-Unsubstituted 2- and 3-thiophenimines. (2024). Organic & Biomolecular Chemistry. Retrieved January 12, 2024, from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved January 12, 2024, from [Link]
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Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2024, from [Link]
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Approximate 1H and 13C NMR Shifts. (n.d.). Retrieved January 12, 2024, from [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 12, 2024, from [Link]
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Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved January 12, 2024, from [Link]
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Pyrroles, furans & thiophenes – properties, syntheses & reactivity. (n.d.). Retrieved January 12, 2024, from [Link]
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13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0300395). (n.d.). NP-MRD. Retrieved January 12, 2024, from [Link]
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Coupling constants. (n.d.). The Duke NMR Center. Retrieved January 12, 2024, from [Link]
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Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. (2020). PMC. Retrieved January 12, 2024, from [Link]
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1H NMR Spectrum (PHY0086543). (n.d.). PhytoBank. Retrieved January 12, 2024, from [Link]
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Foreword: A Modern Approach to Small Molecule Elucidation
An In-Depth Technical Guide to the Mass Spectrometry of 5-(3-Thienyl)pentanoic Acid
In the landscape of drug discovery and metabolomics, the precise structural characterization of small molecules is paramount. This compound, a molecule combining a heterocyclic aromatic ring with a carboxylic acid functional group, presents a unique and illustrative case for mass spectrometric analysis. Its structure is simple enough to be fundamentally understood, yet complex enough to demonstrate the power and nuance of modern analytical techniques. This guide moves beyond rote protocols; it is a narrative of scientific reasoning, designed for researchers and drug development professionals. We will explore not just how to analyze this molecule, but why specific choices in instrumentation and methodology lead to the most definitive and trustworthy results. Our exploration will be grounded in two primary, complementary techniques: the classic, robust Gas Chromatography-Mass Spectrometry (GC-MS) and the highly sensitive, versatile Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analyte: this compound
Understanding the target molecule is the foundational step for any analytical method development. The structure of this compound dictates its behavior in both chromatographic separation and mass spectrometric ionization and fragmentation.
Chemical Structure:
Figure 1: Chemical structure of this compound.
The molecule consists of a five-carbon pentanoic acid chain attached at the 3-position of a thiophene ring. This structure imparts dual characteristics: the thiophene ring provides aromaticity and a sulfur heteroatom, while the pentanoic acid chain provides a polar, ionizable carboxyl group and a flexible aliphatic backbone.
| Property | Value | Source |
| CAS Number | 20906-04-1 | [1] |
| Molecular Formula | C₉H₁₂O₂S | [1] |
| Molecular Weight | 184.26 g/mol | [1] |
| Monoisotopic Mass | 184.05580 Da | Calculated |
| Key Features | Thiophene Ring, Carboxylic Acid, Aliphatic Chain | N/A |
Analytical Strategy: A Dual-Pronged Approach
No single analytical technique is universally superior; the choice is dictated by the analyte's properties and the research question. For this compound, a comprehensive characterization is best achieved by leveraging both GC-MS and LC-MS/MS.
Figure 2: Dual analytical workflow for comprehensive characterization.
-
GC-MS Rationale: GC-MS provides excellent chromatographic resolution and highly reproducible fragmentation patterns. The extensive libraries of electron ionization (EI) spectra make it a powerful tool for identification. However, the high polarity and low volatility of the carboxylic acid group necessitate a derivatization step to make the analyte suitable for gas chromatography.[2]
-
LC-MS/MS Rationale: LC-MS/MS is the workhorse of modern bioanalysis, offering high sensitivity and specificity without the need for derivatization.[3] Electrospray ionization (ESI) is a "soft" technique that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M-H]⁻).[4] Subsequent fragmentation via tandem mass spectrometry (MS/MS) provides definitive structural information.[5][6]
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
The Causality of Derivatization
Direct injection of this compound into a GC system would result in poor peak shape and low response. The polar carboxylic acid group engages in strong hydrogen bonding, increasing its boiling point and causing it to interact unfavorably with common non-polar GC stationary phases.
To overcome this, we must mask the polar group. Silylation is a robust and common choice, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2] This transformation dramatically increases volatility and thermal stability, making the analyte "GC-friendly."
Experimental Protocol: Silylation and GC-MS Analysis
Protocol: Silylation
-
Preparation: In a 2 mL autosampler vial, evaporate 100 µL of a sample solution (e.g., 1 mg/mL in methanol) to complete dryness under a gentle stream of nitrogen. This is crucial to remove water, which would consume the derivatizing reagent.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the dried residue.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for immediate GC-MS injection.
Protocol: GC-MS Analysis The following table outlines a typical set of parameters for the analysis of the TMS-derivatized analyte.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust platform. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for semi-polar compounds. |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for sensitivity. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert and provides good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | A starting temperature below the solvent boiling point, followed by a ramp to elute the analyte in a reasonable time with good peak shape. |
| MS System | Agilent 5977B or equivalent | Standard single quadrupole or TOF MS. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Source Temp. | 230°C | Standard operating temperature to maintain cleanliness and prevent condensation. |
| Quad Temp. | 150°C | Standard operating temperature. |
| Scan Range | m/z 40-500 | Covers the expected mass range from small fragments to the derivatized molecular ion. |
Predicted EI Fragmentation Pathway
The TMS-derivatized molecule has a molecular weight of 256.4 g/mol . Under 70 eV electron ionization, we anticipate a complex but predictable fragmentation pattern. The molecular ion, [M]⁺•, will be observed at m/z 256.
Figure 3: Predicted Electron Ionization (EI) fragmentation of TMS-derivatized this compound.
Key Predicted Fragments:
| m/z | Proposed Identity | Fragmentation Mechanism |
| 256 | [M]⁺• (Molecular Ion) | Initial ionization of the TMS-derivatized molecule. |
| 241 | [M-15]⁺ | Loss of a methyl radical (•CH₃) from the TMS group. This is a hallmark of silylated compounds and is often the base peak. |
| 179 | [M - •COOTMS]⁺ | Alpha-cleavage at the carbonyl group, losing the silylated carboxyl radical. This results in a C₉H₁₂S⁺ fragment. |
| 129 | [C₅H₉O₂Si]⁺ | McLafferty rearrangement, a characteristic fragmentation of long-chain carbonyls, involving a gamma-hydrogen transfer and cleavage of the Cα-Cβ bond.[7] |
| 117 | [COOTMS]⁺ | Alpha-cleavage resulting in the silylated carboxyl cation.[8] |
| 97 | [C₅H₅S]⁺ | Thienylmethyl cation, resulting from cleavage of the alkyl chain. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself, a very common and indicative fragment. |
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Causality of Ionization Mode Selection
For LC-MS, ESI is the premier choice for polar molecules like carboxylic acids.[9] We have a choice between positive and negative ionization modes. The carboxylic acid group has an acidic proton (pKa ~4-5). In a solution with a pH above its pKa, it will readily deprotonate to form a carboxylate anion. Therefore, negative ion mode ESI is the logical and superior choice , as it will efficiently generate the [M-H]⁻ ion at m/z 183.05. This provides high sensitivity and a clean precursor for MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
Protocol: LC-MS/MS Analysis This protocol is designed for a standard reversed-phase separation coupled to a triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Setting | Rationale |
| LC System | Waters Acquity UPLC or equivalent | High-pressure system for fast, efficient separations. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | A C18 stationary phase provides good retention for the moderately nonpolar backbone of the molecule. |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide | The weak base promotes deprotonation for efficient negative ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Ammonium Hydroxide | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS System | Sciex QTRAP 6500 or equivalent | High-sensitivity tandem MS platform. |
| Ionization Mode | ESI Negative | As explained, this is the most efficient mode for a carboxylic acid. |
| Precursor Ion (Q1) | m/z 183.1 | Selection of the deprotonated [M-H]⁻ molecule. |
| Collision Gas | Nitrogen | Standard inert gas for CID. |
| Collision Energy | Optimized (e.g., -15 to -30 eV) | Energy must be tuned to achieve a good balance of precursor depletion and fragment ion formation. |
| Product Ion Scan (Q3) | m/z 40-185 | Scan range to detect all relevant fragment ions. |
Predicted ESI-CID Fragmentation Pathway
In the collision cell, the selected [M-H]⁻ precursor ion (m/z 183.1) is accelerated and collides with neutral gas molecules, leading to fragmentation. The fragmentation of deprotonated carboxylic acids is often dominated by a few key, predictable pathways.
Figure 4: Predicted Collision-Induced Dissociation (CID) fragmentation of deprotonated this compound.
Key Predicted Fragments:
| Precursor m/z | Product m/z | Proposed Identity | Fragmentation Mechanism |
| 183.1 | 139.1 | [M-H-CO₂]⁻ | Loss of Carbon Dioxide. This is the most common and characteristic fragmentation of a deprotonated carboxylic acid. The loss of a neutral 44 Da molecule results in a highly stable carbanion. This transition (183.1 -> 139.1) would be an excellent choice for a Multiple Reaction Monitoring (MRM) assay for quantification. |
| 183.1 | 83.0 | [C₄H₃S]⁻ | Thiophenide anion. Cleavage of the bond between the thiophene ring and the alkyl chain, with the charge retained on the more stable aromatic ring. |
Conclusion: Synthesizing the Data for Confident Identification
By employing this dual-methodology approach, we generate a self-validating system for the identification and characterization of this compound.
-
The GC-MS analysis , after derivatization, provides a retention time and a rich EI fragmentation pattern. The presence of key ions at m/z 241 ([M-15]⁺), 129 (McLafferty), and 73 ([TMS]⁺) provides strong evidence for a pentanoic acid structure containing a TMS group.
-
The LC-MS/MS analysis confirms the molecular weight with high accuracy via the [M-H]⁻ ion at m/z 183.1. The subsequent MS/MS fragmentation showing a dominant neutral loss of 44 Da (CO₂) is definitive proof of a carboxylic acid moiety.
When combined, these two datasets provide orthogonal confirmation of the molecule's identity and structure with an exceptionally high degree of confidence. This rigorous, mechanistically-driven approach is the bedrock of modern analytical science, ensuring that the data generated in research and development is both accurate and trustworthy.
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An In-depth Technical Guide to the Physical Characteristics of 5-(3-thienyl)alkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-(3-thienyl)alkanoic acids represent a class of compounds with significant potential in medicinal chemistry and materials science. Their unique structure, combining a flexible alkanoic acid chain with a rigid, aromatic thiophene ring, imparts a range of physical properties crucial to their application. This guide provides a comprehensive overview of these characteristics, offering both theoretical grounding and practical insights for researchers in the field. We will delve into the structural and electronic properties, solubility, thermal characteristics, and acidity of these compounds. Furthermore, this guide will present detailed methodologies for their synthesis and characterization, ensuring scientific integrity through validated protocols and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of the 3-Thienyl Moiety
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals and functional organic materials.[1] When incorporated into a molecule, the thiophene ring can influence its electronic properties, metabolic stability, and receptor-binding affinity. The point of attachment to the thiophene ring is critical; the 3-position offers a distinct electronic and steric environment compared to the more commonly substituted 2-position. This guide focuses specifically on 5-(3-thienyl)alkanoic acids, where the alkanoic acid chain is connected to the 5-position of a thiophene ring that is itself substituted at the 3-position. This substitution pattern is of particular interest for probing structure-activity relationships in drug design and for the synthesis of novel polymers and molecular conductors.
Molecular Structure and Electronic Effects
The physical properties of 5-(3-thienyl)alkanoic acids are a direct consequence of their molecular structure. The interplay between the electron-rich, aromatic thiophene ring and the polar carboxylic acid group, separated by a flexible alkyl chain, governs their behavior.
The thiophene ring is a planar, aromatic system with a sulfur atom that contributes a lone pair of electrons to the π-system.[2] The bond angles within the thiophene ring are approximately 93° at the sulfur atom and around 109-114° for the carbon atoms.[2] The presence of the sulfur heteroatom introduces a dipole moment and influences the electron density distribution within the ring.
The alkanoic acid chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements. This flexibility is a key determinant of how these molecules interact with biological targets or pack in the solid state. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers in the solid state and in nonpolar solvents.[3] This dimerization has a profound effect on their physical properties, particularly their melting and boiling points.
Figure 1: General structure of a 5-(3-thienyl)alkanoic acid.
Synthesis of 5-(3-thienyl)alkanoic Acids
A general and reliable method for the synthesis of 5-(3-thienyl)alkanoic acids is crucial for their systematic study. While various methods for the synthesis of thiophene derivatives exist, a common approach for this specific class of compounds involves a cross-coupling reaction followed by functional group manipulation.
Proposed Synthetic Pathway
A plausible synthetic route starts from a suitable brominated thiophene precursor. The following diagram illustrates a conceptual workflow.
Figure 2: Proposed synthetic workflow for 5-(3-thienyl)alkanoic acids.
Detailed Experimental Protocol (Hypothetical Example: 5-(3-thienyl)pentanoic acid)
This protocol is a representative example and may require optimization for specific chain lengths.
Step 1: Synthesis of Ethyl 5-(3-thienyl)pentanoate
-
Reaction Setup: A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and dry tetrahydrofuran (THF).
-
Grignard Reagent Formation: A solution of 3-bromothiophene (1.0 eq) in dry THF is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating or a crystal of iodine if necessary. The mixture is then refluxed until the magnesium is consumed.
-
Coupling Reaction: The Grignard reagent is cooled to 0 °C, and a solution of ethyl 5-bromopentanoate (1.1 eq) in dry THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 5-(3-thienyl)pentanoate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ester from Step 1 is dissolved in a mixture of ethanol and water.
-
Saponification: A solution of sodium hydroxide (2.0 eq) in water is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The ethanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.
Physical Properties
Melting and Boiling Points
The melting and boiling points of 5-(3-thienyl)alkanoic acids are expected to be significantly higher than those of the corresponding alkanes due to the presence of the polar carboxylic acid group, which allows for strong intermolecular hydrogen bonding.[4] As with other homologous series, the melting and boiling points will generally increase with the length of the alkyl chain due to increased van der Waals forces.[4]
For comparison, the predicted boiling point of a related compound, 5-(3-thienyl)thiophene-2-carboxylic acid, is 364.9 °C, and its melting point is in the range of 188-190 °C.[5] It is important to note that the presence of the second thiophene ring in this comparator molecule will lead to a higher melting point than a simple 5-(3-thienyl)alkanoic acid due to increased rigidity and potential for π-π stacking. The melting and boiling points of straight-chain alkanoic acids also show a clear increasing trend with chain length.[6]
Table 1: Predicted and Comparative Physical Properties
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Melting Point (°C) | Predicted pKa |
| 5-(3-thienyl)propanoic acid | 170.23 | - | - | ~4.5 |
| 5-(3-thienyl)butanoic acid | 184.26 | - | - | ~4.6 |
| This compound | 198.28 | - | - | ~4.7 |
| 5-(3-thienyl)thiophene-2-carboxylic acid[5] | 210.27 | 364.9 ± 32.0 | 188-190 | 3.56 ± 0.10 |
Note: Values for 5-(3-thienyl)alkanoic acids are estimations based on chemical principles and data from related compounds.
Solubility
The solubility of 5-(3-thienyl)alkanoic acids is a balance between the polar carboxylic acid group and the nonpolar thiophene ring and alkyl chain.
-
In Water: The shorter-chain members of the series are expected to have some solubility in water due to hydrogen bonding between the carboxylic acid group and water molecules. However, as the length of the nonpolar alkyl chain increases, the water solubility will decrease significantly.
-
In Organic Solvents: These compounds are generally expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[7] Their solubility in nonpolar solvents like hexane will likely be limited, especially for the shorter-chain derivatives. The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of small amounts of water.[8]
Acidity (pKa)
The acidity of the carboxylic acid group, quantified by its pKa value, is a critical parameter, particularly for pharmaceutical applications. The pKa of a simple alkanoic acid is typically around 4.8. The presence of the electron-donating 3-thienyl group is expected to have a modest effect on the acidity. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).[9] The thiophene ring can exhibit both electron-donating and electron-withdrawing character depending on the position of substitution and the nature of the reaction. For a carboxylic acid separated from the ring by a flexible alkyl chain, the inductive effect will be the primary electronic influence. The 3-thienyl group is generally considered to be weakly electron-donating through induction. Therefore, the pKa values of 5-(3-thienyl)alkanoic acids are expected to be slightly higher (less acidic) than their corresponding straight-chain alkanoic acids.
Spectroscopic Characterization
The identity and purity of synthesized 5-(3-thienyl)alkanoic acids are confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups in these molecules.
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[3]
-
C=O Stretch: A strong, sharp absorption will appear around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[10]
-
C-H Stretch: Aromatic C-H stretching vibrations from the thiophene ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl chain will appear just below 3000 cm⁻¹.
-
Thiophene Ring Vibrations: Characteristic C=C and C-S stretching vibrations of the thiophene ring are expected in the fingerprint region (1600-700 cm⁻¹).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Thiophene Protons: The protons on the thiophene ring will appear in the aromatic region (around 7-8 ppm), with characteristic coupling patterns depending on the substitution.[12]
-
Alkyl Chain Protons: The protons of the alkanoic acid chain will resonate in the upfield region (typically 1-3 ppm). The protons alpha to the carbonyl group will be the most deshielded within the chain.[13]
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm.
-
Thiophene Carbons: The carbon atoms of the thiophene ring will appear in the aromatic region (around 120-140 ppm).[13]
-
Alkyl Chain Carbons: The carbons of the alkyl chain will resonate in the upfield region (typically 20-40 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the specific 5-(3-thienyl)alkanoic acid.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[14][15] The fragmentation of the alkyl chain and the thiophene ring will also provide structural information.[16]
Conclusion
The physical characteristics of 5-(3-thienyl)alkanoic acids are a fascinating interplay of their constituent parts: the aromatic and electronically distinct 3-thienyl moiety, the flexible alkanoic acid chain, and the highly polar carboxylic acid functional group. This guide has provided a foundational understanding of these properties, from their molecular structure and synthesis to their thermal behavior, solubility, and spectroscopic signatures. While further experimental data is needed to fully map out the properties of the entire homologous series, the principles and methodologies outlined here provide a robust framework for researchers and drug development professionals to synthesize, characterize, and ultimately harness the potential of these promising compounds.
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The Diverse Biological Landscape of Thiophene-3-Alkanoic Acids: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the ever-evolving landscape of medicinal chemistry, the thiophene ring stands out as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various molecular interactions have made it a cornerstone in the design of novel therapeutics. This guide delves into a specific, yet remarkably versatile, subclass: thiophene-3-alkanoic acids . By exploring their synthesis, diverse biological activities, and the intricate relationship between their structure and function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic potential of this promising class of molecules.
This document moves beyond a mere recitation of facts, offering instead a Senior Application Scientist's perspective on the causality behind experimental choices and the logic that underpins the validation of these compounds as potential drug candidates. We will explore their roles as anti-inflammatory, anticancer, and antimicrobial agents, as well as their surprising activity as plant growth modulators, providing detailed, field-proven protocols and the rationale for their application.
I. The Chemical Identity and Synthetic Versatility of Thiophene-3-Alkanoic Acids
Thiophene-3-alkanoic acids are characterized by a thiophene ring substituted at the 3-position with an alkanoic acid moiety. The length and branching of this alkyl chain, along with other substitutions on the thiophene ring, play a crucial role in determining the compound's biological activity.
The synthesis of these compounds can be achieved through various established organic chemistry routes. A common strategy involves the functionalization of a pre-formed thiophene ring. For instance, thiophene-3-acetic acid can be prepared from 3-bromothiophene or 3-chloromethylthiophene, followed by reactions to introduce the acetic acid group. More complex alkanoic acid chains can be introduced using standard alkylation and oxidation reactions. The choice of synthetic route often depends on the desired substitution pattern on the thiophene ring and the length of the alkanoic acid chain.[2]
II. A Spectrum of Biological Activities: From Microbes to Mammals (and Plants)
Thiophene-3-alkanoic acids and their derivatives have demonstrated a remarkable breadth of biological activities, underscoring their potential in various therapeutic areas.
A. Anti-inflammatory Properties: Targeting Key Mediators of Inflammation
Thiophene derivatives have long been recognized for their anti-inflammatory potential, with some compounds acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[3][4] The presence of a carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and its incorporation into a thiophene scaffold has proven to be a successful strategy.[5][6]
While direct and extensive studies on the COX/LOX inhibitory activity of simple thiophene-3-alkanoic acids are still emerging, the structural similarity to known anti-inflammatory drugs like Tiaprofenic acid, which contains a thiophene ring, suggests a promising avenue for investigation.[7] The carboxylic acid moiety can participate in key interactions within the active sites of these enzymes.
Structure-Activity Relationship (SAR) Insights:
Initial research in broader classes of thiophene derivatives suggests that the nature and position of substituents on the thiophene ring, in addition to the acidic function, are critical for potent anti-inflammatory activity. For instance, the presence of specific aromatic or heterocyclic moieties attached to the thiophene core can significantly enhance COX-2 selectivity.[8] Further investigation into how the length of the alkanoic acid chain at the 3-position influences COX/LOX inhibition is a critical area for future research.
B. Anticancer Activity: A Multifaceted Approach to Targeting Tumors
The thiophene scaffold is a common feature in numerous anticancer agents, and derivatives of thiophene-3-carboxylic and alkanoic acids are no exception.[9] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[3]
Recent studies on benzo[b]thiophene-3-carboxylic acid derivatives have shown that they can inhibit the RhoA/ROCK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion.[10] While these are fused-ring systems, they highlight the potential of the thiophene-3-carboxylate scaffold in targeting this important cancer-related pathway.
Structure-Activity Relationship (SAR) Insights:
In the context of anticancer activity, the substitution pattern on the thiophene ring is paramount. Electron-withdrawing or donating groups can modulate the electronic properties of the ring and influence its interaction with biological targets.[7] For thiophene carboxamide derivatives, for example, the nature and position of substituents on the amide nitrogen and the thiophene ring have a significant impact on their cytotoxic potency.[11] Comparative studies on a homologous series of thiophene-3-alkanoic acids are needed to elucidate the precise role of the alkanoic acid chain length in their anticancer efficacy.
C. Antimicrobial Activity: A Renewed Weapon Against Drug-Resistant Pathogens
The rise of antimicrobial resistance has spurred the search for novel chemical entities with antibacterial and antifungal properties. Thiophene derivatives have emerged as a promising class of antimicrobial agents.[12] Compounds based on thiophene carboxylic acids have shown activity against a range of bacteria, including drug-resistant strains.[13]
The proposed mechanisms of action for antimicrobial thiophenes are diverse and can include the disruption of cell membrane integrity and the inhibition of essential enzymes. The presence of a carboxylic acid group can enhance the water solubility of these compounds and potentially facilitate their interaction with bacterial targets.
Structure-Activity Relationship (SAR) Insights:
For antimicrobial thiophene derivatives, SAR studies have indicated that the presence of specific substituents, such as halogens or other heterocyclic rings, can significantly enhance their activity.[14] The position of these substituents on the thiophene ring is also critical. For instance, in a series of substituted thiophene derivatives, the position of a chlorophenyl substituent was found to significantly impact the minimum inhibitory concentration (MIC) against A. baumannii and E. coli.[13] Further studies are required to systematically evaluate how the alkanoic acid chain length at the 3-position influences the antimicrobial spectrum and potency.
D. A Surprising Role in the Plant Kingdom: Auxin-like Activity
In a fascinating example of cross-kingdom biological activity, thiophene-3-acetic acid (T3AA) has been identified as a novel auxin analog.[15][16] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. T3AA has been shown to induce auxin-like responses in plants, such as promoting root and shoot organogenesis.[1][17]
This discovery stemmed from the observation that the antibiotic ticarcillin, which contains a thiophene-3-acetic acid moiety, promoted plant regeneration in tissue culture. It was later confirmed that T3AA, a degradation product of ticarcillin, was responsible for this effect.[1] T3AA has been shown to upregulate the expression of early auxin-responsive genes and its effects can be modulated by polar auxin transport inhibitors.[15]
This auxin-like activity opens up new avenues for the application of thiophene-3-alkanoic acids in agriculture and plant biotechnology.
III. Key Experimental Workflows and Protocols: A Practical Guide
To rigorously evaluate the biological activities of thiophene-3-alkanoic acids, a suite of well-established in vitro assays is essential. The following section provides detailed, step-by-step protocols for key experiments, along with the scientific rationale behind the methodological choices.
A. Assessment of Anticancer Activity: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product.
Experimental Protocol: MTT Assay for Cytotoxicity [18]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thiophene-3-alkanoic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO at a final concentration of <0.5%).
-
Include a "no cell" blank control (medium only) and an untreated cell control (vehicle only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Diagram: General Workflow of an MTT Assay
Caption: A schematic of the broth microdilution method for MIC determination.
C. Investigating Anti-inflammatory Mechanisms: COX/LOX Inhibition Assays
Commercial enzyme-based assay kits are readily available to assess the inhibitory activity of compounds against COX-1, COX-2, and 5-LOX. These assays typically measure the production of prostaglandins or leukotrienes from arachidonic acid.
Experimental Protocol: In Vitro COX/LOX Inhibition Assay (General Overview)
-
Reagent Preparation:
-
Prepare all assay buffers, enzyme solutions (COX-1, COX-2, or 5-LOX), and substrate (arachidonic acid) as per the kit manufacturer's instructions.
-
Prepare a stock solution of the thiophene-3-alkanoic acid and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound at various concentrations.
-
Include a positive control inhibitor (e.g., celecoxib for COX-2, indomethacin for COX-1, or zileuton for 5-LOX) and a vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate for the recommended time and temperature.
-
-
Detection and Analysis:
-
Stop the reaction and measure the product formation using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of each enzyme.
-
Causality and Self-Validation: The use of specific and well-characterized positive controls for each enzyme is crucial for validating the assay's performance. Comparing the IC₅₀ values for COX-1 and COX-2 allows for the determination of the compound's selectivity index, a key parameter in the development of safer anti-inflammatory drugs.
Diagram: COX/LOX Inhibition Assay Principle
Caption: Inhibition of COX and LOX enzymes by thiophene-3-alkanoic acids.
IV. Signaling Pathways and Molecular Interactions
Understanding the specific molecular pathways modulated by thiophene-3-alkanoic acids is crucial for elucidating their mechanism of action and for rational drug design.
A. The Auxin Signaling Pathway: A Target in Plants
Thiophene-3-acetic acid (T3AA) exerts its auxin-like effects by interacting with the core components of the auxin signaling pathway. [1]This pathway involves the TIR1/AFB F-box proteins, Aux/IAA repressor proteins, and ARF transcription factors. [18]In the presence of auxin (or an auxin analog like T3AA), the TIR1/AFB receptor forms a complex with the Aux/IAA repressor, leading to the ubiquitination and subsequent degradation of the repressor. This relieves the repression of ARF transcription factors, which can then regulate the expression of auxin-responsive genes, ultimately leading to various developmental responses. [1]
Diagram: Simplified Auxin Signaling Pathway
Caption: T3AA-mediated activation of the auxin signaling pathway.
B. The RhoA/ROCK Pathway: A Potential Target in Cancer
The RhoA/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility. Its dysregulation is frequently observed in cancer, contributing to tumor progression and metastasis. As mentioned earlier, certain benzo[b]thiophene-3-carboxylic acid derivatives have been shown to inhibit this pathway. [10]While this has not yet been demonstrated for simple thiophene-3-alkanoic acids, it represents a plausible and exciting avenue for investigation into their anticancer mechanism.
Inhibition of the RhoA/ROCK pathway can lead to a reduction in cancer cell proliferation, migration, and invasion, and can also induce apoptosis. The specific molecular interactions between thiophene-3-alkanoic acids and the components of this pathway would need to be elucidated through techniques such as molecular docking and biochemical assays.
V. Conclusion and Future Directions
Thiophene-3-alkanoic acids represent a class of compounds with a rich and diverse biological activity profile. Their demonstrated efficacy as auxin analogs in plants, coupled with the promising anti-inflammatory, anticancer, and antimicrobial potential of the broader thiophene family, makes them a compelling area for further research and development.
The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships. Comparative studies of homologous series of thiophene-3-alkanoic acids are essential to understand the impact of the alkanoic acid chain length on their biological activity and target selectivity. Furthermore, a deeper understanding of their molecular mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.
This technical guide provides a solid foundation for researchers in this field, offering both a conceptual framework and practical, validated protocols to advance the study of these versatile molecules. The journey from a promising scaffold to a clinically approved drug is long and challenging, but for thiophene-3-alkanoic acids, the path is illuminated by a wealth of scientific evidence and the promise of significant therapeutic impact.
VI. References
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Rafi, M., ElSiddig, M., et al. (2025). Thiophene acetic acid induces an auxin response and modulates organogenesis and gene expression across diverse plant species. Plant Growth Regulation. [15][16]2. George, S., et al. (2023). Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato. Frontiers in Plant Science. [1][17][18]3. Al-Warhi, T., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [5][6]4. Gomes, P. B., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals.
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Wikipedia. (n.d.). Thiophene-3-acetic acid. [20]6. Flores-Guzmán, F., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [13]7. A review on anticancer activities of thiophene and its analogs. (2025). ResearchGate. [3]8. Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [12]9. Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica. [2]10. Martins, F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [1]12. Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [17]13. Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. (2018). ResearchGate. [21]14. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2025). ResearchGate. [14]15. A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed. [9]16. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). PubMed Central. [8]17. RhoA Activation Assay Kit. (n.d.). Cell Biolabs, Inc. [22]18. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). ResearchGate. [23]19. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. [24]20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed.
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [25]22. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem. [18]23. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Springer. [26]24. Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online. [27]25. Thiophene-Based Compounds. (n.d.). Encyclopedia MDPI. [28]26. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing. [29]27. Colorimetric RhoB GTPase Activity Assay. (n.d.). PubMed Central. [30]28. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [31]29. Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2025). Semantic Scholar. [32]30. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (n.d.). PubMed Central. [10]31. In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. (n.d.). JOCPR. [33]32. MTT assay protocol. (n.d.). Abcam. [19]33. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health. [34]34. Pharmacological action and sar of thiophene derivatives: A review. (2025). ResearchGate. [35]35. Protocol for structural and biochemical analyses of RhoA GTPase. (2025). ResearchGate. [36]36. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). Semantic Scholar. [11]37. Novel thiophene derivatives as Anti-inflammatory agents. (n.d.). Journal of Pharmaceutical Science and Bioscientific Research. [37]38. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. (n.d.). PubMed. [38]39. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025). ResearchGate. [39]40. 3-Thiophenecarboxylic acid 99 88-13-1. (n.d.). Sigma-Aldrich. 41. Rho Activation Assay Kit | 17-294. (n.d.). Merck Millipore. [40]42. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). ResearchGate. [41]43. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (n.d.). National Institutes of Health.
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The 3-Thienyl Scaffold: A Privileged Motif in Modern Drug Discovery and Therapeutic Target Identification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents.[1] When incorporated as a 3-thienyl moiety, this structural motif offers a unique vector for molecular interactions, enabling the design of potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets of 3-thienyl compounds, delving into their mechanisms of action, and presenting validated experimental protocols for their investigation. We will explore the role of 3-thienyl derivatives in oncology, inflammation, infectious diseases, and neuroscience, offering a roadmap for the continued development of this versatile chemical scaffold.
Introduction: The Versatility of the 3-Thienyl Group
The 3-thienyl group is a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in a drug molecule while imparting distinct electronic and lipophilic characteristics.[2] The presence of the sulfur atom can facilitate hydrogen bonding and π-π stacking interactions, which are critical for molecular recognition at enzyme active sites and receptor binding pockets.[2] This has led to the widespread application of 3-thienyl compounds across a diverse range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[2] This guide will systematically explore the major classes of therapeutic targets for which 3-thienyl compounds have shown significant promise.
3-Thienyl Compounds in Oncology: Targeting Uncontrolled Cell Proliferation
The development of novel anti-cancer agents is a primary focus of modern drug discovery. 3-Thienyl compounds have emerged as potent inhibitors of several key signaling pathways implicated in tumorigenesis and metastasis.
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many cancers.[3] 3-Thienyl derivatives have been successfully developed as inhibitors of several important kinases.
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[4] Several 3-thienyl-containing compounds have been identified as potent VEGFR-2 inhibitors.[4]
Mechanism of Action: 3-Thienyl-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of VEGFR-2 and blocks downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[5]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-thienyl compound.
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[6] Their overexpression is common in many cancers, making them attractive therapeutic targets. Thienopyrimidine derivatives have been identified as potent inhibitors of Aurora kinases.[7]
Mechanism of Action: These compounds typically bind to the ATP-binding site of Aurora kinases, preventing the phosphorylation of key substrates involved in centrosome maturation, spindle assembly, and cytokinesis. This leads to mitotic arrest and apoptosis in cancer cells.
The p38 MAPK signaling pathway is involved in the cellular response to stress and plays a role in inflammation and cancer. A novel class of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which can be synthesized from 3-thienyl precursors, have shown potent inhibitory activity against p38 MAPK.[8]
Mechanism of Action: These inhibitors can act allosterically, binding to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the kinase. This prevents the downstream activation of transcription factors and the production of pro-inflammatory cytokines.
Cytotoxicity in Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of 3-thienyl compounds against a variety of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| Di(3-thienyl)methanol | T98G (brain cancer) | 60–200 µg/mL | [9] |
| Thienopyrimidine urea derivative | HT-1080 (fibrosarcoma) | 21 nM | [10] |
| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | HCT 116 (colon), MCF-7 (breast) | 0.37–0.44 μM | [6] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic effects of 3-thienyl compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-thienyl test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Potential of 3-Thienyl Compounds
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and cancer. 3-Thienyl compounds have demonstrated significant anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade.[11]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
COX and LOX are two major enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[11] Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and suprofen, contain a thiophene ring.[9]
Mechanism of Action: 3-Thienyl compounds can act as dual inhibitors of COX and LOX, blocking the production of a broad range of inflammatory mediators.[9]
Experimental Workflow: COX/LOX Inhibition Assay
Caption: A generalized workflow for an in vitro COX/LOX inhibition assay.
Antimicrobial Activity of 3-Thienyl Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene-containing compounds have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of new drugs.[1]
Antibacterial and Antifungal Activity
3-Thienyl derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13]
| Compound Class | Microorganism | MIC Value | Reference |
| Thienyl sulfonamides | Klebsiella pneumoniae (carbapenem-resistant) | 31.25 µg/mL | [14] |
| 5-(2-Thienyl)-1,2,4-triazoles | Staphylococcus aureus | 3.12-6.25 µg/mL | [12] |
| 2-Aryl-1-azolyl-3-thienylbutan-2-ols | Candida glabrata | - | [15] |
| Thiazole derivatives | Candida albicans | 0.008–0.98 µg/mL | [16] |
Mechanism of Action: The precise mechanisms of antimicrobial action for many 3-thienyl compounds are still under investigation. However, some have been shown to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. For antifungal azole derivatives containing a thienyl group, the likely mechanism is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane.[17]
3-Thienyl Compounds in Neuroscience: Modulating Neurotransmitter Systems
The central nervous system (CNS) is a complex network of neurons that communicate via neurotransmitters. 3-Thienyl compounds have been developed to target key components of neurotransmitter systems, with applications in the treatment of epilepsy and other neurological disorders.
GABA Transporter (GAT) Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal. Inhibition of GATs increases the concentration of GABA in the synapse, enhancing inhibitory neurotransmission.
Tiagabine , a well-known anticonvulsant drug, features a di-(3-methyl-2-thienyl) moiety and is a selective inhibitor of GAT-1.
Logical Relationship: GAT Inhibition and Neuronal Excitability
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Methodological & Application
Topic: Strategic Synthesis of 5-(3-Thienyl)pentanoic Acid for Pharmaceutical Research
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-(3-Thienyl)pentanoic acid is a valuable carboxylic acid derivative incorporating the thiophene heterocycle. The thiophene ring is a well-recognized bioisostere of the benzene ring, frequently employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This application note provides a comprehensive guide to the synthesis of this compound, designed for researchers in drug discovery and development. We present a detailed, field-proven protocol based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method selected for its high efficiency, broad functional group tolerance, and reproducibility.[3] Additionally, an alternative synthetic strategy via a Grignard coupling is discussed. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Strategic Overview
The incorporation of a 3-thienyl moiety attached to a flexible pentanoic acid linker provides a versatile building block for constructing more complex molecular architectures. The sulfur heteroatom and the specific substitution pattern can influence molecular conformation, solubility, and metabolic stability, making this a desirable fragment in lead optimization campaigns.
Several synthetic routes can be envisioned for the construction of this compound. These include:
-
Friedel-Crafts Acylation/Alkylation: While a classic method for functionalizing aromatic rings, Friedel-Crafts alkylation of electron-rich heterocycles like thiophene is often plagued by issues of polyalkylation and catalyst-induced polymerization.[4] Acylation followed by reduction is a more controlled but multi-step alternative.
-
Grignard Reagent Coupling: This approach involves the reaction of a thienylmagnesium halide with an appropriate electrophile containing the five-carbon acid chain. This is a powerful C-C bond-forming reaction but can be sensitive to moisture and may require protection of the carboxyl group.
-
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, stands out as a premier method.[3] Its robustness, mild reaction conditions, and tolerance of various functional groups make it an ideal choice for the reliable synthesis of the target molecule.
This guide will focus on the Suzuki-Miyaura coupling as the primary, recommended methodology due to its superior control and applicability in modern synthetic laboratories.
Featured Methodology: Two-Step Synthesis via Suzuki-Miyaura Coupling
The chosen strategy involves a two-step sequence: (1) a palladium-catalyzed Suzuki-Miyaura coupling between 3-thienylboronic acid and an ethyl 5-halopentanoate, followed by (2) saponification of the resulting ester to yield the final carboxylic acid.
Principle and Mechanistic Rationale
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between a boronic acid and a halide.[3] The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (ethyl 5-bromopentanoate).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for success. Modern catalyst systems often use bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps, leading to higher efficiency.[1] A biphasic or aqueous solvent system is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[3]
Reaction Scheme Visualization
Caption: Overall two-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All glassware should be oven-dried before use, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to protect the catalyst from oxidation.[1]
Protocol 1: Suzuki Coupling of 3-Thienylboronic Acid and Ethyl 5-Bromopentanoate
| Reagent/Material | M.W. | Amount (1.0 equiv) | Moles | Notes |
| Ethyl 5-bromopentanoate | 209.07 | 2.09 g | 10.0 mmol | Limiting Reagent |
| 3-Thienylboronic acid | 127.96 | 1.54 g | 12.0 mmol (1.2 equiv) | |
| Pd(PPh₃)₄ | 1155.56 | 231 mg | 0.2 mmol (2 mol%) | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol (2.0 equiv) | Base |
| 1,4-Dioxane | - | 30 mL | - | Solvent |
| Deionized Water | - | 10 mL | - | Solvent |
Procedure:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add ethyl 5-bromopentanoate, 3-thienylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 5-(3-thienyl)pentanoate as a clear oil.
Protocol 2: Saponification to this compound
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Ethyl 5-(3-thienyl)pentanoate | 212.30 | 1.91 g (from previous step) | ~9.0 mmol | Starting Ester |
| Sodium Hydroxide (NaOH) | 40.00 | 720 mg | 18.0 mmol (2.0 equiv) | Base for Hydrolysis |
| Ethanol | - | 20 mL | - | Solvent |
| Deionized Water | - | 10 mL | - | Solvent |
| Hydrochloric Acid (1M) | - | As needed | - | For acidification |
Procedure:
-
Dissolve the ethyl 5-(3-thienyl)pentanoate in a mixture of ethanol and water in a 100 mL round-bottom flask.
-
Add sodium hydroxide pellets and stir the mixture at room temperature.
-
Heat the reaction to 60 °C for 2-3 hours to ensure complete hydrolysis. Monitor by TLC until the starting material spot has disappeared.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and wash with 20 mL of diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow for the synthesis.
Characterization and Purity Assessment
The identity and purity of the final product, this compound (CAS 20906-04-1), should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the three protons on the thiophene ring, the α- and β-protons of the carboxylic acid chain, and a broad singlet for the acidic proton.
-
¹³C NMR: Expect signals for the four distinct carbons of the thiophene ring and the five carbons of the pentanoic acid chain, including the carbonyl carbon at ~175-180 ppm.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₉H₁₂O₂S should be observed.
-
FTIR Spectroscopy: Key stretches to observe include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).
The product is expected to be a solid with a melting point that can be compared to literature values for validation.[5]
Alternative Strategy: Grignard Coupling
An alternative, robust synthesis can be achieved via a Grignard reaction. This involves the preparation of 3-thienylmagnesium bromide followed by its reaction with a suitable five-carbon electrophile.
-
Grignard Reagent Formation: 3-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 3-thienylmagnesium bromide.[6] This reaction must be performed under strictly anhydrous conditions.
-
Coupling: The freshly prepared Grignard reagent is then added to a solution of a protected carboxylic acid derivative, such as ethyl 5-bromopentanoate, typically at a low temperature to control reactivity.
-
Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid using the saponification protocol described above.
While effective, this method's primary challenge is the moisture sensitivity of the Grignard reagent, which requires more stringent experimental setup and technique compared to the Suzuki coupling.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound, a key building block for pharmaceutical R&D. The featured Suzuki-Miyaura coupling protocol offers high yields and operational simplicity, making it superior for most laboratory settings. By understanding the rationale behind each step, researchers can confidently execute and adapt this synthesis for their specific drug discovery programs.
References
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Google Patents. (n.d.). US2469823A - Alkylation of thiophene.
- Kumar, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100878.
- Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(7), 8129-8158.
-
PubChem. (n.d.). 5-(5-(3-Hydroxyphenyl)thiophen-2-yl)pentanoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Retrieved from [Link]
- Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
-
Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-(2-Thienyl)pentanoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs.
-
Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved from [Link]
-
Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]
- Google Patents. (n.d.). US4180510A - Method for preparing thienylacetic acids.
-
Universidad de los Andes. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Retrieved from [Link]
- Walborsky, H. M., et al. (1979). N-(2-Methylbutylidene-1-d)-1,1,3,3-tetramethylbutylamine. Organic Syntheses, Coll. Vol. 6, p.790; Vol. 59, p.1.
- Sukanya, et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 1-14.
-
ResearchGate. (n.d.). Catalytic hydrogenation of compound 5. Retrieved from [Link]
- MDPI. (2024). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. Molecules, 29(4), 858.
- Wan, H., et al. (2012). Preparation of Carboxylic Acid from 3,3,3-Trifluoropropenylmagnesium Bromide. Chinese Journal of Applied Chemistry, 29(2), 129-133.
-
ADDI. (n.d.). Catalytic Enantioselective Synthesis of Tertiary Thiols From 5H-Thiazol-4-ones and Nitroolefins Mediated By a Bifunctional Urei. Retrieved from [Link]
- Langer, P., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts.
- Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 10.
-
RWTH Publications. (n.d.). Catalytic Multistep Hydrogenation and Hydrogenolysis Reactions for the Utilization of Renewable Carbon Resources. Retrieved from [Link]
- Ghosez, L., et al. (1988). Allylmagnesium bromide. Organic Syntheses, Coll. Vol. 6, p.3; Vol. 59, p.1.
-
TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]
- Hünig, S., & Fleckenstein, L. (1973). docosanedioic acid. Organic Syntheses, Coll. Vol. 5, p.535; Vol. 43, p.36.
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
- Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3(1), 10.
Sources
Application Note & Protocol: A Two-Step Synthesis of 5-(3-Thienyl)pentanoic Acid from 3-Bromothiophene
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 5-(3-thienyl)pentanoic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology employs a robust two-step sequence commencing with 3-bromothiophene. The core transformation is a nickel-catalyzed Kumada cross-coupling reaction to form the key carbon-carbon bond, followed by a straightforward saponification to yield the final carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
This compound and its derivatives are key intermediates in the development of pharmaceuticals and functional organic materials. The thiophene moiety is a well-established bioisostere for the benzene ring, offering unique electronic properties and metabolic profiles. The synthesis of this target molecule from 3-bromothiophene presents a classic challenge in organometallic chemistry: the formation of a C(sp²)-C(sp³) bond while preserving a terminal functional group.
Our strategy circumvents the incompatibility of highly reactive organometallics with acidic protons by employing a protected carboxylic acid functional group. The synthesis is divided into two primary stages:
-
Kumada Cross-Coupling: A nickel-catalyzed reaction between 3-bromothiophene and the Grignard reagent derived from methyl 5-chloropentanoate. This step efficiently constructs the C4-alkyl chain on the thiophene ring.
-
Saponification: A standard basic hydrolysis of the intermediate methyl ester to liberate the desired this compound.
This approach is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Reaction Schematics and Mechanistic Overview
Overall Synthetic Pathway
Caption: Two-step synthesis of this compound.
Mechanism: The Kumada Coupling Catalytic Cycle
The Kumada coupling is a powerful transition metal-catalyzed cross-coupling reaction for forming carbon-carbon bonds.[1] The catalytic cycle, typically involving a Nickel(0)/Nickel(II) couple, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of a Nickel-catalyzed Kumada coupling.
Experimental Protocols
Safety Precaution: All manipulations must be conducted in a certified fume hood. Grignard reagents are highly reactive and moisture-sensitive.[2] Anhydrous solvents and inert atmosphere techniques are critical. Consult Safety Data Sheets (SDS) for all chemicals prior to use. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part A: Synthesis of Methyl 5-(3-thienyl)pentanoate via Kumada Coupling
This protocol details the nickel-catalyzed cross-coupling of 3-bromothiophene with a pre-formed Grignard reagent.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | 5.00 g | 30.66 | 1.0 |
| 5-Chloropentylmagnesium bromide | C₅H₁₀BrClMg | --- | 75 mL | 37.5 | 1.2 |
| (0.5 M in THF) | |||||
| [1,3-Bis(diphenylphosphino)propane] | Ni(dppp)Cl₂ | 540.07 | 83 mg | 0.153 | 0.005 |
| dichloronickel(II) | |||||
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | --- | --- |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | --- | --- |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | --- | --- |
| Brine | NaCl (aq) | --- | 50 mL | --- | --- |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | --- | --- |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (83 mg, 0.153 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous THF (50 mL) to the flask, followed by 3-bromothiophene (5.00 g, 30.66 mmol). Stir the mixture to dissolve the solids.
-
Grignard Reagent Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the 5-chloropentylmagnesium bromide solution (75 mL of 0.5 M solution in THF, 37.5 mmol) dropwise over 30 minutes using a syringe pump. A mild exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the 3-bromothiophene starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (100 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 95:5 Hexanes:Ethyl Acetate) to afford methyl 5-(3-thienyl)pentanoate as a colorless oil.
Part B: Saponification to this compound
This protocol describes the hydrolysis of the ester intermediate to the final carboxylic acid product.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Methyl 5-(3-thienyl)pentanoate | C₁₀H₁₄O₂S | 198.28 | 4.00 g | 20.17 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.61 g | 40.34 | 2.0 |
| Methanol (MeOH) | CH₃OH | 32.04 | 40 mL | --- | --- |
| Deionized Water | H₂O | 18.02 | 10 mL | --- | --- |
| Hydrochloric Acid (2 M aq) | HCl | 36.46 | ~25 mL | --- | --- |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | --- | --- |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | --- | --- |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 5-(3-thienyl)pentanoate (4.00 g, 20.17 mmol) in methanol (40 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.61 g, 40.34 mmol) in deionized water (10 mL). Add this aqueous solution to the methanolic solution of the ester.
-
Hydrolysis: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours. Monitor the disappearance of the starting ester by TLC.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: To the remaining aqueous residue, add diethyl ether (50 mL). Cool the mixture in an ice bath and acidify by slowly adding 2 M HCl until the pH is ~1-2 (verify with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether (2 x 50 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain this compound as a white to off-white solid.[3]
Troubleshooting and Side Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step A | Inactive Grignard reagent (moisture contamination). | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly prepared or recently purchased Grignard reagent. |
| Homocoupling of the Grignard reagent (bithienyl formation).[4] | Add the Grignard reagent slowly at 0 °C to maintain a low concentration. Ensure the catalyst is active. | |
| Catalyst deactivation. | Use a high-quality catalyst and ensure an inert atmosphere is maintained throughout the reaction. | |
| Incomplete Hydrolysis in Step B | Insufficient reaction time or base. | Increase reflux time and monitor by TLC. Ensure at least 2 equivalents of NaOH are used. |
| Poor solubility. | Increase the amount of methanol co-solvent to ensure homogeneity. |
Conclusion
The described two-step protocol provides a reliable and scalable method for the synthesis of this compound from 3-bromothiophene. The key Kumada cross-coupling reaction, followed by a simple saponification, offers an efficient route to this valuable synthetic intermediate. By adhering to the detailed procedures and understanding the underlying chemical principles, researchers can consistently achieve high yields of the desired product.
References
- Process for the Kumada coupling reaction.
-
Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis. ResearchGate (PDF). [Link]
- Improved process for the kumada coupling reaction.
-
Kumada Coupling. Organic Chemistry Portal. [Link]
-
3-bromothiophene. Organic Syntheses Procedure. [Link]
- Method for preparing thienylacetic acids.
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Grignard Reaction for the Synthesis of 5-(3-Thienyl)pentanoic Acid
<APPLICATION NOTE & PROTOCOL >
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction
5-(3-Thienyl)pentanoic acid is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for the synthesis of pharmacologically active compounds and functional polymers. Its synthesis via the Grignard reaction represents a classic and effective method for carbon-carbon bond formation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound using a Grignard-based approach. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into critical experimental parameters.
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[1][2] In this application, 3-thienylmagnesium bromide is generated in situ from 3-bromothiophene and subsequently reacted with an appropriate electrophile to introduce the pentanoic acid side chain. While the formation of Grignard reagents from 3-halothiophenes can be more challenging than their 2-substituted counterparts, careful control of reaction conditions ensures a successful outcome.
Reaction Principle and Mechanism
The synthesis of this compound via a Grignard reaction can be conceptually broken down into two primary stages:
-
Formation of the Grignard Reagent: 3-Bromothiophene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3-thienylmagnesium bromide. This reaction involves the insertion of magnesium into the carbon-bromine bond.[2]
-
Nucleophilic Addition to an Electrophile: The highly nucleophilic carbon of the Grignard reagent attacks an electrophilic carbon source. For the synthesis of a carboxylic acid, carbon dioxide (in the form of dry ice) is a common and effective electrophile.[3][4][5] This is followed by an acidic workup to protonate the resulting carboxylate salt.
An alternative approach involves the reaction of the Grignard reagent with gamma-valerolactone (GVL), which can also serve as a five-carbon building block. GVL is a bio-derived solvent and a versatile chemical intermediate.[6][7]
Mechanism 1: Carboxylation of 3-Thienylmagnesium Bromide
The primary pathway detailed in this guide involves the carboxylation of the Grignard reagent. The mechanism proceeds as follows:
-
Initiation: The reaction is initiated by the activation of the magnesium surface, often facilitated by a small amount of iodine or 1,2-dibromoethane.[8]
-
Grignard Formation: The activated magnesium reacts with 3-bromothiophene in anhydrous THF to yield 3-thienylmagnesium bromide.
-
Carboxylation: The Grignard reagent undergoes nucleophilic addition to the electrophilic carbon of carbon dioxide (dry ice), forming a magnesium carboxylate salt.[3][5]
-
Protonation: An acidic workup with an acid like hydrochloric acid protonates the carboxylate salt to yield the final product, this compound.[3]
Caption: Grignard carboxylation workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromothiophene | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | |
| Iodine | ACS Reagent | Fisher Scientific | Used for activation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |
| Carbon Dioxide (Dry Ice) | Local Supplier | Crush before use. | |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific | For acidic workup. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |
Protocol 1: Synthesis of this compound via Carboxylation
1. Preparation of the Grignard Reagent (3-Thienylmagnesium Bromide)
-
Glassware and Atmosphere: All glassware must be rigorously flame-dried or oven-dried (120 °C overnight) and cooled under a stream of dry nitrogen or argon.[8] The reaction should be maintained under an inert atmosphere throughout.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) into a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine.[8] Gently warm the flask with a heat gun until the purple iodine vapor dissipates, indicating activation of the magnesium surface.[8]
-
Initiation: In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the activated magnesium turnings. The reaction is initiated when the solution becomes cloudy and gentle bubbling is observed.[9]
-
Formation: Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[8] After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.[8]
2. Carboxylation and Workup
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate large beaker or flask, place a generous excess of crushed dry ice.[3] Slowly and carefully pour the Grignard reagent solution onto the dry ice with gentle stirring.[3] A vigorous reaction will occur as the CO2 sublimes.
-
Warming and Quenching: Allow the mixture to warm to room temperature as the excess dry ice sublimes.[3] Once the bubbling has ceased, slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic (test with pH paper).[3][10] This step dissolves the magnesium salts and protonates the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.[3] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Step-by-step experimental workflow.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents.[8] The presence of water will quench the reagent, leading to the formation of thiophene as a byproduct and significantly reducing the yield of the desired carboxylic acid.[8]
-
Initiation Difficulties: The formation of Grignard reagents from 3-bromothiophene can be sluggish. If the reaction does not initiate, gentle warming or the addition of a few drops of 1,2-dibromoethane can be helpful. In some challenging cases, the use of Rieke magnesium or alternative methods like lithium-halogen exchange may be considered.
-
Temperature Control: The formation of the Grignard reagent is exothermic.[8] Maintaining a gentle reflux during the addition of 3-bromothiophene is crucial to prevent side reactions.
-
Homocoupling: A common side reaction is the formation of a bithiophene dimer through homocoupling (Wurtz reaction).[8] Slow, dropwise addition of the 3-bromothiophene solution helps to minimize this by keeping the concentration of the halide low relative to the magnesium.[8]
Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Mg:3-Bromothiophene) | 1.1 : 1.0 | |
| Reaction Time (Grignard Formation) | 1-2 hours post-addition | [8] |
| Reaction Temperature (Grignard Formation) | Gentle Reflux | [8] |
| Electrophile | Solid CO₂ (Dry Ice) | [3] |
| Workup Acid | 6 M HCl | [3] |
| Expected Yield | Moderate to Good |
Conclusion
The Grignard reaction provides a reliable and scalable method for the synthesis of this compound. Success hinges on the meticulous exclusion of moisture and careful control of the reaction conditions, particularly during the formation of the 3-thienylmagnesium bromide intermediate. The carboxylation of this Grignard reagent with dry ice offers a straightforward and high-yielding route to the desired carboxylic acid. This application note serves as a practical guide for researchers to successfully implement this important synthetic transformation.
References
- Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene - Benchchem.
- Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents - Benchchem.
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-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
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All About The Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
- Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
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Preparing Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
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The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps. Available at: [Link]
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Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. Available at: [Link]
- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps.
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Reaction of 3-bromo-2,5-dimethylthiophene 1,1-dioxide with some Grignard reagents. The formation of a heterotricycloheptane deri - ACS Publications. Available at: [Link]
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube.
-
Reaction Pathways of Gamma-Valerolactone Hydroconversion over Co/SiO2 Catalyst - MDPI. Available at: [Link]
-
Synthesis of γ-Valerolactone from Carbohydrates and its Applications - PubMed. Available at: [Link]
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Introduction: The Strategic Importance of the 3-Thienyl Moiety in Medicinal Chemistry
An Application Guide for the Synthesis of 3-Arylthiophene Intermediates via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Within the diverse array of organoboron reagents, 3-thienylboronic acid is a particularly valuable building block for introducing the 3-thienyl group. The thiophene ring is a well-established bioisostere of the phenyl ring and is a common structural motif in many FDA-approved drugs, where it can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] The incorporation of a 3-thienyl moiety can impact biological activity and physicochemical properties such as solubility and metabolic stability.[2] Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4] This application note provides a detailed protocol and critical considerations for the successful Suzuki coupling of 3-thienylboronic acid with various aryl halides, designed for researchers and professionals in drug discovery and development.
The Mechanism of Suzuki-Miyaura Coupling: A Step-by-Step Overview
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is critical for the transmetalation step, as it activates the organoboron species.[5][7]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).
-
Transmetalation: The organic group from the organoboron reagent (in this case, the 3-thienyl group) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic groups on the palladium(II) complex (Ar and 3-thienyl) are coupled and eliminated from the metal center, forming the desired 3-arylthiophene product and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Successful Coupling with 3-Thienylboronic Acid
While the Suzuki coupling is a robust reaction, its success with heteroaryl boronic acids like 3-thienylboronic acid can be challenging. Key factors to consider include the choice of catalyst, base, and solvent system.
Catalyst Selection
The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency.[2] For challenging substrates like thienylboronic acids, bulky, electron-rich phosphine ligands are often necessary.[10] Modern catalyst systems often outperform traditional ones like Pd(PPh₃)₄, especially for heteroaryl couplings.[2][11]
| Catalyst/Ligand System | Typical Loading (mol%) | Advantages | Considerations |
| Pd(OAc)₂ / PPh₃ | 2-5 | Cost-effective, good starting point.[11] | May require higher temperatures and longer reaction times. |
| Pd(PPh₃)₄ | 1-5 | Pre-formed Pd(0) catalyst, often reliable.[11] | Can be sensitive to air and moisture. |
| Pd₂(dba)₃ / P(t-Bu)₃ | 1-3 | Highly active for challenging couplings due to the bulky, electron-rich ligand.[11] | P(t-Bu)₃ is air-sensitive. |
| Pd(OAc)₂ / SPhos | 2 | Buchwald ligands like SPhos are highly effective for heteroaryl couplings.[2][11] | Higher cost compared to simpler phosphine ligands. |
| XPhos Pd G3 | 1-3 | A highly active and stable pre-catalyst.[11] | Higher cost. |
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction rate and yield.[5] For thienylboronic acids, which can be prone to protodeboronation (cleavage of the C-B bond), the choice of base is particularly critical.[12][13]
| Base | Strength | Solubility | Common Applications |
| Na₂CO₃, K₂CO₃ | Moderate | Aqueous | Standard, widely used, and cost-effective.[5] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often provides higher yields for challenging substrates. |
| K₃PO₄ | Strong | Aqueous | Effective for many heteroaryl couplings.[2] |
| KF | Weak | Aqueous | Can be used when base-labile functional groups are present.[7] |
Solvent Systems
The solvent system must ensure adequate solubility for all reactants, including the organic halide, the boronic acid, and the base.[14] A mixture of an organic solvent and water is commonly used.
| Solvent System | Typical Ratio (v/v) | Properties and Use Cases |
| Toluene/Water | Varies | A common system, good for a wide range of substrates. |
| Dioxane/Water | 3:1 | Often used for challenging couplings, provides good solubility.[2] |
| THF/Water | 1:2 | Another effective system for Suzuki couplings.[15] |
| n-Propanol/Water | Varies | A greener solvent alternative. |
Experimental Protocols
The following protocols provide a general starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with an Aryl Bromide
This protocol is a robust starting point for the coupling of 3-thienylboronic acid with a variety of aryl bromides.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane and deionized water, 3:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 3-thienylboronic acid, palladium catalyst, phosphine ligand, and base.[2]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent system via syringe.[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and water.[2]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthiophene.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is advantageous for rapid reaction optimization and library synthesis, significantly reducing reaction times.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
3-Thienylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
In a microwave vial, combine the aryl halide, 3-thienylboronic acid, palladium catalyst, and base.
-
Add the solvent system and cap the vial.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[1]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Troubleshooting and Optimization
Low yields in Suzuki couplings with 3-thienylboronic acid are often due to a few common issues.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by water or other protic species. This can be mitigated by using a slight excess of the boronic acid, choosing a less nucleophilic base, or minimizing reaction time and temperature.[12]
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich ligands can help prevent this.[13][16]
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction rate will be slow. Adjusting the solvent system or temperature may be necessary.[14]
Conclusion
The Suzuki-Miyaura cross-coupling of 3-thienylboronic acid is a powerful and versatile method for the synthesis of 3-arylthiophenes, which are valuable intermediates in drug discovery and materials science.[2][17] Careful consideration of the catalyst, base, and solvent system is crucial for achieving high yields and overcoming the challenges associated with heteroaryl boronic acids. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.
References
-
Casanovas, J., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(29), 9418–9427. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Almeida, A. C. S., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(21), 13436–13442. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. Retrieved from [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492–8501. Retrieved from [Link]
-
Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7194–7197. Retrieved from [Link]
-
Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 194, 109618. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovating with Thiophene: Applications of Thienyl Amino Acids in Material Science. Retrieved from [Link]
-
Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 7(8), 5347–5353. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7683. Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
Wikipedia. (2023). Tiagabine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of important thiophene-based drugs. Retrieved from [Link]
-
Kumar, S., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 14(6), 1-6. Retrieved from [Link]
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- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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Preparation of 5-(Thiophen-3-yl)pentanoic Acid Derivatives: A Guide to Synthesis and Application
An Application Note and Protocol for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Thiophene-based compounds are cornerstones in medicinal chemistry, recognized for their wide spectrum of biological activities and their role as privileged pharmacophores in drug discovery.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(thiophen-3-yl)pentanoic acid and its derivatives. We delve into the strategic considerations behind synthetic route selection, offer step-by-step experimental procedures, and discuss the characterization and potential applications of these versatile molecules in modern therapeutic development. The methodologies are designed to be robust and reproducible, providing researchers in pharmaceutical and chemical development with a reliable framework for creating compound libraries for screening and lead optimization.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its structural and electronic properties make it an effective bioisosteric replacement for the phenyl ring in many drug candidates. This substitution can significantly modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity, often leading to improved therapeutic profiles.[1] Thiophene derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[3][4]
The 5-(thiophen-3-yl)pentanoic acid scaffold, in particular, combines the privileged thiophene core with a flexible pentanoic acid side chain. This side chain provides a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the creation of diverse libraries of amides, esters, and other derivatives. This guide focuses on the practical synthesis of these compounds, from the construction of the core structure to its subsequent derivatization.
Strategic Approach to Synthesis
The synthesis of 5-(thiophen-3-yl)pentanoic acid derivatives can be approached by two primary strategies:
-
Linear Synthesis: Beginning with a pre-functionalized thiophene and elongating the side chain to build the pentanoic acid moiety.
-
Convergent Synthesis: Constructing the thiophene ring onto a precursor that already contains the five-carbon chain.
For the purposes of this guide, we will focus on a linear approach, which often provides greater flexibility and access to commercially available starting materials. The overall workflow involves securing the substituted thiophene core, attaching the side chain, and finally, derivatizing the terminal carboxylic acid.
Below is a conceptual workflow for the synthesis and subsequent derivatization.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
Application Note: Comprehensive Analytical Strategies for 5-(3-Thienyl)pentanoic Acid
Introduction and Scope
5-(3-Thienyl)pentanoic acid (CAS 20906-04-1) is a heterocyclic carboxylic acid featuring a thiophene ring connected to a pentanoic acid aliphatic chain.[1] Compounds incorporating the thienyl moiety are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. As a bifunctional molecule, this compound serves as a valuable building block in organic synthesis. The development of robust and reliable analytical methods is therefore critical for ensuring purity, confirming identity, and enabling quantitative analysis in various matrices, from synthesis reaction monitoring to quality control of final products.
This guide provides a detailed overview of the principal analytical techniques for the characterization and quantification of this compound. We will explore methodologies including High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis, and spectroscopic techniques (NMR, MS) for structural elucidation. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, empowering researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₁₂O₂S | Calculated |
| Molecular Weight | 184.25 g/mol | Calculated |
| CAS Number | 20906-04-1 | [1] |
| Appearance | Expected to be a solid at room temperature | Based on similar long-chain carboxylic acids |
| pKa | ~4.8 - 5.0 (estimated) | Similar to pentanoic acid (valeric acid)[2] |
| UV Absorbance | ~230-240 nm (estimated) | Characteristic of the thiophene ring |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile, DMSO); low solubility in water | Based on the properties of pentanoic acid and thiophene[2] |
High-Performance Liquid Chromatography (HPLC) for Quantification
Reversed-phase HPLC with UV detection is the premier method for the routine quantification of this compound due to its precision, accuracy, and the presence of the UV-active thiophene chromophore.
Causality in Method Design
The key to a successful HPLC analysis of a carboxylic acid is managing its ionization state. The protonated (non-ionized) form of a carboxylic acid is less polar and interacts more predictably with a reversed-phase (e.g., C18) stationary phase. Operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa ensures the acid remains fully protonated, leading to sharp, symmetrical peaks and stable retention times.[3] The use of formic or phosphoric acid as a mobile phase modifier achieves this suppression of ionization.
Workflow for HPLC Analysis
Caption: General workflow for quantitative analysis by HPLC.
Detailed HPLC Protocol
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to ensure the analyte is in its protonated form.[4] Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 15 min | A gradient ensures elution of the analyte with good peak shape and cleans the column of late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time stability. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity needs. |
| Detection | UV at 235 nm | The thiophene ring provides strong UV absorbance in this region. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the initial mobile phase composition.[5]
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Before running the sequence, inject a mid-range standard multiple times (n=5) to ensure system precision (RSD < 2% for retention time and peak area).
-
Analysis: Inject the standards to generate a calibration curve, followed by the samples.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the linear regression of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identification and quantification, particularly for volatile and semi-volatile compounds. However, the carboxylic acid functional group in this compound is highly polar and non-volatile, which can cause poor chromatographic performance (e.g., peak tailing) and thermal degradation in the GC inlet.[6]
The Imperative of Derivatization: To overcome these challenges, derivatization is mandatory. This process converts the polar -COOH group into a less polar and more volatile ester or silyl ester. This enhances thermal stability, improves peak shape, and produces characteristic mass spectra. A common and effective method is esterification to form the methyl ester.
Workflow for GC-MS Analysis
Caption: GC-MS workflow including the essential derivatization step.
Detailed GC-MS Protocol
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
1. Derivatization (Methylation):
-
Reagent: Trimethylsulfonium hydroxide (TMSH) or 14% Boron trifluoride in methanol (BF₃-MeOH).
-
Procedure:
-
Dissolve ~1 mg of the sample in 500 µL of toluene.
-
Add 250 µL of TMSH or BF₃-MeOH reagent.
-
Cap the vial tightly and heat at 80 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
2. GC-MS Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, non-polar column suitable for a wide range of derivatized organic molecules.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures efficient volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient is necessary to elute the analyte and clean the column. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40 - 450 | Covers the expected mass of the derivatized molecule and its fragments. |
Expected Mass Spectrum: The EI mass spectrum of the methyl ester derivative is expected to show a molecular ion (M⁺) at m/z 198. Key fragments would likely arise from cleavage of the ester group, the alkyl chain, and fragmentation of the thiophene ring.
Spectroscopic Identification and Structural Confirmation
While chromatographic methods are excellent for quantification, spectroscopic techniques are required for unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8]
Protocol:
-
Sample: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
Predicted NMR Data: The chemical shifts provide a unique fingerprint of the molecule.
| Spectrum | Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ¹H NMR | 10 - 12 (broad singlet, 1H) | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[8] |
| ~7.2 (m, 1H), ~7.0 (m, 2H) | Thiophene ring protons | Aromatic protons in the thiophene ring. | |
| ~2.4 (t, 2H) | -CH₂-COOH | Protons alpha to the carbonyl group are deshielded.[8] | |
| ~2.8 (t, 2H) | Thienyl-CH₂- | Protons alpha to the thiophene ring are deshielded. | |
| ~1.7 (m, 4H) | -CH₂-CH₂- | Aliphatic protons in the middle of the chain. | |
| ¹³C NMR | 175 - 180 | -COOH | Carbonyl carbon is significantly deshielded.[9] |
| 120 - 145 | Thiophene ring carbons | Aromatic carbons. | |
| 25 - 35 | Aliphatic carbons | Carbons of the pentyl chain. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For molecular weight confirmation and fragmentation analysis without derivatization, LC-MS with electrospray ionization (ESI) is the method of choice.[10]
Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., QTOF or Triple Quadrupole).
-
Chromatography: Use the HPLC method described in Section 2.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-). This is highly effective for carboxylic acids, which readily lose a proton to form the [M-H]⁻ ion.
-
Analysis: Acquire full scan data to confirm the molecular weight (expected [M-H]⁻ at m/z 183.05). Perform tandem MS (MS/MS) on the precursor ion at m/z 183.05 to obtain structural fragments. A characteristic loss of 44 Da (CO₂) is a strong indicator of a carboxylic acid.
-
Summary and Conclusion
This application note outlines a multi-faceted analytical approach for this compound. For routine quantification, reversed-phase HPLC with UV detection is the recommended method due to its simplicity and robustness. For identification and analysis in complex matrices, GC-MS following methylation provides excellent sensitivity and specificity. Finally, NMR and LC-MS serve as indispensable tools for the definitive structural confirmation of the synthesized compound. By understanding the principles behind each technique and the specific chemical nature of the analyte, researchers can confidently implement and adapt these protocols to meet their specific analytical challenges.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(3-Thienyl)pentanoic Acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(3-Thienyl)pentanoic acid. This compound is a heterocyclic building block relevant in pharmaceutical and materials science research. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and a low-pH phosphate buffer, ensuring optimal peak shape and resolution. Detection is performed via UV spectrophotometry. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity. This document provides a detailed, step-by-step protocol suitable for quality control, stability testing, and research applications involving this compound.
Introduction and Scientific Rationale
This compound is a carboxylic acid derivative containing a thiophene ring, a common scaffold in medicinal chemistry and organic electronics.[1][2] Accurate quantification of this compound is essential for ensuring the purity of starting materials, monitoring reaction progress, and performing quality control on final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
The development of this method was guided by the physicochemical properties of the analyte. As a carboxylic acid with an estimated pKa similar to that of pentanoic acid (around 4.8), controlling the mobile phase pH is critical to ensure the analyte is in its non-ionized, hydrophobic form.[4][5] By maintaining the mobile phase pH well below the pKa (e.g., pH 2.5-3.0), protonation of the carboxyl group is maximized. This suppresses silanol interactions on the stationary phase and promotes retention via the hydrophobic alkyl chain and thiophene ring on the C18 column, resulting in sharp, symmetrical peaks.[6] The thiophene moiety provides a chromophore suitable for UV detection.[7]
This document details the optimized chromatographic conditions and the comprehensive validation procedure undertaken to establish the method's fitness for its intended purpose.[8]
Experimental Design and Methodology
Instrumentation, Materials, and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Column: PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥97%).[9]
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Phosphoric acid (H₃PO₄, analytical grade).
-
High-purity water (Milli-Q or equivalent).
-
Preparation of Solutions
-
Mobile Phase (pH 2.8 Phosphate Buffer):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of high-purity water to make a 20 mM solution.
-
Adjust the pH to 2.8 using 85% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Chromatographic Conditions
The separation and quantification were achieved using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 2.8) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/PDA |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Method Development and Validation Workflow
The logical flow for developing and validating this HPLC method is outlined below. The process begins with understanding the analyte's properties, which informs the selection of the initial chromatographic parameters, followed by optimization and formal validation.
Caption: Logical workflow for HPLC method development and validation.
Method Validation Protocol and Results
The optimized HPLC method was validated in accordance with ICH Q2(R2) guidelines.[8]
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[10] A standard solution (50 µg/mL) was injected six times. The acceptance criteria were met, as shown below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 7850 |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| %RSD of Retention Time | ≤ 1.0% | 0.12% |
Linearity and Range
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.
| Parameter | Result |
| Validated Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 1250 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and detector response over the specified range.[11]
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[12] Six replicate samples at 100% of the test concentration (50 µg/mL) were analyzed.
| Precision Level | %RSD of Peak Area | Acceptance Criteria |
| Repeatability (Day 1) | 0.52% | %RSD ≤ 2.0% |
| Intermediate (Day 2) | 0.68% | %RSD ≤ 2.0% |
The low relative standard deviation (%RSD) values confirm that the method is highly precise.
Accuracy (Recovery)
Accuracy was determined by the spike-and-recovery method. A sample matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0% - 102.0% |
| 100% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
The recovery values are well within the acceptable limits, demonstrating the method's accuracy.[13]
Sensitivity: LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.[14]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.25 µg/mL |
| LOQ | 0.75 µg/mL |
The results indicate the method is sufficiently sensitive for detecting and quantifying trace amounts of the analyte.
Standard Operating Protocol (SOP)
The following diagram illustrates the step-by-step workflow for routine analysis using this validated method.
Caption: Standard operating procedure for the HPLC analysis of this compound.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it highly suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The comprehensive validation ensures that the results obtained are accurate and reproducible, adhering to international regulatory standards.
References
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SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
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Wang, M., et al. (2022). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Phytochemical Analysis. Retrieved from [Link]
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Zhang, Y., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Separation Science. Retrieved from [Link]
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Kilic, M. (2009). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Journal of Chromatographic Science. Retrieved from [Link]
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Kostadinovik, S., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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Mitropoulos, A. C., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences. Retrieved from [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Margl, L., et al. (1993). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Scientia Pharmaceutica. Retrieved from [Link]
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PubChem. (n.d.). 5-(5-(3-Hydroxyphenyl)thiophen-2-yl)pentanoic acid. Retrieved from [Link]
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Downum, K. R., & Towers, G. H. N. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products. Retrieved from [Link]
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PubChem. (n.d.). Pentanoic Acid. Retrieved from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Application Notes and Protocols for 5-(3-Thienyl)pentanoic Acid in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that has become a cornerstone in modern medicinal chemistry.[1] Its significance stems from its role as a bioisostere of the benzene ring, allowing it to mimic and interact with biological targets in a similar fashion to phenyl-containing molecules.[1] This bioisosteric relationship often leads to improved potency, selectivity, and pharmacokinetic profiles.[1] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, with numerous thiophene-containing drugs gaining FDA approval.[2][3]
This document provides a detailed guide on the potential application of 5-(3-thienyl)pentanoic acid and its analogs in medicinal chemistry, with a particular focus on their promise as inhibitors of Fatty Acid Synthase (FASN), a key enzyme in cancer metabolism.
Fatty Acid Synthase (FASN): A Compelling Target in Oncology
Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids.[4][5] While FASN expression and activity are generally low in most normal adult tissues, which primarily rely on dietary fatty acids, many cancer types exhibit significantly upregulated FASN levels.[4][5] This metabolic reprogramming provides cancer cells with a steady supply of lipids for rapid membrane biogenesis, energy storage, and the generation of signaling molecules, thereby supporting their proliferative and survival advantages.[6] The stark difference in FASN dependence between cancer and normal cells presents a promising therapeutic window for the development of selective FASN inhibitors as anticancer agents.[4] Pharmacological inhibition of FASN has been shown to induce apoptosis and curb the growth of cancer cells, validating its potential as a therapeutic target.[4][6]
This compound: A Scaffold for FASN Inhibition
While direct studies on this compound as a FASN inhibitor are not extensively documented in publicly available literature, its structural features—a thiophene head group and a pentanoic acid tail—make it a compelling scaffold for designing inhibitors that mimic the natural substrates of FASN. The rationale for its potential efficacy is strongly supported by studies on close structural analogs.
A noteworthy example is 4-methylene-2-octyl-5-oxo-tetrahydro-thiophene-3-carboxylic acid , a derivative that has shown effective FASN inhibitory activity with an IC50 of 2.56 μM and potent anti-tumor effects on various cancer cell lines.[7] This finding underscores the potential of thiophene-containing fatty acid analogs to serve as a valuable class of FASN inhibitors.
The proposed mechanism of action for such compounds involves their ability to function as transition state analogs, binding to the active site of FASN and preventing the condensation of acetyl-CoA and malonyl-CoA, the initial steps in fatty acid synthesis.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives as potential FASN inhibitors.
Protocol 1: Synthesis of this compound
This protocol outlines a general synthetic route for this compound, which can be adapted from established methods for the synthesis of thiophene carboxylic acids.[8][9]
Workflow for the Synthesis of this compound
Caption: A potential synthetic pathway for this compound.
Step-by-Step Procedure:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-bromothiophene in anhydrous THF dropwise. The reaction mixture is typically stirred until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of an appropriate 5-halopentanoate ester (e.g., methyl 5-bromopentanoate) in anhydrous THF at a low temperature (e.g., 0°C). The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Ester Hydrolysis: The resulting ester is dissolved in a mixture of ethanol and water, and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).
-
Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Protocol 2: In Vitro Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)
This protocol is a widely used method to determine the inhibitory activity of a compound against FASN by measuring the decrease in NADPH absorbance at 340 nm.[10]
Workflow for FASN Inhibition Assay
Caption: General workflow for the in vitro FASN inhibition assay.
Materials:
-
Purified FASN enzyme
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound or its analog) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Dilute the test compound to various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, FASN enzyme, and the test compound at different concentrations. Include a positive control (a known FASN inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of acetyl-CoA and malonyl-CoA to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes) at 37°C.
-
Data Analysis: Calculate the rate of NADPH oxidation for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[11][12][13]
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress FASN, such as certain breast or prostate cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Data Presentation
Quantitative data from the FASN inhibition and cell viability assays should be summarized in a clear and concise table for easy comparison.
| Compound | FASN IC50 (µM) | Cancer Cell Line X IC50 (µM) | Cancer Cell Line Y IC50 (µM) |
| This compound Analog | 2.56[7] | Data to be determined | Data to be determined |
| Positive Control (e.g., C75) | Value from literature | Value from literature | Value from literature |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel FASN inhibitors. The provided protocols offer a robust framework for the synthesis and comprehensive biological evaluation of this and related compounds. Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR), optimizing for potency, selectivity, and pharmacokinetic properties. Further mechanistic studies, including enzyme kinetics and cellular thermal shift assays, can provide deeper insights into the binding mode and target engagement of these promising anticancer agents.
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Bio-protocol. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Available at: [Link]
-
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-
Cloud-Clone Corp. ELISA Kit for Fatty Acid Synthase (FASN). Available at: [Link]
-
Cloud-Clone Corp. ELISA Kit for Fatty Acid Synthase (FASN). Available at: [Link]
-
PubMed Central. (n.d.). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Available at: [Link]
-
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-
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-
PubMed. (n.d.). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents?. Available at: [Link]
-
PubMed. (2009). Novel fatty acid synthase (FAS) inhibitors: design, synthesis, biological evaluation, and molecular docking studies. Available at: [Link]
-
PubMed Central. (n.d.). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. Available at: [Link]
-
MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available at: [Link]
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-
Bentham Science. (n.d.). Pharmacological Inhibitors of Fatty Acid Synthase (FASN)-Catalyzed Endogenous Fatty Acid Biogenesis: A New Family of Anti-Cancer Agents?. Available at: [Link]
-
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-
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Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
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MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Available at: [Link]
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Application Notes & Protocols: 5-(3-Thienyl)pentanoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Thiophene Scaffolds
In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among these, thiophene derivatives have emerged as indispensable structural motifs. The thiophene ring is considered a bioisostere of the benzene ring, allowing it to substitute for phenyl groups in bioactive molecules while imparting distinct electronic and lipophilic characteristics.[1] This substitution can profoundly influence a molecule's pharmacokinetic profile, target engagement, and overall efficacy by modulating properties like potency, selectivity, and bioavailability.[1] 5-(3-Thienyl)pentanoic acid is a bifunctional building block that marries the advantageous properties of the thiophene ring with the versatile reactivity of a carboxylic acid, presenting a powerful tool for synthetic chemists. Its aliphatic chain provides flexibility and a handle for further modification, while the thiophene ring offers a site for aromatic chemistry and potential biological interactions.
This guide provides an in-depth look at the properties of this compound and detailed protocols for its application in key synthetic transformations, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Physical and Chemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 20906-04-1 | [2] |
| Molecular Formula | C₉H₁₂O₂S | [2] |
| Molecular Weight | 184.26 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 39-42 °C | [3] |
| Boiling Point | ~336.8 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Insoluble in water | [3] |
| SMILES | O=C(O)CCCCC1=CSC=C1 | [2] |
| InChI Key | OQFTZRHAQGXEQU-UHFFFAOYSA-N |
Safety and Handling
As a carboxylic acid, this compound requires careful handling to avoid contact and ensure stability.
-
General Handling: Use only under a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid breathing dust, mist, or vapors.[4][5] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated area.[4] Keep the container tightly sealed. Recommended storage temperature is 2-8°C, in a dark place. Keep away from heat, sparks, and open flames.[4]
-
Incompatibilities: Incompatible with strong bases and reducing agents.[4]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Core Synthetic Applications and Protocols
The true utility of this compound lies in its dual reactivity. The carboxylic acid moiety serves as a handle for nucleophilic substitution reactions, while the thiophene ring can engage in electrophilic aromatic substitution.
Protocol 1: Fischer Esterification
Application: Conversion of the carboxylic acid to an ester, a common strategy for creating prodrugs, modifying solubility, or protecting the acid functionality.[6]
Causality: The reaction is catalyzed by a strong acid (e.g., H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic alcohol to attack the carbonyl carbon, initiating the substitution process that ultimately eliminates water to form the ester.[7]
Sources
Applications of 3-Thienyl Compounds in Drug Discovery: A Senior Application Scientist's Guide
Introduction: The Strategic Value of the 3-Thienyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. Among the privileged heterocyclic scaffolds, the thiophene ring, and specifically its 3-substituted isomer, has emerged as a cornerstone in the design of innovative pharmaceuticals.[1][2] Its significance stems from a unique combination of physicochemical properties that medicinal chemists strategically leverage to optimize drug-target interactions and pharmacokinetic profiles.
The 3-thienyl group is often employed as a bioisostere for the phenyl ring. This substitution can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and overall efficacy.[3] The sulfur atom within the thiophene ring can participate in crucial hydrogen bonding and π-stacking interactions, which are fundamental for molecular recognition at enzyme active sites and receptor binding pockets.[4] Furthermore, the incorporation of a 3-thienyl moiety can introduce specific electronic and steric characteristics that refine the binding profile and enhance the potency and selectivity of drug candidates.[4]
This guide provides a comprehensive overview of the applications of 3-thienyl compounds in drug discovery, offering detailed application notes for key therapeutic areas and robust experimental protocols for their synthesis and biological evaluation.
Application Notes: Therapeutic Success Stories of 3-Thienyl Compounds
The versatility of the 3-thienyl scaffold is evident in its presence in a range of FDA-approved drugs and clinical candidates targeting diverse pathologies.
Central Nervous System Disorders: The Case of Olanzapine
Olanzapine, an atypical antipsychotic, is a prime example of a successful drug featuring a 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine core, where the thieno moiety is integral to its structure.[5] It is indicated for the treatment of schizophrenia and bipolar disorder.[6]
Mechanism of Action: Olanzapine's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][7][8] The blockade of D2 receptors in the mesolimbic pathway is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][6] Simultaneously, its antagonism of 5-HT2A receptors in the frontal cortex is thought to contribute to the management of negative symptoms and to mitigate some of the extrapyramidal side effects associated with D2 blockade.[5][6] The 3-thienyl group, as part of the larger thienobenzodiazepine scaffold, plays a critical role in orienting the molecule within the receptor binding pockets, thereby influencing its affinity and antagonistic activity.
Signaling Pathway of Olanzapine's Action
Caption: Tiotropium blocks M3 receptors, preventing bronchoconstriction.
Cardiovascular Diseases: Thienopyridines as P2Y12 Inhibitors
Thienopyridine derivatives, such as clopidogrel and prasugrel, are a class of antiplatelet agents that play a critical role in the prevention of thrombotic events in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention. [9][10][11]These compounds are prodrugs that are metabolized in the liver to an active metabolite which irreversibly inhibits the P2Y12 receptor on platelets. [12]This inhibition prevents ADP-mediated platelet activation and aggregation. [12]The thieno[2,3-b]pyridine core is the defining structural feature of this class of drugs.
Oncology: Thienyl-Based Kinase Inhibitors
The 3-thienyl moiety is increasingly being incorporated into the design of novel kinase inhibitors for cancer therapy. [13]Kinases are a major class of therapeutic targets due to their frequent dysregulation in cancer. [14]Thienyl-based compounds have shown promise as multi-kinase inhibitors, often targeting key pathways involved in tumor growth and angiogenesis, such as the VEGFR pathway. [1] Quantitative Data for Representative Thienyl-Based Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (µM) | Cell Line | Reference |
| Thio-Iva | VEGFR-2 | 3.31 (cell-free) | - | [1] |
| Thio-Iva | - | 0.29 | Huh-7 (HCC) | [1] |
| Thio-Dam | - | 0.81 | Huh-7 (HCC) | [1] |
| Compound 5 | FLT3 | 32.44 | - | [15] |
| Thienopyrimidine 6c | - | 0.001 | HT-29 (Colon) | [13] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Arylthiophene via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-thienylboronic acid with an aryl bromide, a versatile reaction for generating key intermediates in drug discovery. [3][16] Materials:
-
3-Thienylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-thienylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20 minutes. Add the solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-arylthiophene.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Protocol 2: Gewald Synthesis of a 2-Aminothiophene
The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes, which are valuable building blocks in medicinal chemistry. [17][18][19] Materials:
-
A ketone or aldehyde with an α-methylene group (1.0 equiv)
-
An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 equiv)
-
Elemental sulfur (1.0 equiv)
-
A base (e.g., morpholine or piperidine)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the ketone/aldehyde, the α-cyanoester/malononitrile, and elemental sulfur in ethanol.
-
Base Addition: Add the basic catalyst (e.g., morpholine) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the precipitated product by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and sulfur. If necessary, the product can be further purified by recrystallization.
Mechanism of the Gewald Reaction
Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the inhibitory activity (IC50) of a 3-thienyl compound against a specific protein kinase. [14][20]The assay measures the amount of ADP produced, which is proportional to the kinase activity. [14] Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
3-Thienyl test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the 3-thienyl test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations to be tested.
-
Kinase Reaction Setup: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or a DMSO control to each well.
-
Enzyme Addition: Add the kinase to each well. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the kit instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the kit instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The 3-thienyl moiety is a powerful and versatile building block in the medicinal chemist's toolkit. Its strategic incorporation into drug candidates has led to the development of successful therapies for a wide range of diseases, from psychiatric disorders to respiratory and cardiovascular conditions. The synthetic accessibility of 3-thienyl compounds, coupled with their favorable physicochemical and biological properties, ensures their continued importance in the future of drug discovery. The protocols and application notes provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the innovative use of 3-thienyl scaffolds.
References
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Olanzapine - StatPearls - NCBI Bookshelf. [Link]
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What is the mechanism of Olanzapine? - Patsnap Synapse. [Link]
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Olanzapine and its Working Mechanism - Hilaris Publisher. [Link]
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Pharmacology of Olanzapine (Zyprexa) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. [Link]
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Olanzapine Pharmacology - News-Medical.Net. [Link]
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Gewald Reaction - Organic Chemistry Portal. [Link]
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Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma - PMC - NIH. [Link]
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In vitro kinase assay - Protocols.io. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. [Link]
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Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines - ResearchGate. [Link]
-
IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. [Link]
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In vitro JAK kinase activity and inhibition assays - PubMed - NIH. [Link]
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Gewald reaction - Wikipedia. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. [Link]
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Kinase assays | BMG LABTECH. [Link]
- US8957209B2 - Methods for the synthesis of tiotropium bromide - Google P
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Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - MDPI. [Link]
- WO2011123080A1 - Method for synthesis of tiotropium bromide - Google P
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. [Link]
-
Synthesis of tiotropium bromide | Download Scientific Diagram - ResearchGate. [Link]
-
WO/2018/154596 PROCESS FOR SYNTHESIS OF TIOTROPIUM BROMIDE MONOHYDRATE - WIPO Patentscope. [Link]
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P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed. [Link]
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Preparation and Evaluation of Mucus-Penetrating Inhalable Microparticles of Tiotropium Bromide Containing Sodium Glycocholate - MDPI. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. [Link]
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P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - MDPI. [Link]
-
Tiotropium Bromide: An Update - PMC - PubMed Central - NIH. [Link]
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Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [Link]
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FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PubMed Central. [Link]
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Table 2 from P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. | Semantic Scholar. [Link]
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Tiotropium - StatPearls - NCBI Bookshelf - NIH. [Link]
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Tiotropium - PubChem - NIH. [Link]
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Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]
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Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed. [Link]
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FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. [Link]
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Tiotropium in chronic obstructive pulmonary disease – a review of clinical development. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]
-
Tiotropium Bromide in Chronic Obstructive Pulmonary Disease and Bronchial Asthma - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Thienyl)pentanoic Acid
Welcome to the technical support center for the synthesis and optimization of 5-(3-Thienyl)pentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. We will delve into common pitfalls, explore optimization parameters, and provide validated methodologies to ensure your success.
Core Synthesis Strategy: The Grignard Approach
The most robust and widely utilized method for synthesizing this compound involves the carboxylation of a suitable Grignard reagent. The general strategy involves two primary variations, each with its own set of advantages and challenges:
-
Route A: Formation of a 3-thienyl Grignard reagent followed by reaction with a five-carbon electrophile.
-
Route B: Formation of a Grignard reagent from a 5-halo-1-(3-thienyl)pentane intermediate, followed by quenching with carbon dioxide (CO₂).
This guide will focus primarily on the optimization of Route B, as it often provides a more direct and controllable path to the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My Grignard reaction fails to initiate. The magnesium turnings remain shiny and unreacted. What's wrong?
A1: This is a classic Grignard initiation problem, almost always stemming from passivation of the magnesium surface or the presence of inhibitors.
-
Causality: Grignard reagent formation is a surface reaction where the magnesium metal donates an electron to the alkyl halide.[1] If the magnesium surface is coated with a layer of magnesium oxide (MgO), this electron transfer is blocked. Furthermore, even trace amounts of water will protonate and destroy the nascent Grignard reagent, halting the reaction.
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-drying at >120°C for several hours or flame-drying under vacuum is standard). Solvents like tetrahydrofuran (THF) or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a sealed, anhydrous-grade bottle.
-
Activate the Magnesium: The passivating MgO layer must be disrupted.
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the reaction flask (under an inert atmosphere) to expose fresh metal surfaces.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, forming MgI₂, which helps to etch away the oxide layer. A small amount of 1,2-dibromoethane is also a highly effective initiator; its reaction with magnesium produces ethylene gas and MgBr₂, visibly confirming that the magnesium is reactive.[2]
-
-
Check Your Halide: Ensure the 5-chloro-1-(3-thienyl)pentane precursor is pure and dry. Contaminants can inhibit the reaction.
-
Q2: The reaction starts, but the yield of my final carboxylic acid is very low (<30%). Where am I losing my product?
A2: Low yield is a multi-factorial problem. The cause can be in the Grignard formation, the carboxylation step, or the work-up. A systematic diagnosis is key.
-
Causality & Diagnosis:
-
Incomplete Grignard Formation: The reaction may have initiated but not gone to completion. This can be due to insufficient activation or slow addition of the halide.
-
Side Reactions of the Grignard Reagent: The highly nucleophilic and basic Grignard reagent can participate in undesirable side reactions.[3][4] The most common is Wurtz-type coupling , where the Grignard reagent reacts with unreacted alkyl halide to form a dimer. This is particularly problematic if the local concentration of the alkyl halide is too high.
-
Inefficient Carboxylation: The reaction between the Grignard reagent and CO₂ is very fast, but it's a surface reaction. Poor delivery of CO₂ or reaction with atmospheric oxygen (which forms a hydroperoxide that is then reduced to an alcohol during workup) can drastically lower the yield of the desired carboxylic acid.
-
Product Loss During Work-up: The final product is a carboxylic acid, which can form salts. Improper pH adjustment during the aqueous work-up can lead to the product remaining in the aqueous layer as its carboxylate salt, or forming emulsions that make extraction difficult.
-
-
Optimization Strategies:
-
Slow Addition: Add the solution of 5-chloro-1-(3-thienyl)pentane to the magnesium suspension dropwise to maintain a gentle reflux and keep the halide concentration low, minimizing Wurtz coupling.[5]
-
Optimal Carboxylation:
-
Crush high-quality dry ice into a fine powder to maximize surface area.
-
Pour the Grignard solution onto a large excess of the powdered dry ice with vigorous stirring. Do NOT add the dry ice to the Grignard solution, as this creates a layer of gaseous CO₂ that can prevent efficient mixing.
-
Alternatively, bubble anhydrous CO₂ gas through the solution at a controlled rate.[4]
-
-
Refined Work-up: After the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) before adding dilute HCl (e.g., 1-2 M) to protonate the carboxylate. Ensure the aqueous layer is acidic (pH ~2-3) before extraction to ensure the product is in its neutral, organic-soluble form.
-
Caption: Troubleshooting decision tree for low yield optimization.
Q3: My purification by column chromatography is difficult, and the product seems to streak on the silica gel. How can I get a pure sample?
A3: Carboxylic acids are notoriously challenging to purify via standard silica gel chromatography due to their polarity and ability to hydrogen bond strongly with the stationary phase.
-
Causality: The acidic proton of the carboxylic acid interacts strongly with the silanol groups (Si-OH) on the surface of the silica gel. This leads to significant band broadening ("streaking") and often irreversible adsorption, resulting in poor recovery.
-
Purification Solutions:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system (e.g., hexane/ethyl acetate). This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in sharper peaks.
-
Recrystallization: This is often the preferred method for purifying carboxylic acids. After a thorough acidic work-up and extraction, concentrate the organic layers to obtain the crude solid or oil. Identify a suitable solvent system (e.g., heptane/ethyl acetate, toluene) where the product is soluble at high temperatures but sparingly soluble at low temperatures. This method is excellent for removing minor impurities and can yield highly pure crystalline material.
-
Base/Acid Extraction: A simple and effective purification is to dissolve the crude product in an organic solvent (like diethyl ether), extract with a mild aqueous base (e.g., NaHCO₃ solution) to convert the acid to its water-soluble salt. The organic layer containing neutral impurities (like the Wurtz dimer) is discarded. The aqueous layer is then re-acidified with dilute HCl and the pure product is extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q: What are the optimal reaction conditions for this synthesis?
-
A: Optimal conditions are substrate-specific, but a well-established starting point is summarized in the table below. It is crucial to perform small-scale optimization experiments to fine-tune these for your specific setup.
-
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally superior to diethyl ether for forming Grignard reagents from alkyl chlorides due to its higher boiling point and better solvating properties for the Grignard complex.[1] |
| Temperature | 40-60°C (Gentle Reflux) | A slightly elevated temperature helps with initiation and maintains a good reaction rate. Avoid excessive heating, which can promote side reactions. |
| Grignard Formation Time | 1-3 hours | Monitor the consumption of magnesium. The reaction is typically complete when most of the metal has dissolved and the solution is a cloudy grey/brown. |
| Carboxylation Temp. | ≤ -70°C | The carboxylation should be performed at low temperature to minimize side reactions of the Grignard reagent with any potential enolizable species.[2] |
| Equivalents | Mg: 1.2-1.5 eq; Halide: 1.0 eq; CO₂: Large excess | A slight excess of magnesium ensures complete conversion of the halide. A large excess of CO₂ drives the carboxylation to completion. |
-
Q: How can I confirm the formation and concentration of my Grignard reagent before proceeding?
-
A: While visual confirmation (disappearance of Mg, gentle reflux) is a good indicator, it is not quantitative. For precise work, the Grignard reagent should be titrated. A common method involves reacting an aliquot of the Grignard solution with a known excess of I₂, followed by back-titration of the remaining I₂ with a standardized sodium thiosulfate solution.
-
-
Q: Are there any alternative, non-Grignard routes to synthesize this compound?
-
A: Yes, while the Grignard route is common, other methods exist. For instance, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) could be used to couple a 3-thienylboronic acid (or organozinc reagent) with a suitable 5-halopentanoate ester, followed by hydrolysis. These methods often offer better functional group tolerance but may require more expensive catalysts and ligands.
-
Optimized Experimental Protocol
Synthesis of this compound via Grignard Carboxylation
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven at 125°C overnight and assemble while hot under a stream of inert gas.
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.3 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF via syringe to cover the magnesium.
-
In the dropping funnel, prepare a solution of 5-chloro-1-(3-thienyl)pentane (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the halide solution to the magnesium suspension. Gentle heating with a heat gun may be required to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until most of the magnesium is consumed.
-
-
Carboxylation:
-
In a separate, larger flask, place a large excess of crushed dry ice and cover with a blanket of inert gas.
-
Cool the prepared Grignard solution to room temperature and then transfer it via cannula onto the crushed dry ice with vigorous mechanical stirring.
-
Allow the mixture to stir and slowly warm to room temperature overnight, allowing excess CO₂ to sublime.
-
-
Work-up and Purification:
-
Carefully quench the reaction mixture by slowly adding a saturated aqueous solution of NH₄Cl.
-
Acidify the mixture to pH 2-3 with 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a crystalline solid.
-
References
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of compound (5a).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of compound (5a).
-
Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for obtaining com- pound 5a.
-
National Institutes of Health. (2022, January 5). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wan, H., et al. (n.d.). Preparation of Carboxylic Acid from 3,3,3-Trifluoropropenylmagnesium Bromide. Chinese Journal of Applied Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of a carboxylic acid-containing composition.
Sources
Technical Support Center: Purification of 5-(3-Thienyl)pentanoic Acid
Welcome to the technical support center for the purification of 5-(3-Thienyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during the purification of this compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven experience to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound and related carboxylic acids.
Q1: What are the most likely impurities in my crude sample of this compound?
A1: Impurities are typically route-dependent, originating from your specific synthesis. However, common classes of impurities include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, reactions involving the thiophene ring), residual solvents, and water.[1][2] If the synthesis involved the hydrolysis of an ester, incomplete hydrolysis could leave residual ester in the product.
Q2: What are the key physical properties of this compound I should know before starting purification?
A2: Understanding the physical properties is critical for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₂O₂S | - |
| Molecular Weight | 184.25 g/mol | Affects diffusion rates and behavior in mass spectrometry. |
| Appearance | Solid | Suggests that recrystallization is a viable primary purification method. |
| Melting Point | ~39-42°C (for the 2-thienyl isomer) | The low melting point is critical; it indicates the compound may "oil out" during recrystallization if not cooled slowly or if significant impurities are present.[3] |
| Solubility | Insoluble in water.[3] Soluble in many organic solvents like ethyl acetate, dichloromethane, and alcohols. | Informs solvent selection for recrystallization, extraction, and chromatography. Water insolubility is key for effective acid-base extraction. |
| Acidity (pKa) | Weakly acidic | The carboxyl group allows for selective extraction into a basic aqueous phase, separating it from neutral or basic impurities. |
Q3: How do I choose the best purification technique for my sample?
A3: The optimal technique depends on the nature of the impurities and the scale of your experiment. For this compound, which is a solid, a typical strategy involves a combination of methods. Use the workflow below to guide your decision. Recrystallization is often the first choice for solid carboxylic acids, while acid-base extraction is highly effective for removing non-acidic impurities.[1][4] Column chromatography is reserved for separating impurities with very similar polarities.[1][5]
Purification Decision Workflow
This diagram outlines a logical sequence for selecting the appropriate purification method.
Caption: Decision workflow for purifying this compound.
Q4: My TLC plate shows a long streak or "tail" for my compound. What's happening and how can I fix it?
A4: This is a classic issue when running carboxylic acids on standard silica gel. Silica gel is slightly acidic, and the interaction between the acidic proton of your carboxylic acid and the silica surface can cause a mix of protonated and deprotonated forms, leading to poor separation and streaking.[1]
Solution: To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., 30% Ethyl Acetate / 70% Hexane + 1% Acetic Acid).[1] This keeps your compound fully protonated, ensuring it moves as a single, well-defined spot.
Q5: My purified product is a sticky oil or gum, not the expected solid. What should I do?
A5: This is a common problem, especially for compounds with low melting points like this compound. It usually indicates the presence of impurities that are depressing the melting point.
-
Re-purify: The most direct solution is to re-purify using a different method. If you tried recrystallization, now perform an acid-base extraction followed by column chromatography.
-
Trituration: Try dissolving the oil in a small amount of a strong solvent (like dichloromethane) and then adding a large excess of a non-polar solvent in which the product is insoluble (like hexane or pentane) while stirring vigorously. This can sometimes induce precipitation or crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
Troubleshooting and In-Depth Protocols
This section provides detailed experimental procedures and troubleshooting for the primary purification techniques.
Guide 1: Purification by Acid-Base Extraction
This technique is exceptionally effective for separating your acidic product from any neutral or basic impurities. The principle relies on converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a weak base.
Acid-Base Extraction Workflow
Caption: Step-by-step workflow for purification via acid-base extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it multiple times, venting frequently to release the CO₂ gas that evolves. Causality: Vigorous shaking can lead to the formation of stable emulsions, which are difficult to separate. Gentle inversion is sufficient.[1]
-
Separation: Allow the two layers to fully separate. Drain the lower aqueous layer, which now contains the sodium 5-(3-thienyl)pentanoate salt, into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acid.[1] Combine all aqueous extracts. The organic layer, containing neutral or basic impurities, can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1N or 2N hydrochloric acid (HCl) while stirring until the pH of the solution is approximately 2 (test with pH paper). The this compound will precipitate out of the solution.
-
Final Extraction & Isolation: Extract the precipitated product back into fresh ethyl acetate or dichloromethane (perform 3 extractions). Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids, based on the principle that the desired compound and its impurities have different solubilities in a given solvent.[] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[7][8]
Troubleshooting Failed Recrystallization:
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 3. Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Significant impurities are present, depressing the melting point. 3. The solution cooled too quickly. | 1. Choose a lower-boiling point solvent. 2. Re-purify using another method (e.g., acid-base extraction) first. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] |
| Low recovery of the product. | 1. The compound is too soluble in the cold solvent. 2. Premature crystallization occurred during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Preheat the filtration funnel and filter paper with hot solvent before filtering the hot solution.[1] |
Detailed Protocol (Single Solvent):
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Good solvents for this compound could include hexane, heptane, or a mixed solvent system like ethyl acetate/hexane. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration to remove them.[9]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven, to remove all traces of solvent.
Guide 3: Purification by Column Chromatography
This is the method of choice when recrystallization and extraction fail to remove impurities with similar chemical properties.
Key Principle: For carboxylic acids, the interaction with silica gel must be controlled to achieve good separation.
Recommended Solvent Systems:
| Polarity | Base Eluent System | Modification |
| Low to Medium | Ethyl Acetate / Hexane (e.g., 10% to 50% EtOAc) | Add 0.5-1% Acetic Acid |
| Medium to High | Methanol / Dichloromethane (e.g., 1% to 5% MeOH) | Add 0.5-1% Acetic Acid |
Detailed Protocol:
-
Select Solvent System: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4. Remember to add 0.5-1% acetic acid to the system to prevent tailing.[1]
-
Pack the Column: Pack a glass column with silica gel using your chosen eluent (without the added acid initially).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (with the added acid) or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Add your eluent (now including the 0.5-1% acetic acid) to the top of the column and begin collecting fractions. The acid in the eluent ensures the carboxylic acid remains protonated and moves cleanly through the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted acetic acid is volatile and will be removed during this process.
References
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Kaufman, T. S., et al. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. ResearchGate. Retrieved from [Link]
-
Silverman, J. (2013). How can I purify carboxylic acid?. ResearchGate. Retrieved from [Link]
-
FoolishChemist, & Xegeth. (2019). Isolation of a Carboxylic acid. Reddit. Retrieved from [Link]
-
RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
-
Jeske, R. (2016). Recrystallization. YouTube. Retrieved from [Link]
- Method for preparing thienylacetic acids. (1979). Google Patents.
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2017). PMC. Retrieved from [Link]
-
Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2009). PubMed. Retrieved from [Link]
-
Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2013). TSI Journals. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-Substituted Thiophenes
Welcome to the technical support center for the synthesis of 3-substituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the regioselective functionalization of the thiophene ring. Thiophene derivatives are critical building blocks for pharmaceuticals, conductive polymers, and molecular electronics, yet their synthesis is often plagued by issues of regioselectivity, low yields, and difficult purifications.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.
Part 1: FAQs on Regioselectivity Control
The primary challenge in the synthesis of 3-substituted thiophenes is controlling subsequent functionalization. The electronic nature of the sulfur atom and the substituent at the 3-position influence the reactivity of the C2 and C5 positions, often leading to mixtures of regioisomers.
Question: I am trying to functionalize 3-alkylthiophene via lithiation and electrophilic quench, but I'm getting a mixture of 2,3- and 2,4-disubstituted products. How can I selectively target the 5-position?
Answer: This is the most common problem in 3-substituted thiophene chemistry. For a 3-alkylthiophene, direct lithiation with a standard base like n-butyllithium (n-BuLi) often results in a mixture of deprotonation at the C2 and C5 positions.[1] While the 5-position is generally favored, achieving high selectivity requires careful optimization of the base and reaction conditions.
The underlying principle is to exploit steric hindrance. The C2 position is sterically more hindered due to its proximity to the C3-substituent. By using a bulkier, non-nucleophilic base, you can prevent deprotonation at the C2 position and dramatically favor the more accessible C5 proton.
Troubleshooting Strategy:
-
Switch to a Bulky Base: The most effective strategy is to replace n-BuLi with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). LiTMP is exceptionally bulky and has been shown to provide outstanding selectivity for the 5-position.[2][3]
-
Control the Temperature: Perform the lithiation at -78 °C. Lower temperatures enhance the kinetic control of the deprotonation, further improving selectivity.[1]
-
Solvent Choice: Tetrahydrofuran (THF) is the standard and most effective solvent for these reactions.
The following table, derived from literature data, illustrates the powerful effect of base selection on the regioselectivity of 3-methylthiophene lithiation.[1]
| Base | Temperature (°C) | Solvent | Ratio of 5-substituted : 2-substituted Product |
| MeLi | 25 | THF | 1.8 : 1 |
| n-BuLi | -78 | THF | 8.5 : 1 |
| s-BuLi | -78 | THF | 15 : 1 |
| LDA | -78 | THF | 23 : 1 |
| LiTMP | -78 | THF | 79 : 1 |
Question: My 3-substituent is a directing group (e.g., -CONMe₂, -CH₂NMe₂). How does this affect my lithiation strategy?
Answer: If your substituent at the 3-position is a metalation-directing group, lithiation will be directed almost exclusively to the 2-position, which is alpha to both the sulfur atom and the directing group.[1] In this scenario, achieving substitution at the 5-position via direct lithiation is not feasible.
Alternative Strategies for 5-Substitution:
-
Blocking Group Strategy: Introduce a removable blocking group at the C2 position. A common choice is a bromine atom. With the C2 position blocked, subsequent reactions like metal-catalyzed direct arylation can be directed to the C5 position.[4] The blocking group can be removed in a later step.
-
Alternative Coupling Chemistry: Instead of lithiation, consider a transition-metal-catalyzed C-H activation/arylation reaction. While these reactions often favor the C2 position, specific ligand and catalyst combinations can sometimes favor the C5 position.[5]
Below is a decision-making workflow for achieving regioselective substitution.
graph Regio_Decision { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Goal: Functionalize 3-Substituted Thiophene"]; substituent_type [label="What is the nature of the C3 substituent?", shape=diamond, fillcolor="#FBBC05"]; directing [label="Directing Group\n(-CONR₂, -OMe, etc.)"]; nondirecting [label="Non-Directing Group\n(-Alkyl, -Aryl, etc.)"]; target_pos [label="What is the target position?", shape=diamond, fillcolor="#FBBC05"]; target_pos2 [label="What is the target position?", shape=diamond, fillcolor="#FBBC05"];
c2_lith [label="Strategy: Direct Lithiation\n(n-BuLi, -78°C)"]; c5_lith [label="Strategy: Use Bulky Base\n(LiTMP, -78°C)"]; c5_block [label="Strategy: C2-Blocking Group\n+ Cross-Coupling"];
start -> substituent_type; substituent_type -> directing [label=" Directing"]; substituent_type -> nondirecting [label=" Non-Directing"];
directing -> target_pos; target_pos -> c2_lith [label=" C2"]; target_pos -> c5_block [label=" C5"];
nondirecting -> target_pos2; target_pos2 -> c2_lith [label=" C2 (Expect mixture)"]; target_pos2 -> c5_lith [label=" C5"]; }
Caption: Decision workflow for regioselective functionalization.Part 2: Troubleshooting Guide for Common Reactions
Even with a sound strategy, experimental issues can arise. This section addresses common failures in key synthetic transformations.
A. Metal-Catalyzed Cross-Coupling (Suzuki & Stille Reactions)
Problem: My Suzuki-Miyaura coupling reaction with a 3-substituted bromothiophene is failing (low yield, no reaction, or decomposition).
Answer: Suzuki couplings are powerful but sensitive to several factors, especially with heterocyclic substrates.[6][7]
Troubleshooting Workflow:
-
Check Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive boroxines upon storage. Check the purity by NMR or run a small-scale test reaction with a known reliable partner.
-
Solvent & Base: Ensure solvents are rigorously degassed to remove oxygen, which deactivates the palladium catalyst. The base (e.g., Cs₂CO₃, K₃PO₄) must be anhydrous and finely powdered for optimal reactivity.[8]
-
-
Evaluate the Catalytic System:
-
Catalyst Choice: Not all palladium catalysts are equal. For electron-rich thiophenes, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior to standard Pd(PPh₃)₄.[8] Consider a pre-catalyst screen if yields are consistently low.
-
Catalyst Poisoning: Sulfur compounds can sometimes poison palladium catalysts.[9] If you suspect this, increasing the catalyst loading (from 1-2 mol% to 5 mol%) may help overcome the issue.
-
-
Reaction Temperature: Some Suzuki couplings require significant thermal energy to drive the catalytic cycle. If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it to the reflux temperature of your solvent (e.g., Toluene at 110 °C).
start [label="Failed Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are reagents pure & anhydrous?", shape=diamond, fillcolor="#FBBC05"]; a1_yes [label="Yes"]; a1_no [label="No"]; fix1 [label="Action: Purify boronic acid,\nuse fresh anhydrous base,\ndegass solvents thoroughly."];
q2 [label="Is the catalyst system optimal?", shape=diamond, fillcolor="#FBBC05"]; a2_yes [label="Yes"]; a2_no [label="No"]; fix2 [label="Action: Screen catalysts (e.g., Pd(OAc)₂/SPhos).\nIncrease catalyst loading (2-5 mol%)."];
q3 [label="Is the temperature high enough?", shape=diamond, fillcolor="#FBBC05"]; a3_yes [label="Yes"]; a3_no [label="No"]; fix3 [label="Action: Increase temperature\nto solvent reflux."];
success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> fix1 [label=" No"]; fix1 -> start; q1 -> q2 [label=" Yes"]; q2 -> fix2 [label=" No"]; fix2 -> start; q2 -> q3 [label=" Yes"]; q3 -> fix3 [label=" No"]; fix3 -> start; q3 -> success [label=" Yes"]; }
Caption: Troubleshooting workflow for a failed Suzuki coupling.Problem: How do I effectively remove toxic tin byproducts from my Stille coupling reaction?
Answer: The removal of organotin compounds is a significant drawback of the Stille reaction.[10] These byproducts are often non-polar and co-elute with the desired product during silica gel chromatography.
Purification Protocols:
-
Method 1: Potassium Fluoride Wash
-
After the reaction is complete, concentrate the reaction mixture.
-
Redissolve the crude material in a solvent like ethyl acetate or dichloromethane.
-
Stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours (or overnight).
-
The fluoride ions react with the tin byproducts to form insoluble, easily filterable organotin fluorides.
-
Filter the mixture through a pad of Celite®, wash the filter cake with your organic solvent, and then process the filtrate as usual.
-
-
Method 2: DBU/Iodine Treatment
-
This method is effective for removing residual trialkyltin halides.
-
Dissolve the crude product in an appropriate solvent.
-
Add 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) followed by a solution of iodine (I₂) until a persistent brown color remains.
-
The reaction converts the tin halides into less soluble tin iodides, which can often be removed by filtration or an aqueous wash with sodium thiosulfate to quench excess iodine.
-
B. Grignard Reagent Formation
Problem: I am trying to form a thienyl Grignard reagent from a bromothiophene, but the reaction won't initiate or gives a low yield.
Answer: Grignard reagent formation is notoriously sensitive to atmospheric moisture and oxygen. Thiophene derivatives are no exception.[11]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware (120 °C) for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Solvent: Use freshly distilled, anhydrous ether or THF. Solvents from sealed bottles (e.g., Sure/Seal™) are highly recommended.[11]
-
Magnesium: Use fresh magnesium turnings. If they appear dull, they can be activated by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane (DBE) until bubbling is observed, before adding your substrate.
-
-
Initiation:
-
Add a small portion (approx. 10%) of your bromothiophene solution to the activated magnesium turnings.
-
Gentle heating with a heat gun may be required to initiate the reaction. Look for signs of reaction (slight bubbling, warming, or a cloudy/gray appearance).
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
-
Side Reactions: Be aware that the Schlenk equilibrium for aryl Grignard reagents can be complex, involving multiple solvated and aggregated species.[12] Sticking to a well-established protocol is crucial for reproducibility.
Part 3: Experimental Protocols
Protocol 1: Highly Regioselective 5-Lithiation of 3-Methylthiophene
This protocol is adapted from the work of Smith et al. and is designed to maximize the yield of the 5-lithiated species.[1]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add 2,2,6,6-tetramethylpiperidine (1.1 eq) and anhydrous THF.
-
Base Formation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes to form LiTMP.
-
Lithiation: Cool the LiTMP solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3-methylthiophene (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. The 5-lithiated 3-methylthiophene is now formed in situ.
-
Electrophilic Quench: Add your desired electrophile (e.g., trimethylsilyl chloride, an aldehyde, CO₂) slowly at -78 °C.
-
Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by silica gel chromatography as needed.
References
-
Clayden, J., & Dufour, J. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. PubMed. [Link]
-
Wei, Y., & Zou, G. (2014). Regioselectivity of the arylation of 3-substituted thiophenes. ResearchGate. [Link]
-
Smith, K., & Hyzy, D. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Clayden, J., & Dufour, J. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. ResearchGate. [Link]
-
Various Authors. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. [Link]
-
O'Connor, M. J., & Strauss, C. R. (2010). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. The Journal of Organic Chemistry. [Link]
-
Tanaka, S., et al. (n.d.). C-H Arylation of 3-Substituted Thiophene With Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling. Amanote Research. [Link]
-
Various Authors. (n.d.). Three regioisomeric couplings of 3-substituted thiophenes. ResearchGate. [Link]
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Thiophene. (n.d.). Wikipedia. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
- Various Authors. (2024).
-
Reddit User Discussion. (2021). Ortho-metalation vs. Li-X exhange? r/Chempros, Reddit. [Link]
-
Tanaka, S., et al. (2013). C-H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling. ResearchGate. [Link]
-
Various Authors. (2020). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]
-
Shetti, P. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Hucke, A., & Cava, M. P. (n.d.). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. ACS Publications. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
- Various Authors. (n.d.). Process for the purification of thiophenes.
-
Various Authors. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros, Reddit. [Link]
-
Various Authors. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Various Authors. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
Various Authors. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. National Institutes of Health (NIH). [Link]
-
Various Authors. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. National Institutes of Health (NIH). [Link]
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Technical Support Center: Troubleshooting Side Reactions in Grignar-d Coupling with 3-Bromothiophene
Welcome to the Technical Support Center for Grignard coupling reactions involving 3-bromothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 3-substituted thiophenes. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the two critical stages of the process: the formation of the 3-thienylmagnesium bromide reagent and the subsequent cross-coupling reaction.
Section 1.1: Issues in Grignard Reagent (3-Thienylmagnesium Bromide) Formation
Question 1: My Grignard reaction with 3-bromothiophene is not initiating or is giving a low yield. What are the common causes and solutions?
Answer: Failure to initiate is one of the most frequent hurdles in Grignard synthesis. The primary culprits are typically related to reaction conditions and reagent quality.
-
Cause: Magnesium Passivation. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with 3-bromothiophene.[1][2]
-
Solution: Magnesium Activation. It is crucial to activate the magnesium to expose a fresh, reactive surface.[1][3] Common methods include:
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE) to the magnesium suspension.[1][3][4] The disappearance of iodine's purple vapor or the observation of ethylene gas bubbles from DBE indicates successful activation.[1][4]
-
Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a clean, dry glass rod under an inert atmosphere.[2][5]
-
-
-
Cause: Presence of Moisture. Grignard reagents are potent bases and are readily quenched by protic sources, especially water.[3][6]
-
Solution: Rigorous Anhydrous Conditions. All glassware must be rigorously flame-dried or oven-dried (>120 °C) and cooled under a positive pressure of an inert gas like argon or nitrogen.[2][3] Solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) must be anhydrous. Using a freshly opened bottle or a properly dried and distilled solvent is essential.[3][7]
-
-
Cause: Low Reactivity of 3-Bromothiophene. Compared to their 2-halo counterparts, 3-halothiophenes can be more challenging to convert into Grignard reagents.[3]
-
Solution: Controlled Initiation. After activating the magnesium, add a small portion (approx. 10%) of your 3-bromothiophene solution. Gentle warming with a heat gun may be necessary to start the reaction, which is indicated by bubbling or a gentle reflux.[2][8] Once initiated, the reaction is exothermic and should be maintained at a controlled temperature (e.g., 0-10 °C) during the dropwise addition of the remaining 3-bromothiophene.[3]
-
Question 2: How can I be sure I've formed the Grignard reagent, and how do I determine its concentration accurately?
Answer: Visual cues can suggest formation, but quantitative analysis is critical for stoichiometric control in the subsequent coupling step.[2]
-
Visual Confirmation: Successful initiation is often accompanied by several signs:
-
Quantitative Titration (Essential): Never assume a 100% yield for the Grignard reagent. Titration is mandatory for accurate dosing in the coupling reaction. The most common and reliable method is direct titration with a colorimetric indicator.[9]
-
Principle: A standardized solution of an alcohol, such as sec-butanol or (-)-menthol, is used to titrate the Grignard reagent in the presence of an indicator like 1,10-phenanthroline.[9][10] The Grignard reagent forms a colored complex with the indicator. At the endpoint, when all the Grignard reagent has been quenched by the alcohol, this color sharply disappears.[9] Using a non-hygroscopic solid like (-)-menthol can be more convenient than using liquid sec-butanol.[9][10] Other methods like potentiometric titration also offer high precision.[11]
-
Section 1.2: Issues in the Cross-Coupling Reaction
Question 3: I'm observing a significant amount of 3,3'-bithiophene in my reaction mixture. How can I minimize this homocoupling side reaction?
Answer: The formation of 3,3'-bithiophene is a classic example of a homocoupling (or Wurtz-type) side reaction, where two Grignard molecules couple with each other.[3][12][13] This is a major pathway that competes with your desired cross-coupling and reduces yield.[14][15]
-
Cause: High Local Concentration of Reagents. High concentrations of the Grignard reagent and/or the aryl halide can favor the homocoupling pathway.[6][13]
-
Cause: Reaction Temperature. Elevated temperatures can accelerate the rate of homocoupling, often more than the desired cross-coupling reaction.[3][6][13]
-
Solution: Temperature Control. Maintain the reaction at a controlled, often lower, temperature. For many nickel-catalyzed Kumada couplings, running the reaction at room temperature or even 0 °C can significantly suppress homocoupling.[17]
-
-
Cause: Solvent Choice. The coordinating ability of the solvent affects the reactivity and aggregation state of the Grignard reagent, influencing side reactions.[18]
-
Solution: Solvent Optimization. While THF is common, diethyl ether (Et₂O) often gives lower amounts of homocoupled byproduct in Kumada couplings with 3-bromothiophene.[17] Furthermore, 2-methyltetrahydrofuran (2-MeTHF), a greener solvent alternative, has been shown to be particularly effective at suppressing Wurtz coupling.[5][18]
-
Question 4: My yield is low, and I've ruled out significant homocoupling. What other side reactions could be occurring?
Answer: Beyond homocoupling, other side reactions can consume starting materials or the Grignard reagent.
-
Debromination: The 3-thienylmagnesium bromide is a strong base and can be quenched by trace protic impurities (like water), leading to the formation of thiophene. This effectively appears as debromination of the starting material.[3] The solution is to adhere strictly to the anhydrous conditions mentioned in Q1.
-
Reaction with Solvent: While generally stable, Grignard reagents can, under certain conditions (e.g., prolonged heating), react with ethereal solvents like THF. This is less common but can contribute to lower yields over long reaction times.
-
Catalyst Decomposition/Inactivity: The transition metal catalyst (e.g., Ni or Pd complexes) can degrade, especially at higher temperatures or in the presence of impurities, halting the catalytic cycle.[19][20] Ensure you are using a quality catalyst and appropriate ligand, like Ni(dppp)Cl₂, which is robust for this type of coupling.[6][19]
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 2.1: Troubleshooting Low Yield in Kumada Coupling
Low yield is a multifactorial problem. This guide provides a logical workflow to diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
Guide 2.2: Data-Driven Optimization to Minimize Homocoupling
The choice of solvent and catalyst has a profound impact on the ratio of the desired cross-coupled product to the undesired homocoupled byproduct.
| Catalyst | Solvent System | Temperature | Yield of 3-Hexylthiophene (%) | 3,3'-Bithiophene Side Product (%) | Reference |
| Ni(dppp)Cl₂ | 100% Diethyl Ether | Room Temp | 90.0 | 0.2 | [3][17] |
| Pd(PPh₃)₂Cl₂ | 100% Diethyl Ether | 0 °C | 82.5 | 5.1 | [17] |
| Ni(dppp)Cl₂ | 100% THF | Room Temp | 64.5 (after 48h) | 9.8 (after 48h) | [17] |
| Ni(dppp)Cl₂ | 50:50 THF/MTBE | Room Temp | 86.7 | 5.6 | [3][17] |
Expert Insight: The data clearly demonstrates that for nickel-catalyzed Kumada coupling of 3-thienylmagnesium bromide, diethyl ether is a superior solvent to THF for minimizing the bithiophene homocoupling side product.[17] While palladium catalysts are effective, they may lead to higher levels of homocoupling compared to the nickel/dppp system in an optimized solvent.[17]
Part 3: Key Experimental Protocols
Protocol 3.1: Preparation of 3-Thienylmagnesium Bromide
This protocol describes a general procedure for the formation of the Grignard reagent.
-
Setup: Assemble a three-necked, round-bottom flask, previously flame-dried under vacuum and cooled under a positive pressure of argon. Equip the flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Magnesium Preparation: Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor dissipates, indicating activation. Allow the flask to cool.
-
Reagent Addition: In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.[3]
-
Initiation: Add ~10% of the 3-bromothiophene solution to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance.
-
Formation: Once the reaction has started, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full conversion. The resulting grey/brown solution is your Grignard reagent.
-
Titration: Before use, determine the exact molarity of the Grignard solution using the titration protocol described in FAQ 1.2.
Protocol 3.2: Nickel-Catalyzed Kumada Coupling
This protocol details the cross-coupling of the prepared Grignard reagent with an alkyl halide.
-
Setup: In a separate, dry, inert-atmosphere flask, dissolve the electrophile (e.g., an alkyl halide, 1.0 equivalent) and the catalyst, [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂), typically 0.1-1 mol%, in anhydrous diethyl ether.[6][19]
-
Grignard Addition: Cool the electrophile/catalyst solution in an ice bath (0 °C). Begin the slow, dropwise addition of the previously prepared and titrated 3-thienylmagnesium bromide solution (typically 1.1-1.2 equivalents).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC or GC analysis.[19]
-
Work-up: Upon completion, carefully cool the reaction flask back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][19]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[3]
Caption: Overall experimental workflow.
References
- BenchChem. (2025). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene.
- Deitmann, E., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development.
- Du, C., et al. (2012). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed.
- Krische, M., et al. (2007). Improved process for the kumada coupling reaction.
- BenchChem. (2025). Technical Support Center: Grignard Reactions with Aryl Halides.
- BenchChem. (2025).
- BenchChem. (2025).
- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Lin, H-S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents.
- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. SpringerLink.
- Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Ziegenbalg, D., et al. (2023).
- BenchChem. (2025). Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene.
- Chemistry Stack Exchange. (2021).
- Dai, C., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
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- 11. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 17. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
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Technical Support Center: Improving Regioselectivity in 3-Substituted Thiophene Synthesis
Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the common yet complex challenge of controlling regioselectivity in the functionalization of 3-substituted thiophenes. As building blocks for pharmaceuticals, organic electronics, and agrochemicals, the precise placement of functional groups on the thiophene ring is paramount. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate this intricate synthetic landscape.
Section 1: Fundamental Principles & Core FAQs
This section addresses the foundational principles governing the reactivity of 3-substituted thiophenes. Understanding these concepts is the first step in troubleshooting and optimizing your reactions.
Q1: Why is regioselectivity a major challenge when functionalizing 3-substituted thiophenes?
A: The challenge arises from the inherent reactivity of the thiophene ring and the influence of the C3 substituent. The thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). The α-positions are significantly more electron-rich and thus more susceptible to electrophilic attack and more acidic, making them the preferred sites for deprotonation.[1][2][3][4] When a substituent is placed at C3, it breaks the ring's symmetry, creating three non-equivalent C-H bonds at C2, C4, and C5, each with a distinct electronic and steric environment. The interplay between the directing effect of the C3 substituent and the intrinsic reactivity of the ring positions often leads to mixtures of isomers.
Q2: How does the electronic nature of the C3 substituent (EDG vs. EWG) influence the reaction site?
A: The electronic nature of the C3 substituent is a primary determinant of regioselectivity, particularly in electrophilic aromatic substitution (SEAr) and metalation reactions.
-
Electron-Donating Groups (EDGs) like alkyl, alkoxy, or amino groups activate the thiophene ring. They strongly activate the C2 position through resonance and inductive effects, making it the most likely site for electrophilic attack. They also activate the C5 position, though to a lesser extent. The C4 position is generally the least activated.
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or carbonyl groups deactivate the ring towards electrophilic attack. They deactivate the C2 and C5 positions most strongly. This can sometimes allow for functionalization at the C4 position, which is least deactivated, although such reactions are often sluggish and require harsh conditions. In metalation reactions, EWGs that can act as Directed Metalation Groups (DMGs) will dominate the regiochemical outcome (see Section 2).
Q3: Beyond electronics, what other factors control regioselectivity?
A: Steric hindrance is a critical factor. A bulky substituent at C3 will sterically hinder the adjacent C2 and C4 positions, potentially making the more accessible C5 position the preferred site of reaction. This is often exploited in directed lithiation, where bulky bases like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively deprotonate the C5 position even in the presence of an activating C3 group.[5][6] The choice of solvent, base, catalyst, and temperature can also dramatically shift the regiochemical outcome by influencing reaction kinetics versus thermodynamics or by altering the active state of the catalyst or reagent.
Section 2: Directed ortho-Metalation (DoM) & Lithiation Strategies
Directed ortho-metalation is a powerful technique for achieving high regioselectivity by using a functional group at C3 to direct a strong base to an adjacent position (C2 or C4).
Troubleshooting & FAQs: Directed Metalation
Q1: I'm trying to lithiate my 3-alkoxythiophene with n-BuLi but get a mixture of C2 and C5 deprotonation. How can I improve selectivity for the C2 position?
A: This is a classic issue of competing kinetic and thermodynamic deprotonation. The C5 proton is often more kinetically acidic, while the C2 position is thermodynamically favored due to chelation of the organolithium reagent by the C3-alkoxy group. To favor C2, ensure you are using a coordinating solvent like THF and consider adding a chelating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine). Allowing the reaction to stir at a slightly warmer temperature (e.g., -40 °C instead of -78 °C) can also help drive the reaction to the more stable, chelated C2-lithiated intermediate.[7][8]
Q2: My directing group at C3 is supposed to direct lithiation to C4, but I'm still getting C2 lithiation. What's wrong?
A: The intrinsic acidity of the C2 proton can sometimes override the directing effect of a weak C3 directing group. To solve this, you can either:
-
Use a more sterically hindered base: Switching from n-BuLi to a bulkier base like LDA or LiTMP can disfavor approach to the C2 position, allowing the C4-directing effect to dominate.
-
Temporarily block the C2 position: If your synthesis allows, you can install a removable blocking group (like a silyl group) at the C2 position, forcing metalation to occur at C4.
Q3: After quenching my thienyllithium species with an electrophile, I get very low yields and recover mostly starting material. What is the likely cause?
A: This often points to instability of the thienyllithium intermediate or a problem with the electrophile. Thienyllithium species can be unstable at higher temperatures, leading to decomposition or side reactions. Ensure your reaction is kept sufficiently cold (typically -78 °C) throughout the lithiation and quenching steps. Additionally, ensure your electrophile is pure and reactive enough to trap the intermediate quickly. For less reactive electrophiles, a transmetalation step (e.g., to a thienylzinc or thienylcopper species) may be necessary.
Workflow: Selecting a Directed Metalation Strategy
This diagram outlines a decision-making process for choosing the right conditions for your desired regiochemical outcome.
Caption: Decision workflow for directed metalation of 3-substituted thiophenes.
Protocol: C2-Formylation of 3-Methoxythiophene via DoM
This protocol describes the highly regioselective lithiation and subsequent formylation at the C2 position, directed by the C3-methoxy group.
Materials:
-
3-Methoxythiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Schlenk line)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-methoxythiophene (1.0 equiv) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. The solution may turn yellow or orange.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flame-dried flask, dissolve anhydrous DMF (1.5 equiv) in a small amount of anhydrous THF. Cool this solution to -78 °C.
-
Transfer the thienyllithium solution via cannula into the cold DMF solution.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-methoxythiophene-2-carbaldehyde.
Section 3: Navigating the Halogen Dance Reaction
The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom, most commonly bromine, around the thiophene ring.[9][10] It is a powerful but sometimes unpredictable tool for accessing isomers that are difficult to synthesize directly. The reaction proceeds via a series of deprotonation and intermolecular halogen-metal exchange steps, eventually reaching a thermodynamic equilibrium.[9]
Troubleshooting & FAQs: Halogen Dance
Q1: I performed a halogen dance on 2-bromo-3-methylthiophene expecting to get 4-bromo-3-methylthiophene, but I ended up with a complex mixture. What happened?
A: The halogen dance equilibrium is sensitive to conditions. A "complex mixture" suggests that the reaction did not reach thermodynamic equilibrium or that multiple lithiated species were trapped. Key factors to control are:
-
Base: Lithium diisopropylamide (LDA) is the most common base. Ensure it is freshly prepared or properly titrated. Using an insufficient amount can lead to incomplete reaction.[9][11][12]
-
Temperature: The migration is highly temperature-dependent. Reactions are typically initiated at very low temperatures (-78 to -100 °C). Allowing the reaction to warm too quickly or not holding it at the equilibrium temperature long enough can result in trapping kinetic intermediates.[9]
-
Trapping: The lithiated intermediate is not isolated. The electrophile must be added in situ. If the addition is too slow or the electrophile is not reactive enough, side reactions can occur.
Q2: How can I control the final position of the bromine atom?
A: The final position is determined by the most stable thienyllithium intermediate at equilibrium. The stability is dictated by the electronic and steric effects of other substituents on the ring. For example, in 3-bromothiophene, the thermodynamically most stable intermediate is 2-bromo-3-lithiothiophene.[9] You can influence the outcome by choosing a starting isomer that is closest in the reaction coordinate to your desired product or by using directing groups that stabilize a specific lithiated species.[11][12]
Mechanism: Base-Catalyzed Halogen Dance
This diagram illustrates the generally accepted mechanism for the LDA-promoted halogen dance on a bromothiophene.
Caption: Simplified mechanism of the halogen dance reaction.
Data Summary: Halogen Dance of Bromothiophenes
This table summarizes typical outcomes for the halogen dance reaction on simple bromothiophenes using LDA. The major product reflects the species formed after trapping the most stable lithiated intermediate.
| Starting Material | Base | Temperature (°C) | Time | Major Trapped Product(s) | Approx. Yield (%) | Reference |
| 2-Bromothiophene | LDA | -78 to RT | 15 h | 3-Bromothiophene | High | [9] |
| 3-Bromothiophene | LDA | -86 | < 1 min | 2-Bromo-3-lithiothiophene | Fast reaction | [9] |
| 2-Bromo-5-hexylthiophene | LDA | -78 to RT | 15 h | 3-Bromo-5-hexyl-2-lithiothiophene | 88 | [9] |
| 2,3-Dibromothiophene | LDA | -78 | 1 h | 3,4-Dibromothiophene | 71 | [10] |
*Note: The lithiated intermediate is trapped in situ with an electrophile. The yield is for the trapped product.
Section 4: Palladium-Catalyzed C-H Arylation
Direct C-H activation/arylation is a modern, atom-economical method for functionalizing thiophenes. However, controlling regioselectivity between the C2 and C5 positions of a 3-substituted thiophene is a significant hurdle.[13][14][15]
Troubleshooting & FAQs: C-H Arylation
Q1: My Pd-catalyzed direct arylation of 3-hexylthiophene gives a nearly 1:1 mixture of C2 and C5 arylated products. How can I favor C5 arylation?
A: This is a common challenge as both α-positions are sterically accessible and electronically activated. To achieve C5 selectivity, a "blocking group" strategy is highly effective. By introducing a substituent at the C2 position, you can sterically and electronically direct the palladium catalyst to the C5 C-H bond. A bromo or chloro substituent is an excellent choice.[13][16] It directs the arylation to C5 and can then be either removed or used as a handle for a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira) to install a different group at C2.[16]
Q2: What are the best general conditions for C5-selective direct arylation of a 2-bromo-3-alkylthiophene?
A: Research by Doucet and others has shown that phosphine-free palladium catalysts often work very well. A typical system involves using Pd(OAc)₂ as the catalyst precursor, a mild base like KOAc or K₂CO₃, and a polar aprotic solvent like DMA (N,N-dimethylacetamide) or DMF at elevated temperatures (120-150 °C).[13][16] This approach is robust and tolerates a wide range of electron-deficient aryl bromides as coupling partners.[16]
Q3: Can I achieve C-H functionalization at the C4 (β) position?
A: Directing C-H functionalization to the less reactive β-positions is significantly more challenging.[15] Most methods rely on installing a directing group at C3 that can coordinate to the metal catalyst and deliver it to the C4 position. Alternatively, advanced strategies involving palladium 1,4-migration have been developed to activate the C4 C-H bond, but these are highly specialized reactions.[15] For most practical purposes, achieving C4 functionalization is best approached through a build-up of the ring from acyclic precursors or via a metalation/halogen-dance sequence.
Protocol: C5-Arylation of 2-Bromo-3-methylthiophene
This protocol, adapted from the work of Doucet et al., demonstrates the use of a C2-bromo blocking group to achieve highly regioselective C5-arylation.[16]
Materials:
-
2-Bromo-3-methylthiophene
-
4-Bromobenzonitrile (or other electron-deficient aryl bromide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Acetate (KOAc), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-3-methylthiophene (1.0 equiv), 4-bromobenzonitrile (1.2 equiv), Pd(OAc)₂ (0.01 equiv, 1 mol%), and KOAc (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA via syringe to achieve a concentration of ~0.5 M with respect to the thiophene.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (3x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-(4-cyanophenyl)-2-bromo-3-methylthiophene.
References
-
Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(14), 3310–3313. [Link]
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Daniels, M. H., Armand, J. R., & Tan, K. L. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. [Link]
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Mari, D., Miyagawa, N., Okano, K., & Mori, A. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. The Journal of Organic Chemistry, 83(22), 14126–14137. [Link]
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Rogge, T., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. ResearchGate. [Link]
-
Godeau, J., et al. (2020). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 25(15), 3443. [Link]
-
Inoue, K., Mori, A., & Okano, K. (2024). The halogen dance reaction of 2,3-dibromothiophene. ResearchGate. [Link]
-
Block, E., et al. (2006). Base-catalyzed halogen dance reaction at thiophenes: a spectroscopic reinvestigation of the synthesis of 2,5-dibromo-3-(trimethylsilyl)thiophene. The Journal of Organic Chemistry, 71(19), 7449–7452. [Link]
-
Mari, D., Miyagawa, N., Okano, K., & Mori, A. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Kobe University Repository. [Link]
-
Rogge, T., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2248–2256. [Link]
-
Smith, K., et al. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Chemical Communications, (4), 397–399. [Link]
-
Detková, K. R., et al. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry. [Link]
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Sadeghian, L. (2016). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
Liu, L., Cordier, M., Roisnel, T., & Doucet, H. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Organic & Biomolecular Chemistry, 21(7), 1438–1446. [Link]
-
Brainly User. (2023). explain electrophilic substitution reaction in thiophene. Brainly.in. [Link]
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Various Authors. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. [Link]
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Various Authors. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. [Link]
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Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media. Journal of the Chemical Society B: Physical Organic, 848-851. [Link]
-
Mori, A., et al. (2012). C-H Arylation of 3-Substituted Thiophene With Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling. Amanote Research. [Link]
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Sadeghian, L., et al. (2016). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Semantic Scholar. [Link]
- Various Authors. (2024).
-
Tanaka, S., et al. (2013). ChemInform Abstract: C—H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling. ResearchGate. [Link]
-
Figuly, G. D., Loop, C. K., & Martin, J. C. (1987). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 109(13), 3927–3931. [Link]
-
Slocum, D. W., & Gierer, P. L. (1971). Directed metallation of certain thiophen compounds. Journal of the Chemical Society D: Chemical Communications, (6), 305-306. [Link]
-
Sci-Hub. (n.d.). Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. Sci-Hub. [Link]
-
Mori, A., et al. (2012). C-H Arylation of 3-Substituted Thiophene with Regioselective Deprotonation by TMPMgCl·LiCl and Transition Metal Catalyzed Cross Coupling. ResearchGate. [Link]
-
Various Authors. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Various Authors. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5250-5283. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
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Detková, K. R., et al. (2025). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. PubMed. [Link]
-
de Jong, R. L. P., & Brandsma, L. (1990). Synthesis of 2,3-Disubstituted Thiophenes from 1,3-Dimetallated Acetylenes and Non-Enolizable Thiocarbonyl Compounds. Synthetic Communications, 20(22), 3427–3431. [Link]
-
de Jong, R. L. P., & Brandsma, L. (1990). Synthesis of 2,3-Disubstituted Thiophenes from 1,3-Dimetallated Acetylenes and Non-Enolizable Thiocarbonyl Compounds. Sci-Hub. [Link]
-
Smith, K., et al. (2007). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. ResearchGate. [Link]
-
Various Authors. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]
-
Various Authors. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. National Institutes of Health. [Link]
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Various Authors. (n.d.). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews. [Link]
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Various Authors. (n.d.). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journals. [Link]
-
Various Authors. (n.d.). Search Results. Beilstein Journals. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
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- 16. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Thienylalkanoic Acid Positional Isomers
Welcome to the Technical Support Center for the analysis and purification of thienylalkanoic acid positional isomers. This guide is designed for researchers, chromatographers, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Thienylalkanoic acids, critical intermediates in pharmaceutical synthesis, often exist as positional isomers (e.g., 2- and 3-substituted thiophene rings) which can have different biological activities and impurity profiles. Their separation is paramount for ensuring drug safety, efficacy, and regulatory compliance.
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles behind method development and troubleshooting choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the challenges and strategies involved in separating thienylalkanoic acid isomers.
Q1: What makes the separation of thienylalkanoic acid positional isomers so challenging?
A1: The primary challenge lies in their profound structural similarity. Positional isomers, such as thiophene-2-acetic acid and thiophene-3-acetic acid, have the same molecular weight and elemental composition and often exhibit very similar polarity and hydrophobicity. Consequently, standard reversed-phase chromatography methods using conventional C18 columns may fail to provide adequate resolution, leading to peak co-elution. Achieving separation requires exploiting subtle differences in their three-dimensional structure and electron distribution.
Q2: Which analytical technique is the best starting point: HPLC, GC, or SFC?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile starting point. It offers a wide range of stationary and mobile phases that can be fine-tuned to achieve separation. Specifically, reversed-phase HPLC is highly effective for these ionizable compounds. Gas Chromatography (GC) is also a powerful technique, particularly for its high efficiency, but it requires a derivatization step to convert the non-volatile carboxylic acids into volatile esters.[1] Supercritical Fluid Chromatography (SFC) is an excellent, "green" alternative that is particularly powerful for isomer separations and can often provide unique selectivity not seen in HPLC.[2][3] The choice often depends on available equipment, desired throughput, and whether the analysis is for quantification or preparative isolation.
Q3: Is a C18 column sufficient for separating these isomers by HPLC?
A3: While a C18 column is the workhorse of reversed-phase HPLC, it often provides insufficient selectivity for positional isomers of aromatic compounds.[4] C18 phases separate primarily based on hydrophobicity. Since positional isomers have nearly identical hydrophobicity, resolution can be poor. A column with an alternative selectivity, such as a Phenyl-Hexyl phase , is strongly recommended as a starting point.[4][5] These columns leverage π-π interactions between the phenyl rings of the stationary phase and the thiophene ring of the analyte, providing a different separation mechanism that can effectively resolve positional isomers.[5]
Q4: How critical is mobile phase pH in the HPLC separation of thienylalkanoic acids?
A4: Mobile phase pH is arguably the most critical parameter. Thienylalkanoic acids are acidic compounds with a specific pKa (the pKa of the related thiophene-2-carboxylic acid is approximately 3.5).[6] At a mobile phase pH near the pKa, the analyte will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms, leading to severe peak broadening or splitting. For robust and reproducible separations with sharp peaks, the mobile phase pH must be buffered and controlled to be at least 1.5-2 pH units away from the analyte's pKa.
Part 2: HPLC Troubleshooting & Method Development Guide
This section provides detailed troubleshooting for specific issues encountered during HPLC analysis.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Q: My 2- and 3-thienylalkanoic acid isomers are co-eluting on a C18 column. What is the first step to improve separation?
A: The first and most impactful step is to change the stationary phase chemistry to introduce a different separation mechanism.
-
Primary Recommendation: Switch to a Phenyl-Hexyl Column.
-
Causality: A Phenyl-Hexyl column offers a dual separation mechanism. It provides hydrophobicity from its hexyl alkyl chain and, more importantly, aromatic selectivity through π-π interactions.[5][7] Positional isomers often have different electron cloud distributions in their aromatic rings, which a phenyl-based stationary phase can discriminate, leading to differential retention. Phenyl-Hexyl columns are known to provide separations not achievable on standard C18 or C8 phases, sometimes even reversing the elution order.[4]
-
Action: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions (e.g., 150 x 4.6 mm, 5 µm).
-
-
Secondary Recommendation: Optimize the Organic Modifier.
-
Causality: The choice between acetonitrile and methanol can significantly alter selectivity, especially on a phenyl column. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic and possesses π-electrons.[8][9][10] Studies have shown that methanol is often the preferred organic modifier for phenyl columns as it allows for more effective π-π interactions between the analyte and the stationary phase, whereas acetonitrile can sometimes impede these interactions.[10][11]
-
Action: If using acetonitrile, prepare an equivalent strength mobile phase with methanol and re-evaluate the separation. (e.g., 50:50 water/acetonitrile is roughly equivalent in elution strength to 60:40 water/methanol).[9]
-
Workflow for Optimizing Isomer Selectivity
Caption: A logical workflow for resolving co-eluting positional isomers.
Issue 2: Peak Tailing and Poor Symmetry
Q: My thienylalkanoic acid peak is tailing significantly, making integration unreliable. How do I fix this?
A: Peak tailing for acidic compounds is most often caused by secondary interactions with the silica stationary phase or improper mobile phase pH.
-
Primary Cause: Mobile Phase pH is too close to the analyte pKa.
-
Explanation: If the mobile phase pH is not buffered or is within ~1.5 pH units of the analyte's pKa (~3.5), the compound exists in both ionized and non-ionized forms during its transit through the column. This dual-state causes a "smearing" effect, resulting in a tailing peak.
-
Solution: Ensure the mobile phase is buffered and adjust the pH to be well below the pKa. A pH of 2.5 is an excellent starting point. This fully protonates the carboxylic acid, ensuring it is in a single, non-ionized state, which promotes better retention and sharp, symmetrical peaks.
-
Action: Prepare the aqueous portion of your mobile phase with a 20-25 mM phosphate or formate buffer and adjust the pH to 2.5 before adding the organic modifier.
-
-
Secondary Cause: Silanol Interactions.
-
Explanation: Residual, un-capped silanol groups (-Si-OH) on the silica surface are acidic and can become deprotonated (Si-O⁻), especially at pH > 4. These negatively charged sites can have unwanted ionic interactions with analytes, causing peak tailing.
-
Solution: Operating at a low pH (e.g., 2.5) suppresses the ionization of these silanol groups, minimizing these secondary interactions. Using a modern, high-purity, end-capped column also drastically reduces the number of available silanol groups.
-
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for diagnosing and solving peak tailing issues.
Part 3: Recommended Analytical & Preparative Protocols
This section provides detailed, step-by-step methodologies for analytical separation and preparative purification.
Protocol 1: Analytical HPLC Method for Baseline Separation
This method is designed as a robust starting point for achieving baseline separation of 2- and 3-thienylalkanoic acid positional isomers.
1. Materials and Equipment:
-
HPLC system with binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Phenyl-Hexyl analytical column (e.g., Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm).[4]
-
HPLC-grade methanol and water.
-
Potassium phosphate monobasic (for buffer).
-
Phosphoric acid (for pH adjustment).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | Provides π-π interactions for aromatic selectivity.[4][5] |
| Mobile Phase A | 25 mM Potassium Phosphate in Water, pH 2.5 | Buffers the system and ensures the acid is fully protonated for good peak shape. |
| Mobile Phase B | Methanol | Preferred organic modifier for phenyl columns to maximize π-π interactions.[10][11] |
| Gradient | 40% B to 70% B over 15 minutes | A scouting gradient to determine optimal isocratic conditions or for complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 235 nm | Thiophene derivatives typically have strong absorbance in this region. |
| Injection Vol. | 5 µL | A small volume to prevent column overload and peak distortion. |
3. Procedure:
-
Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (60% A / 40% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the thienylalkanoic acid isomer mixture in the initial mobile phase to a concentration of ~0.1 mg/mL. Filter if necessary.
-
Analysis: Inject the sample and run the gradient method.
-
Method Optimization: Based on the results of the scouting gradient, the method can be converted to an isocratic run for faster analysis if the peaks are well-resolved.
Protocol 2: Preparative HPLC for Isomer Isolation
This protocol is designed for scaling up the analytical separation to purify gram-level quantities of individual isomers.
1. Materials and Equipment:
-
Preparative HPLC system with high-flow rate pumps and fraction collector.
-
Preparative Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 10 µm).
-
Appropriate volumes of HPLC-grade solvents and buffer reagents.
2. Scale-Up & Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl, 250 x 21.2 mm, 10 µm | Direct scalability from the analytical method. Larger particle size reduces backpressure. |
| Mobile Phase | Same as analytical (25 mM Phosphate, pH 2.5 / Methanol) | Maintains the established selectivity. |
| Elution Mode | Isocratic (determined from analytical run) | Simplifies purification and solvent handling. |
| Flow Rate | ~21 mL/min | Scaled geometrically from the analytical flow rate for a 21.2 mm ID column. |
| Loading Study | Inject increasing amounts (e.g., 10 mg to 100 mg) | Determine the maximum sample load before resolution is compromised (touching bands). |
| Detection | UV at 235 nm (using a prep flow cell) | Monitors the elution profile for fraction collection. |
| Fraction Collection | Trigger by UV threshold | Collects the eluting peaks into separate vessels. |
3. Procedure:
-
Develop and optimize the separation on the analytical scale first to establish the ideal isocratic mobile phase composition.
-
Equilibrate the preparative column with at least 5-10 column volumes of the mobile phase.
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol) and then dilute with the mobile phase to the highest possible concentration without precipitation.
-
Perform a loading study to determine the optimal injection mass.
-
Once the loading is determined, perform repeated injections, collecting the fractions corresponding to each pure isomer.
-
Combine the fractions for each isomer, and remove the solvent via rotary evaporation. Perform a final desalting step if necessary.
Part 4: Alternative & Advanced Techniques
Gas Chromatography (GC)
Q: When should I consider using GC for my thienylalkanoic acid isomers?
A: GC, especially GC-MS, is an excellent choice for achieving very high separation efficiency and for structural confirmation. However, it requires a chemical derivatization step to make the carboxylic acids volatile.
-
Derivatization is Mandatory: The high polarity and low volatility of carboxylic acids prevent their direct analysis by GC. They must be converted to a less polar, more volatile derivative, typically a methyl ester (FAME - Fatty Acid Methyl Ester).
-
Common Reagent: Boron Trifluoride-Methanol (BF₃-Methanol)
-
Mechanism: BF₃ in methanol is a highly effective acid-catalyzed reagent for the rapid esterification of carboxylic acids.[1][12] The reaction is typically fast and clean.
-
Protocol: Briefly, the dried sample is heated with a 14% BF₃-methanol solution (e.g., at 80°C for 10-15 minutes). After the reaction, the FAMEs are extracted into a non-polar solvent like hexane for injection into the GC.[13][14]
-
-
Troubleshooting: Incomplete derivatization is the most common issue, leading to poor peak shape or no peak at all. Ensure the sample is completely dry, as water will inhibit the reaction.
Supercritical Fluid Chromatography (SFC)
Q: What are the advantages of SFC for separating these isomers?
A: SFC combines the benefits of both normal-phase LC and GC, offering high speed, unique selectivity, and reduced use of organic solvents.
-
Orthogonal Selectivity: SFC often provides separation for isomers that are difficult to resolve by reversed-phase HPLC.[2] The use of supercritical CO₂ as the main mobile phase, modified with a small amount of an organic co-solvent (like methanol), creates a unique separation environment.
-
Method Development: SFC method development typically involves screening a set of complementary columns (including chiral phases, which can also resolve positional isomers) with a generic gradient (e.g., 2-50% methanol in CO₂).[15]
-
Additives: For acidic compounds like thienylalkanoic acids, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the co-solvent can significantly improve peak shape.[16]
References
-
Luna Phenyl-Hexyl HPLC Columns. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024, February 9). Mason Technology. Retrieved January 17, 2026, from [Link]
-
Yang, M., Fazio, S., Munch, D., & Drumm, P. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A, 1097(1-2), 124-129. Retrieved January 17, 2026, from [Link]
-
Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. (n.d.). Shimadzu. Retrieved January 17, 2026, from [Link]
-
Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? (2023, October 20). Labmate Online. Retrieved January 17, 2026, from [Link]
-
Acetonitrile vs. Methanol for Reverse Phase Chromatography. (n.d.). Chrom Tech, Inc. Retrieved January 17, 2026, from [Link]
-
Phenyl-Hexyl Columns. (n.d.). Separation Methods Technologies. Retrieved January 17, 2026, from [Link]
-
HPLC column NUCLEOSHELL® Phenyl-Hexyl. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Preparative SFC Method Development. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]
-
Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation. (2022, September 10). LCGC International. Retrieved January 17, 2026, from [Link]
-
2-Thiopheneacetic acid. (2018, February 16). SIELC Technologies. Retrieved January 17, 2026, from [Link]
-
Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). (2017, September 12). MatheO. Retrieved January 17, 2026, from [Link]
-
Thiophene-2-acetic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Generic screening strategies for the chiral separation of pharmaceuticals. (n.d.). Journal of Chromatography A. Retrieved January 17, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved January 17, 2026, from [Link]
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Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Co-Elution: How to Detect and Fix Overlapping Peaks. (2023, July 3). YouTube. Retrieved January 17, 2026, from [Link]
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Experimental design for the study of two derivatization procedures for simultaneous GC analysis of acidic herbicides and water chlorination by-products. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Thiophene-3-acetic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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2-Thiopheneacetic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved January 17, 2026, from [Link]
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On-column derivatisation of fatty acids using micro SPE cartridges. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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ACE HPLC Application Guide. (n.d.). Advanced Chromatography Technologies. Retrieved January 17, 2026, from [Link]
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Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]
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The HPLC analysis of polar analytes with aqueous mobile phases. (n.d.). Jones Chromatography. Retrieved January 17, 2026, from [Link]
-
C18 Reverse-phase HPLC elution issues of an unknown compound? (2018, February 7). ResearchGate. Retrieved January 17, 2026, from [Link]
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Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Mobile Phase Stability. (2006, October 20). Chromatography Forum. Retrieved January 17, 2026, from [Link]
-
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). LCGC International. Retrieved January 17, 2026, from [Link]
-
HPLC Method For Separation of Acetic Acid and Formic Acid on Newcrom BH Column. (n.d.). HPLC. Retrieved January 17, 2026, from [Link]
-
HPLC Methods for analysis of Phthalic acid. (n.d.). HELIX Chromatography. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Synthesis of 5-(3-Thienyl)pentanoic acid
Welcome to the technical support guide for the synthesis of 5-(3-Thienyl)pentanoic acid. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common experimental challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively. Our guidance is grounded in established literature and practical laboratory experience.
Section 1: The Friedel-Crafts Acylation Step
A common entry point to the target molecule involves the Friedel-Crafts acylation of thiophene with a five-carbon electrophile, such as glutaric anhydride, followed by reduction. However, this initial step is fraught with challenges related to yield and regioselectivity.
Q1: My Friedel-Crafts acylation of thiophene with glutaric anhydride resulted in a low yield and significant tar formation. How can I optimize this?
A1: This is a very common issue. The thiophene ring, while aromatic, is sensitive to the strong Lewis acids typically used in Friedel-Crafts reactions, leading to polymerization or "tarring."[1] Furthermore, the ketone product can form a complex with the Lewis acid catalyst, effectively inhibiting its activity and requiring stoichiometric or greater amounts.[2]
Core Causality:
-
Thiophene Instability: Thiophene readily polymerizes under harsh acidic conditions. The reaction of thiophene and AlCl₃ can be vigorous and exothermic.[1]
-
Catalyst Quenching: The carbonyl oxygen of the product complexes with the Lewis acid (e.g., AlCl₃), removing it from the catalytic cycle. This necessitates using more than one equivalent of the catalyst.[1]
Troubleshooting Protocol:
-
Inverse Addition: Instead of adding the catalyst to the thiophene mixture, add the thiophene and acylating agent solution slowly to a suspension of the Lewis acid in the solvent at a low temperature (0-5 °C). This maintains a low concentration of free thiophene, minimizing polymerization.
-
Solvent Choice: Carbon disulfide (CS₂) or nitrobenzene are traditional solvents. However, for safety and environmental reasons, consider using dichloromethane (DCM) or 1,2-dichloroethane. Ensure the solvent is anhydrous, as water will deactivate the Lewis acid.
-
Catalyst Stoichiometry: You will likely need at least 2.2 equivalents of AlCl₃: one for the anhydride's carbonyl, one for the product's carbonyl, and a catalytic amount for the reaction itself.
-
Temperature Control: Strict temperature management is critical. Maintain the temperature below 5 °C during addition and allow the reaction to warm slowly to room temperature. Overheating is a primary cause of tar formation.
Table 1: Recommended Starting Conditions for Acylation
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Order of Addition | Thiophene/Anhydride to AlCl₃ | Minimizes thiophene polymerization. |
| Temperature | 0-5 °C during addition | Controls exothermic reaction and side reactions. |
| Catalyst | AlCl₃ or SnCl₄ | AlCl₃ is stronger but harsher; SnCl₄ is milder.[1] |
| Equivalents of AlCl₃ | 2.2 - 2.5 | To account for complexation with carbonyls. |
| Solvent | Anhydrous DCM | Good solubility, relatively inert. |
Q2: I've successfully performed the acylation, but my product is almost exclusively the 2-substituted isomer, not the desired 3-substituted one. Is this expected, and can it be fixed?
A2: Yes, this result is entirely expected. The electrophilic acylation of unsubstituted thiophene exhibits very high regioselectivity for the C2 position.[3][4]
Mechanistic Explanation: The preference for C2 attack is due to the superior resonance stabilization of the cationic intermediate (the sigma complex). Attack at C2 allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three significant resonance structures. In contrast, attack at C3 results in an intermediate with only two resonance structures, making it significantly higher in energy.[3][4]
Solution: You cannot "fix" this regioselectivity in the reaction itself. Direct acylation of thiophene is not a viable route for the large-scale synthesis of the 3-substituted isomer. The isomers are often difficult to separate efficiently. A superior strategy is to begin with a starting material that directs substitution to the C3 position or is already substituted at C3. See Section 4: Alternative Synthetic Strategies for a more robust approach.
Caption: Decision workflow for acylation regioselectivity.
Section 2: Reduction of the Thienyl Ketone
Once the keto-acid precursor, 5-oxo-5-(3-thienyl)pentanoic acid, is obtained, the next step is the reduction of the ketone to a methylene group. The Wolff-Kishner and Clemmensen reductions are common choices.
Q3: I'm trying to reduce the keto-acid intermediate using the Wolff-Kishner reduction, but the reaction is sluggish and gives multiple byproducts. What are the best practices?
A3: The Wolff-Kishner reduction, which uses hydrazine (N₂H₄) and a strong base (like KOH or KOtBu) at high temperatures, can be challenging with heterocyclic substrates. The high temperatures can promote side reactions, and the strongly basic conditions require careful consideration.
Potential Issues & Solutions:
-
Incomplete Hydrazone Formation: The first step is the formation of a hydrazone. This is an equilibrium process. Ensure you use a slight excess of hydrazine hydrate and allow sufficient time for this step to complete before raising the temperature for the elimination.
-
High Temperatures: Traditional Wolff-Kishner reactions can require temperatures >180 °C, which may degrade the thiophene ring. The Huang-Minlon modification, using a high-boiling polar solvent like diethylene glycol or triethylene glycol, is standard. This allows for water and excess hydrazine to be distilled off before the high-temperature elimination step.
-
Base Strength & Solubility: Potassium hydroxide (KOH) must dissolve in the glycol solvent to be effective. Using potassium tert-butoxide (KOtBu) in a solvent like DMSO can allow for much lower reaction temperatures (often room temperature to 60 °C), which is highly beneficial for sensitive substrates.
-
Workup Procedure: After the reaction, the mixture will be strongly basic. Acidification to protonate the carboxylate must be done carefully in an ice bath to control the exotherm. The product should then be extracted with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
Table 2: Comparison of Reduction Conditions
| Method | Conditions | Pros | Cons |
|---|---|---|---|
| Huang-Minlon | N₂H₄, KOH, Diethylene Glycol, 180-200 °C | Well-established, inexpensive reagents. | High temperatures can degrade substrate. |
| Cram Modification | N₂H₄, KOtBu, DMSO, 25-60 °C | Much milder temperatures, better for sensitive rings. | KOtBu is more expensive and water-sensitive. |
| Clemmensen | Zn(Hg), conc. HCl, Reflux | Works under acidic conditions. | Thiophene ring is acid-sensitive; may cause polymerization. Not suitable for this substrate. |
For this specific substrate, the Cram modification (KOtBu/DMSO) is the most highly recommended starting point to maximize yield and minimize degradation.
Section 3: Purification and Analysis
Q4: How can I effectively separate the 2- and 3-isomers of the keto-acid precursor or the final product?
A4: Separating these isomers is challenging due to their similar polarities and boiling points.
-
Fractional Crystallization: This can sometimes be effective if one isomer forms well-defined crystals and has significantly different solubility than the other in a particular solvent system. This requires experimentation with various solvents (e.g., toluene, ethyl acetate/hexanes, water).
-
Column Chromatography: This is the most reliable method. For carboxylic acids, it's crucial to suppress the ionization of the acid group to prevent "streaking" on the silica gel.
-
Mobile Phase: Use a standard solvent system like ethyl acetate/hexanes or DCM/methanol, but add 0.5-1% acetic acid or formic acid to the eluent. This ensures the product remains in its protonated, less polar form, resulting in better peak shape and separation.
-
Gradient Elution: Start with a low-polarity mixture and gradually increase the polarity to elute your products. The 2-isomer is typically slightly less polar than the 3-isomer and will often elute first.
-
Q5: The final product, this compound, is proving difficult to crystallize. What purification strategies do you recommend?
A5: Carboxylic acids, particularly those with flexible alkyl chains, can often be oils or low-melting solids that are resistant to crystallization.
-
Confirm Purity: First, ensure the material is pure via ¹H NMR and LC-MS. Impurities are a common inhibitor of crystallization. If necessary, perform flash chromatography as described in Q4.
-
Solvent Screening: Try dissolving the pure oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, pentane, cold water) until turbidity appears. Let it stand, or gently warm to redissolve and then cool slowly.
-
Kugelrohr Distillation: If the product is a thermally stable liquid/oil, short-path distillation under high vacuum (Kugelrohr) is an excellent method for purification, removing non-volatile impurities.
-
Salt Formation: If all else fails, consider forming a salt. React the carboxylic acid with a base like sodium bicarbonate or a crystalline amine (e.g., dicyclohexylamine). The resulting salt is often a well-behaved, crystalline solid that can be easily purified by recrystallization. The pure salt can then be re-acidified with dilute HCl and extracted to recover the pure carboxylic acid.
Section 4: Alternative Synthetic Strategies
Q6: Given the challenges with regioselectivity, what is a more direct route to synthesize the 3-substituted product?
A6: The most robust and scalable strategy is to start with a commercially available 3-substituted thiophene, such as 3-bromothiophene . This approach guarantees the correct regiochemistry from the outset.
Caption: A reliable synthetic route bypassing regioselectivity issues.
Workflow Explanation:
-
Lithiation: 3-Bromothiophene is treated with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) to generate 3-lithiothiophene in situ. This is a clean and high-yielding reaction.
-
Alkylation: The 3-lithiothiophene anion is a potent nucleophile. It can be reacted with a suitable five-carbon electrophile. A common strategy involves reaction with an omega-halo compound. However, a more controlled approach is to first couple it with a four-carbon chain containing a leaving group, such as 1,4-dibromobutane.
-
Chain Extension & Functionalization: The resulting 3-(4-bromobutyl)thiophene can then be converted to the carboxylic acid. A standard method is to displace the bromide with sodium cyanide (NaCN) to form the nitrile, followed by acidic or basic hydrolysis to yield the final carboxylic acid product.
This multi-step but highly controlled sequence avoids the problematic Friedel-Crafts acylation on the unsubstituted ring and is the preferred method for obtaining the pure 3-isomer.
Section 5: Key Experimental Protocol
Protocol: Wolff-Kishner Reduction (Cram Modification) of 5-oxo-5-(3-thienyl)pentanoic acid
This protocol is adapted for sensitive substrates and assumes a starting scale of 10 mmol.
Reagents & Equipment:
-
5-oxo-5-(3-thienyl)pentanoic acid (10 mmol, 1 eq.)
-
Potassium tert-butoxide (KOtBu) (40 mmol, 4 eq.)
-
Hydrazine monohydrate (N₂H₄·H₂O) (30 mmol, 3 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (50 mL)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard aqueous workup and extraction glassware
Procedure:
-
Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the keto-acid (10 mmol).
-
Reagent Addition: Add anhydrous DMSO (50 mL), followed by hydrazine monohydrate (30 mmol). Stir the mixture at room temperature for 1 hour to facilitate hydrazone formation.
-
Base Addition: To the stirred solution, add potassium tert-butoxide (40 mmol) portion-wise over 15 minutes. An exotherm and gas evolution (nitrogen) may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the mixture into 100 mL of cold 2M HCl. Caution: Exothermic quench.
-
Extraction: Transfer the acidified aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mobile phase of hexanes/ethyl acetate with 1% acetic acid.
References
-
Wikipedia. (2023). Thiophene. Retrieved from [Link]
- Hartough, H. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office.
-
NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 5-(3-Thienyl)pentanoic Acid
Welcome to the Technical Support Center for the synthesis of 5-(3-Thienyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this important thiophene derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to empower you with the knowledge to overcome common challenges and achieve a robust, scalable, and reproducible synthesis.
I. Synthetic Strategies at a Glance
The synthesis of this compound can be approached through two primary and reliable routes: the Friedel-Crafts Acylation pathway and the Grignard Reagent pathway. The choice between these routes will depend on the availability of starting materials, scale of the reaction, and the specific capabilities of your laboratory.
Caption: Overview of the two primary synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing solutions grounded in chemical principles.
Route 1: Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation of thiophene, while a classic reaction, presents challenges in regioselectivity, especially when targeting the 3-position.[1]
Frequently Asked Questions (FAQs):
-
Q1: Why is direct Friedel-Crafts acylation of thiophene with glutaric anhydride not ideal for synthesizing the 3-substituted product? A1: The 2- and 5-positions of the thiophene ring are significantly more nucleophilic than the 3- and 4-positions. This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the alpha-positions.[1] Direct acylation of unsubstituted thiophene will predominantly yield the 2-acylated product.[1]
-
Q2: How can I favor acylation at the 3-position of the thiophene ring? A2: To achieve 3-acylation, it is necessary to start with a thiophene that is already substituted at the 3-position or has blocking groups at the 2- and 5-positions. A common strategy is to use a 3-substituted thiophene, such as 3-bromothiophene, and then introduce the acyl group. However, a more direct approach for this specific target involves the acylation of thiophene with glutaric anhydride to form 5-oxo-5-(2-thienyl)pentanoic acid, followed by reduction. To obtain the 3-substituted isomer, a multi-step synthesis starting from a 3-substituted thiophene is generally required.
Troubleshooting Common Problems:
| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Low to no conversion | 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Insufficient reaction temperature. | 1. Use freshly opened or sublimed AlCl₃. Moisture deactivates the catalyst. Ensure all glassware is rigorously dried.2. Gradually increase the reaction temperature while monitoring for product formation. Some acylations require elevated temperatures to proceed at a reasonable rate. |
| Formation of a complex mixture of products (low regioselectivity) | Inherent reactivity of the thiophene ring favoring the 2-position.[1] | Start with a 2,5-disubstituted thiophene to direct acylation to the 3-position. Alternatively, accept the formation of the 2-isomer as the major product and separate it from the desired 3-isomer via chromatography if the subsequent steps allow for isomeric separation. |
| Polyacylation | Use of an excess of the acylating agent or a highly activated thiophene substrate. | Use a stoichiometric amount of the acylating agent. The mono-acylated product is generally deactivated towards further acylation, but with highly reactive substrates, this can be an issue.[2] |
| Incomplete reduction of the ketone (e.g., in Clemmensen or Wolff-Kishner reduction) | 1. Inactive reducing agent (e.g., old zinc amalgam).2. Insufficient reaction time or temperature.3. Substrate insolubility. | 1. Prepare fresh zinc amalgam for the Clemmensen reduction.[3][4] For the Wolff-Kishner reduction, ensure anhydrous conditions and a sufficiently high-boiling solvent.[5]2. Increase the reaction time and/or temperature. Monitor the reaction by TLC or GC-MS.3. For the Clemmensen reduction, the use of a co-solvent like toluene can improve the solubility of the substrate in the acidic aqueous medium. |
Route 2: Grignard Reagent Pathway
The use of a 3-thienyl Grignard reagent offers a more direct route to the 3-substituted product. However, Grignard reactions are notoriously sensitive to experimental conditions.[6][7]
Frequently Asked Questions (FAQs):
-
Q1: What are the critical parameters for a successful 3-thienyl Grignard reagent formation? A1: Absolute exclusion of moisture and atmospheric oxygen is paramount. All glassware must be flame-dried or oven-dried and the reaction conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents, typically THF or diethyl ether, are essential.[7] Activation of the magnesium turnings with iodine or 1,2-dibromoethane is also crucial to remove the passivating oxide layer.[6]
-
Q2: What electrophiles can be used to introduce the pentanoic acid side chain? A2: A suitable five-carbon electrophile is required. Options include reacting the Grignard reagent with carbon dioxide to form 3-thiophenecarboxylic acid, which can then be elaborated, or more directly with a protected 5-halopentanoic acid derivative or a lactone like γ-valerolactone.
Troubleshooting Common Problems:
| Problem | Potential Cause(s) | Troubleshooting Solutions & Rationale |
| Failure of Grignard reagent to initiate | 1. Inactive magnesium surface.2. Presence of moisture in glassware, solvent, or starting materials.3. Low reactivity of 3-bromothiophene. | 1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical stirring to break the turnings can also help.[6]2. Rigorously dry all glassware and use anhydrous solvents. Purify 3-bromothiophene to remove any traces of water or acidic impurities.3. Gentle warming may be necessary to initiate the reaction. Be prepared for a potential exotherm once the reaction starts. |
| Low yield of the Grignard reagent | 1. Wurtz coupling (homocoupling) of 3-bromothiophene.2. Quenching of the Grignard reagent by acidic protons. | 1. Add the 3-bromothiophene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide, minimizing self-coupling.[8]2. Ensure all reagents are free of acidic protons. If using a protected halopentanoic acid, ensure the protecting group is stable to the Grignard reagent. |
| Low yield of the final product after reaction with the electrophile | 1. Steric hindrance.2. Competing side reactions of the electrophile. | 1. For sterically hindered electrophiles, a higher reaction temperature may be necessary. The choice of solvent can also influence reactivity.2. If using a protected halopentanoic acid, ensure the halide is sufficiently reactive for nucleophilic attack by the Grignard reagent. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Friedel-Crafts Acylation Route
Caption: Workflow for the Friedel-Crafts acylation route.
Step 1: Synthesis of 5-Oxo-5-(2-thienyl)pentanoic acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane (or carbon disulfide) under an inert atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add glutaric anhydride (1.0 eq.) portion-wise, ensuring the temperature does not exceed 5 °C. To this mixture, add a solution of thiophene (1.0 eq.) in the reaction solvent dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Step 2: Clemmensen Reduction of 5-Oxo-5-(2-thienyl)pentanoic acid
-
Preparation of Zinc Amalgam: Activate zinc dust by stirring with a dilute HCl solution, followed by washing with water. Treat the activated zinc with a solution of mercury(II) chloride in water. Decant the aqueous solution and wash the resulting zinc amalgam with water.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Reduction: Add the 5-oxo-5-(2-thienyl)pentanoic acid (1.0 eq.) to the stirred mixture and heat to reflux for 4-6 hours. Add additional portions of concentrated HCl periodically during the reflux.
-
Work-up and Purification: After cooling, separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 5-(2-thienyl)pentanoic acid can be purified by recrystallization. Note: This protocol yields the 2-isomer. For the 3-isomer, a different starting material is required.
Protocol 2: Grignard Reagent Route
Caption: Workflow for the Grignard reagent route.
Step 1: Preparation of 3-Thienylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, place magnesium turnings (1.2 eq.) and a crystal of iodine.
-
Initiation: Gently warm the flask with a heat gun until the iodine sublimes and the brown color dissipates, indicating activation of the magnesium. Allow the flask to cool.
-
Grignard Formation: Add anhydrous THF to the flask. Prepare a solution of 3-bromothiophene (1.0 eq.) in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours.
Step 2: Synthesis of this compound
-
Reaction with Electrophile: Cool the freshly prepared 3-thienylmagnesium bromide solution to 0 °C. Add a solution of a suitable five-carbon electrophile, such as 5-chlorovaleronitrile (1.0 eq.), in anhydrous THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride. For the hydrolysis of the nitrile to the carboxylic acid, the quenched reaction mixture can be acidified with a strong acid (e.g., H₂SO₄) and heated to reflux.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
IV. Product Characterization
Accurate characterization of the final product is crucial for quality control.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the three protons on the thiophene ring, the α- and β-methylene protons of the pentanoic acid chain, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the four carbons of the thiophene ring, the carbonyl carbon of the carboxylic acid, and the four carbons of the pentyl chain.[9] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₂O₂S, MW: 184.25 g/mol ).[10] |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch, and characteristic C-H and C=C stretches for the thiophene ring. |
| Melting Point | A sharp melting point for the purified solid product. |
V. Scale-Up Considerations
Transitioning from laboratory-scale to pilot or production scale requires careful consideration of several factors:
-
Heat Management: Both the Friedel-Crafts acylation and the Grignard reagent formation are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. This may require the use of jacketed reactors with controlled cooling.
-
Reagent Addition: The rate of addition of reagents becomes even more critical at a larger scale to control the reaction exotherm and minimize side reactions.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates. The choice of stirrer and agitation speed should be carefully considered.
-
Work-up and Purification: Large-scale extractions and purifications can be challenging. Recrystallization is often the preferred method for purification at scale due to its efficiency and cost-effectiveness.
-
Safety: A thorough safety review is essential before scaling up any chemical process. This includes understanding the hazards of all reagents and intermediates, as well as implementing appropriate engineering controls and personal protective equipment.
VI. References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals.
-
Overcoming challenges in the acylation of the thiophene 3-position. Benchchem.
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate.
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Institutes of Health.
-
Acylation of thiophene. US Patent 2,432,991.
-
Troubleshooting my grignard reactions. Reddit.
-
CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl.
-
Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem.
-
Clemmensen reduction. Wikipedia.
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
Troubleshooting low yields in Grignard reactions with Diisopentyl ether. Benchchem.
-
Grignard Formation - Troubleshooting and Perfecting. Reddit.
-
Clemmensen Reduction. Alfa Chemistry.
-
Clemmensen Reduction reaction. BYJU'S.
-
Friedel-Crafts Acylation. Organic Chemistry Portal.
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
-
How to improve the percent yield in Grignard reaction. Quora.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
-
synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. TSI Journals.
-
Solved During the Grignard reaction, I obtained a low | Chegg.com.
-
13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0300395). NP-MRD.
-
Method for preparing thienylacetic acids. US Patent 4,180,510.
-
3 - Organic Syntheses Procedure.
-
Purification of aromatic polycarboxylic acids by recrystallization. US Patent 3,654,351.
-
5-(Thiophen-3-yl)pentanoic acid. BLD Pharm.
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa.
-
-
Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer). Transtutors.
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Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed.
-
Identification and synthesis of impurities formed during sertindole preparation.
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
-
Process for the purification of a carboxylic acid-containing composition. WIPO Patent WO2016186505A1.
-
thioctic acid and its Impurities. Pharmaffiliates.
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Electronic Supplementary Information. The Royal Society of Chemistry.
-
Pentanoic acid, TMS derivative. NIST WebBook.
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This compound | 20906-04-1. Sigma-Aldrich.
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Application Note: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid from Nitrile Precursors. Benchchem.
-
Mass Spectrometry of Heterocyclic Compounds. Google Books.
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Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. ResearchGate.3-Furancarboxaldehyde and Related Compounds. ResearchGate.
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Technical Support Center: 5-(3-Thienyl)pentanoic Acid
Welcome to the dedicated technical support guide for 5-(3-Thienyl)pentanoic acid (CAS No. 20906-04-1). This document provides researchers, scientists, and drug development professionals with expert guidance on the optimal storage and handling of this compound to ensure its stability, purity, and performance in your experiments. The integrity of your starting materials is paramount, and this guide is designed to help you mitigate risks associated with improper storage.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day storage of this compound.
Q1: What are the ideal storage conditions for long-term stability of this compound?
For maximal long-term stability, this compound should be stored at -20°C in a freezer .[1] This recommendation is supported by the common practice of shipping this and similar sensitive compounds via cold-chain transportation to prevent degradation during transit.[2] The compound should be kept in a tightly sealed container in a dry and dark environment.
The rationale for these conditions is rooted in the compound's structure:
-
Thiophene Ring: Thiophene and its derivatives can be sensitive to air and moisture, which may lead to gradual oxidation or other degradation pathways.[3][4]
-
Carboxylic Acid Moiety: The carboxylic acid group can make the compound hygroscopic (prone to absorbing moisture from the air).[1]
-
Low Temperature: Storing at -20°C significantly slows down potential chemical degradation reactions, preserving the compound's integrity over time.
Q2: Is this compound sensitive to light, air, or moisture?
Yes, it is prudent to assume sensitivity to all three based on the chemical properties of its constituent functional groups.
-
Air (Oxygen): Thiophene rings can be susceptible to oxidation, which can compromise the aromatic system. Storing under an inert atmosphere, such as argon or nitrogen, is a best practice for preventing oxidative degradation.[5]
-
Moisture: The compound is potentially hygroscopic.[1] Absorbed water can not only affect the compound's accurate weight for preparing solutions but may also participate in hydrolysis or other degradation reactions over time. Always handle in a dry environment.
-
Light: Many organic compounds, especially those with aromatic rings, can be degraded by exposure to UV light.[6] Storing in an amber or opaque vial is recommended to prevent photodegradation.[7]
Q3: What is the best type of container for storing this compound?
The ideal container is a borosilicate glass vial with a PTFE-lined cap .
-
Glass: It is inert and will not react with the carboxylic acid.
-
PTFE-lined Cap: This provides a superior seal against moisture and air ingress compared to other liner materials, which is critical for a moisture-sensitive compound.[5] Ensure the container is securely sealed to maintain a controlled internal environment.[3]
Q4: I need to use the compound multiple times. What is the best practice for handling?
To maintain the integrity of your bulk supply, aliquoting is strongly recommended . Upon receiving the compound, divide it into smaller, single-use or experiment-specific quantities in separate, appropriate vials. This practice offers several key advantages:
-
Minimizes Contamination: Prevents the repeated introduction of moisture and air into the main stock.
-
Avoids Freeze-Thaw Cycles: Repeated temperature cycling can accelerate degradation and potentially alter the physical state of the compound.
-
Ensures Consistency: Guarantees that you are using a fresh, uncompromised sample for each new set of experiments.
Before opening any container of this compound, always allow it to equilibrate to room temperature for at least 20-30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the compound, compromising its purity.
Troubleshooting Guide
This section provides a logical framework for diagnosing and resolving issues that may arise from suboptimal storage conditions.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
-
Symptoms: You observe a significant drop in the compound's expected biological activity, or your assay results are not reproducible between batches or over time.
-
Probable Cause: This is a classic sign of chemical degradation. The structural integrity of the this compound has likely been compromised due to improper storage, leading to a lower concentration of the active molecule and the presence of inhibitory or non-active degradation products. Carboxylic acids can degrade when exposed to heat, and thiophenes can react with strong oxidizing agents.[4][8]
-
Troubleshooting Steps & Solutions:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at the recommended temperature (-20°C) and protected from light and moisture.
-
Use a Fresh Aliquot: Discard the current working solution and prepare a new one from a previously unopened aliquot. If results are restored, it confirms the degradation of the previous sample.
-
Analytical Confirmation (If Possible): Use techniques like HPLC, LC-MS, or NMR to check the purity of your sample against a reference standard or the supplier's certificate of analysis. The presence of new peaks indicates degradation.
-
Preventative Action: Strictly adhere to the aliquoting and handling protocols outlined in the FAQ section to prevent future occurrences.
-
Issue 2: Visible Changes in the Compound's Physical Appearance
-
Symptoms: The compound, which should be a stable solid, has changed color (e.g., yellowing), become clumpy, or appears oily.
-
Probable Cause:
-
Color Change: Often indicates oxidation or the formation of chromophoric degradation products.[9]
-
Clumping/Oily Appearance: This is a strong indicator of moisture absorption due to the compound's hygroscopic nature.[1] This can happen if the container was not sealed properly or was opened while still cold.
-
-
Troubleshooting Steps & Solutions:
-
Do Not Use for Quantitative Work: If the physical appearance has changed, the compound's purity is compromised. It should not be used for experiments where precise concentration is critical.
-
Review Handling Procedures: Identify the point where moisture or air could have been introduced. Ensure all users are aware of the need to warm vials to room temperature before opening.
-
Implement Enhanced Protective Measures: For highly sensitive applications, consider storing aliquots inside a desiccator (at the appropriate temperature) or handling the compound inside a glove box with a dry, inert atmosphere.
-
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Minimizes the rate of chemical degradation for long-term stability.[1] |
| Atmosphere | Tightly Sealed, Inert Gas (Argon/N₂) Recommended | Protects against oxidative degradation and moisture absorption.[3][5] |
| Light | Store in Dark (Amber or Opaque Vial) | Prevents potential photodegradation of the thiophene ring.[7] |
| Container | Glass Vial with PTFE-lined Cap | Ensures an inert storage environment and a superior seal.[5] |
| Handling | Aliquot into single-use vials; equilibrate to RT before opening. | Prevents contamination, freeze-thaw damage, and moisture condensation. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting experimental anomalies that may be linked to the storage of this compound.
Caption: Troubleshooting workflow for storage-related issues.
References
-
Synquest Labs. Safety Data Sheet: 5-(Triethoxysilyl)pentanoic acid.
-
Apollo Scientific. Safety Data Sheet: Thiophene-3-carbonitrile.
-
Cambridge Isotope Laboratories, Inc. Product Information: Pentanoic acid (3,5-¹³C₂, 99%).
-
ChemicalBook. Product Information: Thiophene CAS#: 110-02-1.
-
Cosmo Bio USA. Safety Data Sheet: Pentanoic acid.
-
Alchemist-chem. Thiophene: Properties, Uses, Safety.
-
CAMEO Chemicals - NOAA. Chemical Datasheet: PENTANOIC ACID.
-
PubChem - National Center for Biotechnology Information. Compound Summary: Pentanoic Acid.
-
Rovira, M., et al. (2009). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Talanta.
-
Santa Cruz Biotechnology. Safety Data Sheet: Thiophene.
-
Wikipedia. Valeric acid.
-
PubChem - National Center for Biotechnology Information. Compound Summary: Thiophene.
-
Chu, K. H., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution.
-
Cayman Chemical. Safety Data Sheet: Pentanoic Acid-d9.
-
U.S. Food and Drug Administration (FDA). (1986). Guidance for Industry #5 - Drug Stability Guidelines.
-
PubChem - National Center for Biotechnology Information. Compound Summary: 3-Formyl-5-oxopentanoic acid.
-
ResearchGate. Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid.
-
Fisher Scientific. Safety Data Sheet: 3-Thenoic acid.
-
ChemicalBook. Product Information: 5-[(1S,2S,5R)-3,3,7-trioxo-3,lambda6-thia-6,8-diazabicyclo[3.3.0]oct-2-yl]pentanoic acid.
-
ChemicalBook. Product Information: 2-Thiophenecarboxylic acid CAS#: 527-72-0.
-
BLD Pharm. Product Information: 5-(Thiophen-3-yl)pentanoic acid.
-
Sigma-Aldrich. Product Information: 2,5-Thiophenedicarboxylic acid.
Sources
- 1. 40720-05-6 CAS MSDS (5-[(1S,2S,5R)-3,3,7-trioxo-3,lambda6-thia-6,8-diazabicyclo[3.3.0]oct-2-yl]pentanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 20906-04-1|5-(Thiophen-3-yl)pentanoic acid|BLD Pharm [bldpharm.com]
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- 8. cosmobiousa.com [cosmobiousa.com]
- 9. Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Critical Role of Purity in Scientific Discovery
An Objective Guide to the Orthogonal Validation of 5-(3-Thienyl)pentanoic Acid Purity
In the realms of pharmaceutical research and materials science, this compound is a valuable heterocyclic building block. Its purity is not a mere metric but the very foundation upon which reliable, reproducible, and safe scientific outcomes are built. The presence of unidentified impurities, even in minute quantities, can lead to failed experiments, misleading biological data, or the formation of toxic byproducts in subsequent synthetic steps. As per regulatory frameworks like the International Council for Harmonisation (ICH) guidelines, rigorous characterization of any new drug substance is mandatory, with strict thresholds for reporting, identifying, and qualifying impurities.[1][2]
This guide, written from the perspective of a Senior Application Scientist, eschews a one-size-fits-all approach. Instead, we will explore an orthogonal analytical strategy—the practice of using multiple, fundamentally different analytical techniques to build a comprehensive and self-validating purity profile. Each method offers a unique lens through which to view the sample, and by combining their outputs, we can achieve a level of confidence that no single technique can provide alone. We will delve into the causality behind choosing each method, provide detailed experimental protocols, and compare their respective strengths and limitations in the context of this compound validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. Its power lies in its ability to separate the main compound from process-related impurities and degradation products. For a carboxylic acid like this compound, a Reverse-Phase (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The nonpolar alkyl chain and the moderately polar thienyl ring of our analyte will interact with the C18 column, allowing for excellent separation from both more polar and less polar impurities. By using a UV detector, we can quantify the analyte and its impurities based on their absorbance, typically at the λmax of the thiophene chromophore. This method is highly sensitive, reproducible, and provides the quantitative purity value (e.g., % area) that is a primary requirement for batch release.[3][4]
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase Preparation:
-
Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape.
-
Phase B: Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm (Thiophene chromophore λmax).
-
Gradient Elution: A gradient is crucial to elute any potential impurities that have a significantly different polarity than the main compound.
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B (re-equilibration).
-
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC Purity Analysis
| Parameter | Batch A Results | Batch B Results | Acceptance Criteria |
| Retention Time (min) | 8.52 | 8.51 | ± 0.2 min of reference |
| Purity (% Area) | 99.85% | 98.90% | ≥ 98.5% |
| Impurity 1 (RRT 0.95) | 0.08% | 0.75% | Report: >0.05%, Identify: >0.10% |
| Impurity 2 (RRT 1.12) | 0.07% | 0.35% | Report: >0.05%, Identify: >0.10% |
| Total Impurities | 0.15% | 1.10% | ≤ 1.5% |
RRT = Relative Retention Time
Visualization: HPLC Workflow
Caption: Workflow for RP-HPLC purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
Expertise & Experience: While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities such as residual synthesis solvents (e.g., THF, Toluene) or volatile byproducts. GC-MS is the gold standard for this analysis.[6] However, this compound, with its carboxylic acid group, is polar and non-volatile, making it unsuitable for direct GC analysis. The causality behind our protocol is the necessity of derivatization . By converting the polar -COOH group into a non-polar, volatile ester (e.g., a trimethylsilyl (TMS) ester), we can make the molecule "fly" through the GC column.[7] The mass spectrometer then acts as a highly specific detector, providing a mass spectrum "fingerprint" for the main compound and any separated impurities, allowing for unequivocal identification.
Experimental Protocol: GC-MS with TMS Derivatization
-
System Preparation: Agilent 7890B GC with a 5977A MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of Pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. This reaction replaces the acidic proton on the carboxylic acid with a TMS group.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Analysis: The resulting chromatogram is analyzed. Peaks are identified by comparing their mass spectra to a reference library (e.g., NIST).
Data Presentation: GC-MS Impurity Analysis
| Analyte | Retention Time (min) | Identification Method | Result (Batch B) |
| This compound-TMS | 12.85 | Mass Spectrum Match | Main Component |
| Toluene | 3.45 | Library Match (>95%) | < 5 ppm (Below ICH Limit) |
| Unknown Volatile Impurity | 9.21 | Manual Interpretation | Not Detected |
Visualization: GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis with silylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
Expertise & Experience: NMR spectroscopy provides an unparalleled view of the molecule's structure. Unlike chromatographic techniques that rely on separation, NMR confirms the identity and purity by looking at the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[8] For purity validation, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents.[9] By comparing the integrals of signals from the analyte to those of any impurity signals, or to a certified internal standard (quantitative NMR or qNMR), we can obtain a highly accurate purity value. This technique is self-validating because an incorrect structure will produce a completely different spectrum.
Protocol: ¹H and ¹³C NMR
-
System Preparation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of Deuterated Chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected signals: A broad singlet for the carboxylic acid proton (>10 ppm), multiplets for the three thiophene protons (~6.9-7.3 ppm), and multiplets/triplets for the eight aliphatic protons on the pentanoic chain (~1.6-2.7 ppm).[10]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: A signal for the carbonyl carbon (~179 ppm), signals for the thiophene carbons (~120-142 ppm), and signals for the aliphatic carbons (~24-34 ppm).[11]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the ¹H NMR signals and verify that the ratios match the expected proton counts.
-
Scrutinize the baseline for small peaks that do not belong to the main compound or the solvent.
-
Data Presentation: NMR Structural & Purity Assessment
| ¹H NMR Signal (ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~11.5 | br s | 1H | -COOH | Confirms carboxylic acid |
| ~7.25 | dd | 1H | Thiophene C5-H | Confirms 3-substitution |
| ~7.05 | m | 1H | Thiophene C2-H | Confirms structure |
| ~6.95 | dd | 1H | Thiophene C4-H | Confirms structure |
| ~2.70 | t | 2H | -CH₂- (alpha to ring) | Confirms pentanoic chain |
| ~2.40 | t | 2H | -CH₂- (alpha to COOH) | Confirms pentanoic chain |
| ~1.70 | m | 4H | -CH₂CH₂- (beta/gamma) | Confirms pentanoic chain |
Any significant peaks not assignable to the structure above would indicate the presence of an impurity.
Visualization: Structure-Spectrum Correlation Logic
Caption: Logical map of molecular structure to NMR signals.
Elemental Analysis: The Fundamental Compositional Check
Expertise & Experience: Elemental Analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[12] The causality for its use is straightforward: if the sample is pure, its experimentally determined elemental composition must match the theoretical composition calculated from its chemical formula (C₉H₁₂O₂S). A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts, or byproducts with a different elemental ratio). Many chemistry journals require EA data for new compounds to be within ±0.4% of the theoretical values as a benchmark for purity.[8][13]
Experimental Protocol: CHNS Combustion Analysis
-
System Preparation: Elementar Vario EL cube or equivalent CHNS analyzer.
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Fold the capsule to enclose the sample securely.
-
-
Analysis:
-
The sample is combusted at high temperature (~950-1200 °C) in an oxygen-rich atmosphere.[12]
-
This converts all carbon to CO₂, hydrogen to H₂O, and sulfur to SO₂.
-
The resulting gases are separated by a gas chromatographic column and quantified by a thermal conductivity detector (TCD).
-
-
Calculation: The instrument software calculates the percentage of C, H, and S in the original sample.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % | Experimental % (Batch A) | Deviation % | Status |
| Carbon (C) | 58.67 | 58.55 | -0.12 | Pass (< ±0.4%) |
| Hydrogen (H) | 6.56 | 6.61 | +0.05 | Pass (< ±0.4%) |
| Sulfur (S) | 17.40 | 17.29 | -0.11 | Pass (< ±0.4%) |
Visualization: Elemental Analysis Workflow
Caption: Workflow for CHNS elemental combustion analysis.
Comparison of Analytical Techniques
| Technique | Primary Purpose | Strengths | Weaknesses |
| HPLC-UV | Quantify purity and non-volatile impurities. | High precision and sensitivity; robust and widely available.[3] | Insensitive to non-UV active and volatile impurities. |
| GC-MS | Identify and quantify volatile/semi-volatile impurities. | High specificity (MS detection); excellent for residual solvents.[6] | Requires derivatization for non-volatile analytes; can be destructive. |
| NMR Spectroscopy | Confirm chemical structure; quantify purity (qNMR). | Provides definitive structural information; highly accurate for quantification.[9] | Lower sensitivity than HPLC; complex mixtures can be hard to interpret. |
| Elemental Analysis | Verify elemental composition. | Provides fundamental confirmation of composition; simple sample prep.[13] | Does not identify specific impurities; requires high sample purity to pass. |
Conclusion: A Self-Validating System for Purity Confirmation
The validation of this compound purity cannot be entrusted to a single method. A robust, trustworthy, and scientifically sound validation is a self-validating system built upon an orthogonal foundation.
-
HPLC provides the primary quantitative measure of purity against non-volatile impurities.
-
GC-MS covers HPLC's blind spot by detecting volatile residuals from the synthesis.
-
NMR confirms that the primary peak seen in the chromatograms is, in fact, the correct chemical structure.
-
Elemental Analysis provides the final, fundamental check that the elemental makeup of the bulk material is consistent with the theoretical formula.
When the results from all four of these disparate techniques converge—HPLC indicates >99% purity, GC-MS shows no significant volatile impurities, NMR confirms the structure and reveals no unexpected signals, and Elemental Analysis is within ±0.4% of theory—we achieve an exceptionally high degree of confidence in the material's quality. This multi-faceted approach ensures the integrity of subsequent research and development, satisfying both scientific rigor and regulatory expectations.
References
- Title: A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker Source: Hindawi URL
- Title: An International Study Evaluating Elemental Analysis - PMC Source: PubMed Central URL
- Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
- Source: Analyst (RSC Publishing)
- Source: Study.
- Title: Separation of Pentanoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL
- Source: Inorganic Chemistry Frontiers (RSC Publishing)
- Title: GC–MS method for the quantification of potential genotoxic thionyl chloride impurity in Teneligliptin drug substance Source: ResearchGate URL
- Title: Synthesis and spectral characterization of potential impurities of tiaprofenic acid Source: TSI Journals URL
- Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2)
- Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL
- Title: Study the NMR spectrum of pentanoic acid, valeric acid...
- Title: Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives Source: ResearchGate URL
- Title: Q 3 B (R2)
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
- Title: Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis Source: PubMed URL
- Title: Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives Source: ResearchGate URL
Sources
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- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Separation of Pentanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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A Spectroscopic Comparison of 2- and 3-Thienyl Substituted Compounds: An In-Depth Technical Guide
Introduction
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of pharmaceuticals, organic electronics, and functional materials. The specific point of substitution on the thiophene ring—either at the 2-position (α to the sulfur) or the 3-position (β to the sulfur)—profoundly influences the electronic and steric properties of the resulting molecule. This guide provides a comprehensive spectroscopic comparison of 2- and 3-thienyl substituted compounds, offering researchers, scientists, and drug development professionals a detailed understanding of how the substitution pattern dictates the outcomes of UV-Visible, Nuclear Magnetic Resonance (NMR), and Fluorescence spectroscopy. Understanding these differences is critical for the rational design of novel compounds with tailored photophysical and chemical properties.
The Foundation of Spectroscopic Differences: Electronic and Steric Effects
The non-equivalent positions on the thiophene ring give rise to distinct electronic environments. The 2-position is more electron-rich and sterically accessible than the 3-position. This fundamental difference in electron density distribution and steric hindrance is the primary driver for the variations observed in their spectroscopic signatures. Substitution at the 2-position often leads to more effective π-conjugation with adjacent aromatic systems, resulting in notable shifts in absorption and emission spectra. Conversely, substitution at the 3-position can disrupt this conjugation, leading to different photophysical behaviors.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. For thienyl-substituted compounds, the position of the substituent significantly impacts the energy of the π → π* transitions.
Key Observational Differences:
-
Bathochromic (Red) Shift: Generally, 2-thienyl substituted compounds exhibit absorption maxima (λmax) at longer wavelengths (a bathochromic or red shift) compared to their 3-thienyl counterparts.[1][2][3] This is attributed to the more extended π-conjugation when the substituent is at the 2-position, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][5][6]
-
Molar Absorptivity (ε): The intensity of absorption, represented by the molar extinction coefficient (ε), is also influenced by the substitution pattern. Often, the more linear and effectively conjugated 2-substituted isomers display higher molar absorptivity.
Experimental Data Summary: UV-Vis Spectroscopy
| Compound Type | Substituent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Thienyl-Phthalazine | 2-(5'-Hexylthiophen-2'-yl) | 360 | 17,538 | [2] |
| Thienyl-Phthalazine | 2-(5''-Hexyl-[2,2'-bithiophen]-5-yl) | 398 | - | [2] |
| Benzo[b]thiophene-1,1-dioxide DAEs | 5,5'-phenyl | - | - | [7][8] |
| Thienyl-Pyrene | Phenyl π-spacer | - | - | [9] |
| Thienyl-Pyrene | Thienyl π-spacer | 47 nm bathochromic shift vs. phenyl | Inversion of ICT vs π-π* band ratio | [9] |
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol for acquiring UV-Vis spectra of thienyl compounds is crucial for comparative analysis.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the thienyl compound in a UV-grade solvent (e.g., chloroform, ethanol, or THF) to prepare a stock solution of known concentration (typically 10⁻³ M).
-
Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the λmax. This ensures adherence to the Beer-Lambert Law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Acquire the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For thienyl compounds, both ¹H and ¹³C NMR provide a wealth of information about the substitution pattern and the electronic environment of the thiophene ring.
Key Observational Differences:
-
Chemical Shifts (δ): The chemical shifts of the thiophene ring protons and carbons are highly sensitive to the position of the substituent.
-
¹H NMR: Protons on a thiophene ring substituted at the 2-position will have different chemical shifts and coupling constants compared to those on a 3-substituted ring. For instance, in 3-substituted thiophenes, the H2, H4, and H5 protons exhibit distinct chemical shifts influenced by the substituent's electronic nature.[10]
-
¹³C NMR: The carbon chemical shifts also vary significantly. The carbon atom directly attached to the substituent (ipso-carbon) and the other ring carbons will have characteristic chemical shifts depending on whether the substituent is at the 2- or 3-position.[10][11][12]
-
-
Coupling Constants (J): The through-bond coupling between adjacent protons (J-coupling) provides valuable structural information. The magnitude of the coupling constants between the thiophene ring protons differs for 2- and 3-substituted isomers.
Experimental Data Summary: ¹H and ¹³C NMR of 3-Substituted Thiophenes in CDCl₃
¹H NMR Chemical Shifts (δ, ppm) [10]
| Compound | H2 | H4 | H5 |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 |
| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 |
¹³C NMR Chemical Shifts (δ, ppm) [10]
| Compound | C2 | C3 | C4 | C5 |
| 3-Methylthiophene | 125.3 | 138.4 | 129.9 | 121.0 |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methoxythiophene | 121.7 | 160.0 | 101.4 | 125.8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the thienyl compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
-
Assign the peaks in the ¹³C spectrum based on their chemical shifts and, if necessary, by using advanced techniques like DEPT or 2D NMR (HSQC, HMBC).
-
Fluorescence Spectroscopy: Exploring Emission Properties
Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. This technique is particularly sensitive to the molecular structure and environment. The position of substitution on the thiophene ring can dramatically alter the fluorescence quantum yield (ΦF) and the emission wavelength (λem).
Key Observational Differences:
-
Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process. The substitution position can influence non-radiative decay pathways, thereby affecting the quantum yield. For example, some thienyl derivatives exhibit significantly lower quantum yields compared to their furan-substituted counterparts due to an increase in non-radiative processes.[13] In some cases, 2-thienyl substitution can lead to higher quantum yields due to a more rigid and planar excited state.
-
Stokes Shift: This is the difference in wavelength between the absorption maximum (λmax) and the emission maximum (λem). The magnitude of the Stokes shift can provide information about the change in geometry between the ground and excited states. Differences in the Stokes shift are often observed between 2- and 3-thienyl isomers.
-
Solvatochromism: The sensitivity of the emission spectrum to the polarity of the solvent can differ between isomers. This is due to variations in the change in dipole moment upon excitation.
Experimental Data Summary: Fluorescence Spectroscopy
| Compound Class | Key Finding | Reference |
| Thienyl and Bithienyl-1,3-benzothiazoles | Some derivatives show strong fluorescence with quantum yields higher than 0.5. | [14] |
| Thienyl derivatives of Pyrene | Exhibit significantly lower fluorescence quantum yields (Φ) and shorter fluorescence lifetimes compared to their furan-substituted analogs. | [13] |
| Thiophene-substituted diketopyrrolopyrrole | Strong fluorescence with quantum yields ranging from 56% to 67% in chloroform. | [4] |
| 2-(Thienyl)quinoxaline derivatives | Display variable fluorescence properties in the visible region (λem = 401–491 nm) depending on the molecular structure and extent of conjugation. | [15] |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the thienyl compound in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Acquire an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.
-
Acquire an emission spectrum by exciting the sample at its λmax (determined from the UV-Vis spectrum) and scanning the emission wavelengths.
-
-
Quantum Yield Determination (Relative Method):
-
Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
Visualizing the Concepts
Chemical Structures of 2- and 3-Substituted Thiophene
Caption: General structures of 2- and 3-substituted thiophene.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic analysis of thienyl compounds.
Jablonski Diagram for Electronic Transitions
Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and emission processes.
Conclusion
The spectroscopic properties of thienyl-substituted compounds are intrinsically linked to the position of substitution. By leveraging UV-Vis, NMR, and fluorescence spectroscopy, researchers can gain a detailed understanding of the structural and electronic nuances that differentiate 2- and 3-thienyl isomers. This guide provides a framework for the systematic comparison of these compounds, from experimental design to data interpretation. A thorough grasp of these spectroscopic differences is indispensable for the rational design and development of next-generation materials and therapeutics based on the versatile thiophene scaffold.
References
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ResearchGate. (n.d.). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. Retrieved from [Link]
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Idzik, K. R., Cywiński, P. J., Kuznik, W., Frydel, J., Licha, T., & Ratajczyk, T. (2015). The optical properties and quantum chemical calculations of thienyl and furyl derivatives of pyrene. RSC Publishing. Retrieved from [Link]
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PubMed. (2026). Effect of Thiophene substitution on the Photophysical and biological properties of Diketopyrrolopyrrole derivatives. Retrieved from [Link]
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Zhang, X., Kotoulas, K. T., Bandaranayake, P. A., Chathumalee, D., Ehsan, N., Huddleston, P. R., Wallis, J. D., & Perry, C. C. (2025). Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing. Retrieved from [Link]
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Chen, S., Li, W., Li, X., & Zhu, W.-H. (n.d.). Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. Retrieved from [Link]
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Sciforum. (n.d.). Synthesis and characterization of novel thienyl-phthalazine based heterocyclic systems functionalized with (bi)thiophene moietie. Retrieved from [Link]
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Oxford Academic. (n.d.). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Retrieved from [Link]
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ResearchGate. (n.d.). UV/Vis absorption spectra of (a) deca(2‐thienyl)biphenyl 1 (black.... Retrieved from [Link]
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ResearchGate. (2025). Azothiophene-Based Molecular Switches: Influence of Substituent Position and Solvent Environment on Photophysical Behaviour. Retrieved from [Link]
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Stenutz. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Optical Properties of Various Thienyl Derivatives of Pyrene | Request PDF. Retrieved from [Link]
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Kpoezoun, A., Baba, G., & Guillemin, J.-C. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Sciforum. (n.d.). Design, synthesis and characterization of novel thienylpyridazine derivatives for optical applications. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Retrieved from [Link]
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Wiley Online Library. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. Retrieved from [Link]
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ResearchGate. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]
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ResearchGate. (n.d.). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis (solid lines) and fluorescence spectra (dashed lines) of the.... Retrieved from [Link]
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ACS Publications. (2023). Double[1]Helicene-like Naphthobisbenzothiophene Diimides and Their Thienyl-S,S-dioxidized Derivatives with Attractive Solid-State Fluorescence and High Electron Affinity. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. Retrieved from [Link]
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MDPI. (n.d.). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). The synthesis and examination of some fluorescent derivatives of 2,2′-bithienyl and 2-(2′-furyl)-thiophen. Retrieved from [Link]
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MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved from [Link]
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PMC - PubMed Central. (2023). Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Retrieved from [Link]
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Dalton Transactions. (2023). 2-(Thienyl)quinoxaline derivatives and their application in Ir(iii) complexes yielding tuneable deep red emitters. Retrieved from [Link]
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RSC Publishing. (2023). Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic Structures of Thiophene-Pyrrole Based Oligomers in Neutral and Doped States: A Computational Study. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. Retrieved from [Link]
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A Senior Application Scientist's Guide to Analytical Method Validation for Isomeric Purity of Thienylalkanoic Acids
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Thienylalkanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), often exist as enantiomers, where one isomer provides the therapeutic effect while the other may be less active, inactive, or contribute to adverse effects. This guide provides an in-depth comparison of analytical methodologies for the validation of isomeric purity of thienylalkanoic acids, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] For isomeric purity, this means the method must be able to accurately and precisely quantify the desired enantiomer and separate it from its counterpart and any other potential impurities. This guide will navigate the complexities of method development and validation, offering a comparative analysis of different techniques and providing actionable protocols.
The Landscape of Isomeric Purity Analysis: A Comparative Overview
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, presents a significant analytical challenge. The primary strategies involve creating a chiral environment that allows for differential interaction with the enantiomers. This can be achieved through direct or indirect methods, with High-Performance Liquid Chromatography (HPLC) being the most prevalent technique.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Direct Chiral HPLC | Utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. | Simple sample preparation, direct quantification of enantiomers, wide availability of CSPs. | CSPs can be expensive, method development can be empirical and time-consuming. | Routine quality control, stability testing, and enantiomeric purity determination. |
| Indirect Chiral HPLC | Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[2] | Utilizes standard, less expensive achiral columns. | Requires an additional reaction step, the CDA must be enantiomerically pure, potential for kinetic resolution errors. | When a suitable CSP is not available or for specific analytical challenges. |
| Chiral Capillary Electrophoresis (CE) | Employs a chiral selector added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities.[3][4] | High separation efficiency, low sample and solvent consumption, rapid method development.[3] | Lower sensitivity compared to HPLC, can be less robust for routine QC applications. | Orthogonal method for validation, analysis of polar compounds. |
Core Directive: Structuring a Robust Validation Protocol
A successful validation protocol for isomeric purity is not a one-size-fits-all template. It must be tailored to the specific thienylalkanoic acid and its intended use. The following structure, however, provides a logical framework based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1]
Caption: A generalized workflow for the development and validation of an analytical method for isomeric purity.
Pillar 1: Expertise & Experience in Method Development
The choice of analytical method is dictated by the physicochemical properties of the thienylalkanoic acid and the desired analytical outcome. For routine quality control of a drug substance like Dexketoprofen, a direct chiral HPLC method is often the most efficient approach.
Case Study: Chiral HPLC Method for Dexketoprofen Trometamol
Dexketoprofen is the S-(+)-enantiomer of ketoprofen. A robust HPLC method is required to quantify the R-(-)-ketoprofen as a chiral impurity.
Rationale for Column and Mobile Phase Selection:
Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of profens.[5][6] A study by Tork et al. demonstrated successful separation of tiaprofenic acid enantiomers using a Kromasil®-5-amycoat column.[7] For dexketoprofen, a Lux Amylose-2 column has been shown to provide excellent enantioseparation in reversed-phase mode.[5]
The mobile phase composition is critical for achieving optimal resolution. A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) is commonly used. The acidic modifier helps to suppress the ionization of the carboxylic acid group of the thienylalkanoic acid, leading to better peak shape and retention.
Experimental Protocol: Chiral HPLC for Dexketoprofen
-
Instrumentation: HPLC system with a UV detector.
-
Column: Lux Amylose-2 [amylose tris(5-chloro-2-methylphenylcarbamate)], 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (50:50:0.1, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 20 °C.[5]
-
Detection Wavelength: 258 nm.[8]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Pillar 2: Trustworthiness through Rigorous Validation
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation parameters are defined by the ICH Q2(R1) guideline.[1]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. For isomeric purity methods, this is demonstrated by showing baseline resolution between the two enantiomers and from any other known impurities or degradation products.
Forced Degradation Studies:
To demonstrate specificity and the stability-indicating nature of the method, forced degradation studies are performed. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[9][10] The resulting samples are then analyzed to ensure that the main peak is spectrally pure and that all degradation products are well-separated from the enantiomers.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and heat at 60 °C for a specified time.[11]
-
Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and heat at 60 °C for a specified time.[11]
-
Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature.[9]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the drug substance solution to UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active substance.[11]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the determination of a chiral impurity, the linearity should be established from the limit of quantification (LOQ) to 120% of the specification limit for the impurity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking the drug substance with known amounts of the chiral impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percentage recovery.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations (different days, different analysts, different equipment).
The acceptance criterion for precision is typically expressed as the relative standard deviation (RSD), which should be less than a predefined value (e.g., <15% for impurities at low concentrations).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
pH of the mobile phase buffer
Comparative Validation Data for Thienylalkanoic Acid Methods:
| Validation Parameter | Chiral HPLC (Dexketoprofen) [8] | UPLC (Dexketoprofen) [12] | Typical Acceptance Criteria (ICH) |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 80 - 120% for impurities |
| Precision (RSD%) | < 2.0% | < 2.0% | < 15% for impurities |
| LOD | Not specified | 0.00325 µg/mL | Signal-to-noise ratio of 3:1 |
| LOQ | Not specified | 0.00985 µg/mL | Signal-to-noise ratio of 10:1 |
Pillar 3: Authoritative Grounding & Comprehensive References
All analytical method validation activities must be conducted in accordance with regulatory guidelines. The primary source for this is the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[1] Adherence to these guidelines ensures that the generated data is reliable and acceptable to regulatory agencies worldwide.
Caption: Decision tree for selecting an appropriate analytical method for isomeric purity.
Conclusion
The validation of an analytical method for the isomeric purity of thienylalkanoic acids is a critical and multi-faceted process. A thorough understanding of the principles of chiral separations, coupled with a systematic approach to method development and validation as outlined by ICH guidelines, is essential for ensuring the quality, safety, and efficacy of these important therapeutic agents. This guide has provided a comparative framework and practical protocols to empower researchers and scientists in this endeavor. The choice between direct and indirect chiral HPLC, or the use of an orthogonal technique like capillary electrophoresis, should be based on a scientific and risk-based assessment of the specific analytical needs.
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A Comparative Guide to the Cross-Reactivity of 5-(3-Thienyl)pentanoic Acid Analogs for Preclinical Assessment
Abstract
The development of targeted therapeutics requires a profound understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or reduced efficacy, making cross-reactivity profiling a critical step in drug discovery.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of analogs of 5-(3-thienyl)pentanoic acid (5-TPA), a known antagonist of biotin metabolism.[3] We will explore the scientific rationale behind assay selection, present detailed experimental protocols for assessing inhibitor selectivity, and offer a comparative analysis of hypothetical 5-TPA analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret robust cross-reactivity studies, ultimately leading to the selection of more selective and safer drug candidates.
Introduction: The Significance of Selectivity for 5-TPA Analogs
This compound, also known as 5-(2-Thienyl)valeric acid, is a biotin analog that acts as an antagonist to biotin biosynthesis.[3] Its primary biological target is biotinidase (BTD), an enzyme crucial for recycling the vitamin biotin.[4][5] Biotin is an essential coenzyme for five mammalian carboxylase enzymes that play vital roles in the metabolism of fatty acids, amino acids, and glucose.[6][7] Deficiency in biotinidase activity leads to a range of neurological and cutaneous abnormalities, which can be treated with biotin supplementation.[4][8][9]
Given biotinidase's central role in metabolism, inhibitors like 5-TPA and its analogs must be rigorously evaluated for selectivity. Cross-reactivity with other enzymes or receptors could disrupt critical metabolic pathways, leading to significant off-target effects.[10][11] For example, unintended inhibition of homologous enzymes or key safety-panel targets (e.g., CYPs, hERG) could pose serious toxicological risks. Therefore, a systematic comparison of the cross-reactivity profiles of novel 5-TPA analogs is paramount to identifying candidates with the highest therapeutic potential and the lowest risk profile.
Part 1: The Biotinidase Target and Associated Pathways
Biotinidase is responsible for cleaving biotin from biocytin (biotinyl-ε-lysine) and biotin-containing peptides, which are products of the breakdown of biotin-dependent carboxylases.[6] This recycling process is essential for maintaining a sufficient pool of free biotin for cellular functions.[5][7] Inhibition of biotinidase disrupts this cycle, leading to a functional biotin deficiency and impairing the activity of crucial carboxylase enzymes.[5][7]
Part 3: Comparative Analysis of 5-TPA Analogs
For this guide, we will compare the parent compound, 5-TPA, with two hypothetical analogs designed to improve potency or selectivity.
-
Analog A (TPA-A): A structural modification intended to increase potency.
-
Analog B (TPA-B): A modification designed to reduce off-target activity by improving steric hindrance for non-target active sites.
The following table summarizes hypothetical data from a cross-reactivity screen. The selectivity index is calculated as (IC₅₀ Off-Target / IC₅₀ Primary Target). A higher index indicates greater selectivity.
| Compound | Primary Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Index |
| Biotinidase | Valproyl-CoA Dehydrogenase | GABA-T | (vs. VCD) | |
| 5-TPA (Reference) | 150 | 5,200 | > 50,000 | 35 |
| Analog A (TPA-A) | 45 | 1,800 | 45,000 | 40 |
| Analog B (TPA-B) | 120 | 24,000 | > 50,000 | 200 |
Data Interpretation:
-
5-TPA (Reference): The parent compound shows moderate potency against biotinidase and a 35-fold selectivity over Valproyl-CoA Dehydrogenase, an enzyme chosen for its role in fatty acid metabolism. It shows no significant activity against GABA-Transaminase (GABA-T), a common neurological off-target for carboxylic acid-containing drugs. [[“]][[“]]* Analog A (TPA-A): This analog successfully improves potency against biotinidase by over 3-fold. However, it also shows a proportional increase in potency against the off-target, resulting in only a marginal improvement in the selectivity index. This suggests the structural modification enhances general binding affinity without discriminating between the target and off-target.
-
Analog B (TPA-B): While slightly less potent than the parent compound, Analog B demonstrates a remarkable improvement in selectivity. It is 200-fold more selective for biotinidase over the off-target. This indicates that the structural changes in Analog B successfully hinder its ability to bind to the active site of Valproyl-CoA Dehydrogenase while largely maintaining its interaction with biotinidase.
Conclusion and Future Directions
Based on this comparative analysis, Analog B (TPA-B) emerges as the most promising candidate for further development. Although its on-target potency is slightly lower than the parent compound, its significantly enhanced selectivity profile suggests a lower risk of mechanism-based off-target effects. The data from Analog A highlights a common pitfall in drug development: increasing potency without concurrently improving selectivity can fail to yield a superior clinical candidate. [14] The next logical steps for a compound like Analog B would include:
-
Screening against a broader safety panel to uncover any other potential off-target interactions.
-
In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess its absorption, distribution, metabolism, excretion (ADME), and target engagement in a whole-animal model. [1]3. Efficacy and toxicology studies in relevant disease models, such as a biotinidase-deficient mouse model, to confirm its therapeutic window. [8] This guide provides a structured approach to the critical evaluation of cross-reactivity. By integrating rational experimental design, robust assay protocols, and careful data interpretation, researchers can more effectively navigate the complexities of drug discovery and select compounds with the highest probability of clinical success.
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Benchmarking 5-(3-Thienyl)pentanoic Acid: A-Data-Driven Comparative Guide to Known CPT-1 Inhibitors
This guide provides a comprehensive framework for evaluating the inhibitory potential of 5-(3-Thienyl)pentanoic acid against Carnitine Palmitoyltransferase 1 (CPT-1), a pivotal enzyme in fatty acid metabolism. For researchers, scientists, and professionals in drug development, this document outlines the scientific rationale, comparative landscape, and detailed methodologies required to benchmark this novel compound against established inhibitors.
Introduction: The Rationale for Targeting Fatty Acid Oxidation
Dysregulation of fatty acid oxidation is a cornerstone of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers.[1][2] Central to this pathway is Carnitine Palmitoyltransferase 1 (CPT-1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] By inhibiting CPT-1, it is possible to modulate cellular energy substrate preference, shifting from fatty acid utilization towards glucose metabolism. This mechanism presents a compelling therapeutic strategy for diseases characterized by excessive lipid accumulation and metabolic inflexibility.
This compound is a synthetic compound whose structural resemblance to endogenous fatty acids suggests it may act as a competitive or allosteric modulator of enzymes involved in lipid metabolism. While its precise biological targets are not yet fully elucidated, its chemical structure warrants investigation into its potential as a CPT-1 inhibitor. This guide provides the scientific basis and experimental protocols to test this hypothesis by benchmarking it against two well-characterized CPT-1 inhibitors: Etomoxir and Perhexiline.
The Competitive Landscape: Established CPT-1 Inhibitors
A thorough evaluation of a novel compound requires a clear understanding of the existing standards. Etomoxir and Perhexiline are two of the most widely studied CPT-1 inhibitors, each with a distinct profile.
-
Etomoxir : An irreversible inhibitor of CPT-1, Etomoxir has been extensively used in preclinical research to probe the role of fatty acid oxidation.[3][4] It demonstrates high potency, with IC50 values in the nanomolar range for the liver isoform, CPT-1A.[5][6] However, its irreversible mechanism has been linked to off-target effects and potential toxicity, limiting its clinical development.[6]
-
Perhexiline : In contrast, Perhexiline is a reversible inhibitor of both CPT-1 and, to a lesser extent, CPT-2.[7][8][9] It has been used clinically as an anti-anginal agent.[10] Its reversible nature may offer a more favorable safety profile compared to irreversible inhibitors. Perhexiline's potency is lower than Etomoxir, with IC50 values in the micromolar range.[8][11]
Table 1: Comparative Profile of CPT-1 Inhibitors
| Compound | IC50 (CPT-1A) | Mechanism of Action | Key Characteristics |
| Etomoxir | ~5-20 nM[5] | Irreversible[3][4] | High potency, widely used research tool, potential for off-target effects.[6] |
| Perhexiline | ~148 µM (rat liver)[8][11] | Reversible[7][9] | Clinically used anti-anginal, also inhibits CPT-2.[9] |
| This compound | To Be Determined | To Be Determined | Structural analog of fatty acids, potential for novel pharmacology. |
Experimental Framework: Protocol for Determining CPT-1A Inhibitory Activity
To ascertain the inhibitory potential of this compound, a robust and validated assay is essential. The following radiometric assay protocol is a gold-standard method for measuring CPT-1 activity in isolated mitochondria.
Principle
This assay quantifies the enzymatic activity of CPT-1 by measuring the rate of formation of radiolabeled palmitoylcarnitine from its substrates, palmitoyl-CoA and L-[³H]carnitine. A decrease in the formation of [³H]palmitoylcarnitine in the presence of the test compound indicates inhibition.
Materials
-
Isolated liver mitochondria (e.g., from rat or mouse)
-
L-[methyl-³H]carnitine hydrochloride
-
Palmitoyl-CoA
-
Test Compounds: this compound, Etomoxir, Perhexiline
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer (e.g., 70 mM sucrose, 220 mM mannitol, 5 mM HEPES, pH 7.4)
-
Stop Solution (e.g., 1 M HCl)
-
Liquid Scintillation Cocktail
Experimental Workflow Diagram
Caption: Workflow for CPT-1A radiometric assay and inhibitor analysis.
Step-by-Step Procedure
-
Mitochondrial Isolation: Isolate mitochondria from fresh liver tissue using standard differential centrifugation techniques. Resuspend the final mitochondrial pellet in a suitable buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
Compound Preparation: Prepare stock solutions of this compound, Etomoxir, and Perhexiline in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: In microcentrifuge tubes, combine the reaction buffer, BSA, isolated mitochondria (e.g., 50-100 µg protein), and the desired concentration of the test compound or vehicle control.
-
Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of L-[³H]carnitine and palmitoyl-CoA to each tube.
-
Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 5-15 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding ice-cold Stop Solution.
-
Extraction of Product: Separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine. This can be achieved by methods such as solid-phase extraction or washing with an organic solvent (e.g., butanol).
-
Quantification: Add the extracted aqueous phase containing [³H]palmitoylcarnitine to a liquid scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of CPT-1 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Interpreting the Data: Signaling Pathway Context
The inhibition of CPT-1 directly impacts the metabolic flux of fatty acids. Understanding this context is crucial for interpreting the experimental results.
Caption: The role of CPT-1A in fatty acid oxidation and the point of inhibition.
As depicted, CPT-1A is the gatekeeper for fatty acid entry into the mitochondria. An effective inhibitor, such as Etomoxir or Perhexiline, blocks this step, leading to a decrease in β-oxidation and subsequent ATP production from fats. The experimental data for this compound will determine if it also acts at this critical regulatory node.
Conclusion and Future Perspectives
This guide provides a clear and actionable framework for the initial characterization of this compound as a potential CPT-1 inhibitor. By benchmarking it against the well-defined profiles of Etomoxir and Perhexiline, researchers can generate the necessary data to establish its potency and potential mechanism of action.
Should this compound demonstrate significant inhibitory activity, subsequent studies should focus on its reversibility, isoform selectivity (CPT-1A vs. CPT-1B), and in vivo efficacy in relevant disease models. This structured approach ensures a rigorous and scientifically sound evaluation, paving the way for the potential development of a new class of metabolic modulators.
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Comparative Guide to In Vitro Assay Validation for 5-(3-Thienyl)pentanoic Acid Derivatives
A Senior Application Scientist's Field Guide to Establishing Biological Activity and Mechanism of Action
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of in vitro assays for characterizing 5-(3-thienyl)pentanoic acid derivatives. We will move beyond simple protocol recitation to explore the strategic rationale behind assay selection and the rigorous validation required to generate trustworthy, submission-ready data.
Introduction: The Therapeutic Potential of this compound Derivatives
The this compound scaffold represents a class of compounds with significant therapeutic potential, largely due to its structural analogy to endogenous fatty acids. The thiophene ring introduces unique steric and electronic properties while the pentanoic acid chain mimics the aliphatic tail of a fatty acid. This structure strongly suggests that these derivatives may act as modulators of key pathways in lipid metabolism.
Two primary molecular targets are hypothesized for this class of molecules:
-
Carnitine Palmitoyltransferase 1 (CPT1): As the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation, CPT1 is a critical control point in cellular energy metabolism.[1][2] Inhibition of CPT1 can shift the cell's reliance from fatty acid oxidation (FAO) to glucose oxidation, a mechanism of interest for metabolic diseases like type 2 diabetes and certain cancers.[1][2][3]
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are ligand-activated transcription factors that function as master regulators of lipid and glucose homeostasis.[4][5] Natural ligands for PPARs include fatty acids and their derivatives.[4] The PPARα isoform, in particular, is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, making it a prime target for compounds designed to mimic fatty acids.[6]
This guide will compare two distinct and powerful in vitro assays designed to probe these potential mechanisms: a biochemical CPT1 enzyme inhibition assay and a cell-based PPARα reporter assay. We will dissect their validation, application, and the unique insights each provides.
The Cornerstone of Reliability: Principles of In Vitro Assay Validation
Before comparing specific assays, we must establish the bedrock of trustworthy data: rigorous assay validation. An unvalidated assay yields uninterpretable data. The principles outlined here are derived from the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[7][8] While originally for analytical chemistry, these principles are the standard for ensuring the reliability of biological assays in a drug development context.
An assay is considered validated when it is proven to be suitable for its intended purpose through a series of defined experiments. The key validation parameters are:
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For an enzyme assay, this means the signal is genuinely from the inhibition of the target enzyme, not from interference. For a cell-based assay, it means the reporter signal is driven by the specific target (e.g., PPARα) and not off-target effects.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. In practice, this is often assessed by spike-and-recovery experiments.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Precision between laboratories (inter-laboratory studies).
-
-
Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
The following diagram illustrates the logical flow of a comprehensive assay validation process.
Caption: CPT1 Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
Prepare a 10 mM stock of DTNB in Assay Buffer.
-
Prepare a 5 mM stock of L-Carnitine in water.
-
Prepare a 1 mM stock of Palmitoyl-CoA in water.
-
Isolate mitochondria containing CPT1 from a relevant tissue source (e.g., rat liver) or use a commercially available enzyme preparation. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Plate Setup (96-well clear flat-bottom plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of test compound (this compound derivative) in DMSO, serially diluted. For the final concentration range, aim to bracket the expected IC50 (e.g., final concentrations from 1 nM to 100 µM).
-
Add 2 µL of DMSO to "No Inhibition" (100% activity) and "No Enzyme" control wells.
-
Add 2 µL of a known CPT1 inhibitor (e.g., Etomoxir) to "Positive Control" wells (0% activity).
-
-
Enzyme Addition:
-
Dilute the CPT1 enzyme preparation in cold Assay Buffer to a working concentration (empirically determined to give a robust linear rate).
-
Add 20 µL of the diluted enzyme to all wells except the "No Enzyme" controls. Add 20 µL of Assay Buffer to these wells instead.
-
Incubate the plate for 10 minutes at 37°C to allow compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a 5X Substrate Master Mix in Assay Buffer containing DTNB (final 0.2 mM), L-Carnitine (final 1 mM), and Palmitoyl-CoA (final 50 µM).
-
Start the reaction by adding 20 µL of the Substrate Master Mix to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 412 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (Vmax) from the linear portion of the kinetic curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_Compound - Rate_NoEnzyme) / (Rate_NoInhibition - Rate_NoEnzyme))
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: PPARα Agonist Luciferase Reporter Assay
This protocol describes a method to screen for agonists of PPARα using a commercially available reporter cell line. [8][9][10] Workflow Diagram:
Caption: PPARα Reporter Assay Workflow.
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Use a commercially available, cryopreserved PPARα reporter cell line (e.g., from INDIGO Biosciences).
-
Thaw cells rapidly in a 37°C water bath. Transfer cells to pre-warmed culture medium.
-
Centrifuge gently, resuspend in plating medium, and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a white, opaque 96-well cell culture plate at the density recommended by the manufacturer.
-
Incubate for 4-6 hours at 37°C, 5% CO2 to allow cell attachment.
-
-
Compound Dosing (Day 1):
-
Prepare a 2X serial dilution of the this compound derivatives in the appropriate assay medium (often a serum-free or charcoal-stripped serum medium to reduce background).
-
Prepare a 2X serial dilution of a reference PPARα agonist (e.g., GW7647) as a positive control. [10] * Include "Vehicle Control" wells (e.g., 0.1% DMSO in medium).
-
Carefully remove the plating medium from the cells and add 100 µL of the prepared 2X compound dilutions.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Signal Detection (Day 2):
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well. This reagent typically contains cell lysis agents and the luciferase substrate (luciferin).
-
Incubate the plate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
-
Measurement and Analysis:
-
Measure the luminescence in a plate-reading luminometer, reporting values as Relative Light Units (RLU).
-
Calculate Fold Activation for each well: Fold Activation = RLU_Compound / Average RLU_Vehicle
-
Plot Fold Activation versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximum activation level relative to the reference agonist).
-
Self-Validating Step: In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo® or MTS) with the same compound concentrations to ensure that any decrease in signal at high concentrations is not due to cell death.
-
Conclusion: Building a Comprehensive Data Package
Neither assay is inherently "better"; they are complementary. A robust characterization of this compound derivatives would leverage both.
-
The CPT1 inhibition assay provides rapid, direct evidence of target engagement and a precise IC50 value, ideal for initial screening and establishing structure-activity relationships (SAR).
-
The PPARα reporter assay provides crucial functional data, demonstrating that the compound is cell-permeable and can modulate the target's transcriptional activity in a physiological context. This assay is essential for confirming a mechanism of action.
By employing these distinct yet complementary assays and adhering to the rigorous validation principles outlined by ICH guidelines, researchers can build a high-confidence data package. This dual-pronged approach ensures that the biological activity of novel this compound derivatives is not just observed, but understood with the scientific integrity required for progression in drug development.
References
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Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry.[Link]
-
Human PPARα Reporter Assay System. INDIGO Biosciences.[Link]
-
In Vitro Monitoring of the Mitochondrial Beta-Oxidation Flux of Palmitic Acid and Investigation of Its Pharmacological Alteration by Therapeutics. PubMed.[Link]
-
Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. INDIGO Biosciences.[Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences.[Link]
-
Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols.[Link]
-
Human PPARα Reporter Assay Kit. INDIGO Biosciences.[Link]
-
Assessment of fatty acid beta oxidation in cells and isolated mitochondria. PubMed.[Link]
-
BMR CPT1 Assay Kit. Biomedical Research Service Center.[Link]
-
Assessment of Fatty Acid Beta Oxidation in Cells and Isolated Mitochondria. ResearchGate.[Link]
-
Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases. MDPI.[Link]
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Inhibition of carnitine palmitoyltransferase 1 by phenylalkyloxiranecarboxylic acid and its influence on lipolysis and glucose metabolism in isolated, perfused hearts of streptozotocin-diabetic rats. PubMed.[Link]
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Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Mayo Clinic Laboratories.[Link]
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Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. PubMed Central.[Link]
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Fatty Acid Oxidation Assay. Creative Bioarray.[Link]
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The potential of natural products for targeting PPARα. PubMed Central.[Link]
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Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis. PubMed.[Link]
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PPARs: transcriptional effectors of fatty acids and their derivatives. PubMed.[Link]
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PPARs and their metabolic modulation: new mechanisms for transcriptional regulation? PubMed.[Link]
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What are CPT1 inhibitors and how do they work? Patsnap Synapse.[Link]
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Advances in PPARs Molecular Dynamics and Glitazones as a Repurposing Therapeutic Strategy through Mitochondrial Redox Dynamics against Neurodegeneration. PubMed Central.[Link]
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Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. ResearchGate.[Link]
-
Carnitine palmitoyltransferases in GtoPdb v.2025.3. IUPHAR/BPS Guide to Pharmacology.[Link]
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Carnitine Palmitoyltransferase Inhibitor in Diabetes. Hilaris Publisher.[Link]
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A Head-to-Head Comparison of Synthetic Routes to Thienylalkanoic Acids: A Guide for Researchers
Thienylalkanoic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. Their synthesis is a subject of ongoing interest in the fields of medicinal and materials chemistry. This guide provides a comparative analysis of key synthetic strategies, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the optimal route for their specific applications.
Strategic Approaches to Thienylalkanoic Acid Synthesis
The synthesis of thienylalkanoic acids can be broadly categorized into two strategic approaches:
-
Side-Chain Formation on a Pre-formed Thiophene Ring: This classic and versatile approach involves the initial synthesis of a thiophene core, followed by the introduction or modification of a side chain to furnish the desired alkanoic acid.
-
Concurrent Ring and Side-Chain Construction: These methods ingeniously construct the thiophene ring and the alkanoic acid side-chain in a single or sequential one-pot operation, often offering greater atom economy and efficiency.
This guide will delve into prominent examples of each strategy, providing a head-to-head comparison of their performance based on reported experimental data.
Strategy 1: Side-Chain Formation on a Pre-formed Thiophene Ring
This strategy offers flexibility as a wide array of substituted thiophenes can be synthesized through established methods and subsequently functionalized. We will focus on two powerful methods for side-chain introduction: the Willgerodt-Kindler reaction and direct C-H carboxylation.
The Willgerodt-Kindler Reaction of Acetylthiophenes
The Willgerodt-Kindler reaction is a robust method for converting aryl alkyl ketones to the corresponding carboxylic acids (or their derivatives) with the same number of carbon atoms.[1] This reaction is particularly useful for the synthesis of thienylacetic acids from readily available acetylthiophenes.
Mechanism Insight: The reaction proceeds through the formation of a thioamide intermediate (a thiomorpholide when morpholine is used as the amine). This intermediate is then hydrolyzed to yield the final carboxylic acid. The use of phase-transfer catalysts (PTC) can significantly enhance the reaction rate and yield.[2][3]
Workflow for Willgerodt-Kindler Reaction:
Caption: Willgerodt-Kindler reaction workflow.
Experimental Protocol: Synthesis of (5-(4-Chlorophenyl)-2-methylthiophen-3-yl)acetic acid [3]
-
Formation of the Thiomorpholide: A mixture of 1-(5-(4-chlorophenyl)-2-methylthiophen-3-yl)ethan-1-one (1 mmol), sulfur (0.8 mmol), p-toluenesulfonic acid (0.14 mmol), and morpholine (1.2 mmol) is heated with stirring in an oil bath at 130°C for 6 hours.
-
Hydrolysis: The reaction mixture is cooled to room temperature, and 5 mL of 20% aqueous NaOH and benzyltriethylammonium chloride (TEBA) (0.02 mmol) are added. The mixture is then heated at 100°C for 8 hours.
-
Workup and Isolation: After cooling, the reaction mixture is acidified with HCl to pH 2. The precipitated crude product is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield the pure thienylacetic acid.
Performance Data:
| Starting Material | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 1-(5-(4-Chlorophenyl)-2-methylthiophen-3-yl)ethan-1-one | (5-(4-Chlorophenyl)-2-methylthiophen-3-yl)acetic acid | 64 | 14 (total) | 130 then 100 |
| 1-(5-([1,1'-biphenyl]-4-yl)-2-methylthiophen-3-yl)ethan-1-one | (5-([1,1'-biphenyl]-4-yl)-2-methylthiophen-3-yl)acetic acid | 68 | 14 (total) | 130 then 100 |
Table 1: Performance data for the Willgerodt-Kindler synthesis of substituted 3-thienylacetic acids.[3]
Advantages:
-
Applicable to a variety of substituted acetylthiophenes.
-
Good to excellent yields can be achieved.[3]
-
The use of phase-transfer catalysts can reduce reaction times.[3]
Limitations:
-
Requires elevated temperatures.
-
The use of sulfur and morpholine can present safety and odor issues.
-
The reaction mechanism can be complex and may lead to side products.
Direct C-H Carboxylation of Thiophenes
Direct C-H carboxylation is an atom-economical and increasingly popular method for the synthesis of carboxylic acids. This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond on the thiophene ring to a carboxylic acid group using carbon dioxide (CO2) as the carboxylating agent.[4][5]
Mechanism Insight: The reaction typically proceeds via the deprotonation of the most acidic C-H bond of the thiophene ring (usually at the α-position) by a strong base, followed by the nucleophilic attack of the resulting carbanion on CO2. Recent developments have focused on using catalytic systems to facilitate this transformation under milder conditions.[4]
Workflow for Direct C-H Carboxylation:
Caption: Direct C-H carboxylation workflow.
Experimental Protocol: Carboxylate-Assisted Carboxylation of Thiophene with CO2 [4]
-
Reaction Setup: A mixture of thiophene, cesium carbonate (Cs2CO3), and a cesium carboxylate salt (e.g., cesium pivalate) is placed in a high-pressure reactor.
-
Carboxylation: The reactor is pressurized with CO2 and heated to the desired temperature (e.g., 200-300°C) for a specified time.
-
Workup and Isolation: After cooling and depressurization, the reaction mixture is dissolved in water and acidified. The resulting carboxylic acid is then extracted with an organic solvent and purified.
Performance Data:
| Thiophene Derivative | Carboxylation Product | Yield (%) | Temperature (°C) | CO2 Pressure (bar) |
| Thiophene | Thiophene-2-carboxylic acid | ~5 | 300 | Not specified |
| Thiophene | Thiophene-2,5-dicarboxylic acid | (Ratio with mono-acid 3.5:1) | 300 | Not specified |
Table 2: Performance data for the direct carboxylation of thiophene.[4][6] Note: Yields are reported as a percentage of the total carboxylated products.
Advantages:
-
High atom economy, utilizing CO2 as a C1 source.[2]
-
Avoids pre-functionalization of the thiophene starting material.
-
Can be regioselective for the α-position.[2]
Limitations:
-
Often requires harsh reaction conditions (high temperature and pressure).[4]
-
Yields can be low, and over-carboxylation to dicarboxylic acids can occur.[4]
-
Substrate scope may be limited, particularly with electron-withdrawing groups on the thiophene ring.
Strategy 2: Concurrent Ring and Side-Chain Construction
This elegant approach builds the thienylalkanoic acid framework in a more convergent manner. The Fiesselmann thiophene synthesis is a prime example of this strategy.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis allows for the construction of 3-hydroxy-2-thiophenecarboxylic acid esters from α,β-acetylenic esters and thioglycolic acid esters.[7] The resulting ester can then be hydrolyzed and the side chain potentially extended to yield a variety of thienylalkanoic acids.
Mechanism Insight: The reaction is initiated by the Michael addition of the deprotonated thioglycolate to the α,β-acetylenic ester. This is followed by an intramolecular Claisen condensation to form the thiophene ring.[7]
Workflow for Fiesselmann Synthesis:
Caption: Fiesselmann thiophene synthesis workflow.
Experimental Protocol: General Procedure for Fiesselmann Synthesis
-
Reaction Setup: To a solution of the α,β-acetylenic ester in a suitable solvent (e.g., ethanol), the thioglycolic acid ester and a base (e.g., sodium ethoxide) are added at a controlled temperature.
-
Reaction: The mixture is stirred at room temperature or heated to reflux for a specified period.
-
Workup and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.
Advantages:
-
Provides a direct route to functionalized thiophenes with a carboxylic ester group.
-
The resulting hydroxy group can be further functionalized.
-
Good regioselectivity is often observed.
Limitations:
-
The synthesis of the α,β-acetylenic ester starting material can be challenging.
-
The reaction conditions may not be suitable for all functional groups.
-
Further steps are required to convert the resulting ester to the final alkanoic acid.
Head-to-Head Comparison Summary
| Synthetic Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Limitations |
| Willgerodt-Kindler | Acetylthiophenes | Sulfur, Morpholine, PTC | 12-24 h | 100-130°C | 60-70% | Good yields, applicable to various substituted thiophenes. | High temperatures, use of odorous and hazardous reagents. |
| Direct C-H Carboxylation | Thiophenes | Strong base, CO2 | Variable | 200-300°C | Low to moderate | High atom economy, avoids pre-functionalization. | Harsh conditions, low yields, potential for over-carboxylation. |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid esters | Base | Variable | RT to reflux | Good (substrate dependent) | Direct route to functionalized thiophenes, good regioselectivity. | Requires synthesis of specific starting materials, multi-step to final acid. |
Table 3: Head-to-head comparison of synthetic routes to thienylalkanoic acids.
Conclusion and Future Outlook
The choice of a synthetic route to thienylalkanoic acids is a critical decision that depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.
-
The Willgerodt-Kindler reaction stands out as a reliable and versatile method for the synthesis of thienylacetic acids from readily accessible acetylthiophenes, particularly when optimized with phase-transfer catalysis.
-
Direct C-H carboxylation represents a more modern and atom-economical approach. While currently hampered by the need for harsh conditions and often providing modest yields, ongoing research into more efficient catalytic systems holds great promise for making this a more widely adopted strategy.
-
The Fiesselmann synthesis offers an elegant convergent approach, directly installing a carboxylic ester group during ring formation. This method is particularly valuable for the synthesis of highly functionalized thienylalkanoic acid precursors.
Future advancements in this field will likely focus on the development of milder, more efficient, and highly regioselective catalytic systems for direct C-H functionalization, as well as the expansion of one-pot methodologies that combine ring formation and side-chain elaboration in a single, streamlined process.
References
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Y. Liu, et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules, 27(6), 1937. [Link]
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W. K. L. Lee. (2025). Direct C-H heteroarene carboxylation with carbon dioxide catalysed by polysulfide anions. Nanyang Technological University. [Link]
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V. A. Podshibyakin, et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc, 2016(6), 72-78. [Link]
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Y. Liu, et al. (2025). Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. ResearchGate. [Link]
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What is the Paal-Knorr synthesis of a thiophene mechanism? (2020). Quora. [Link]
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Synthesis of Furan and Thiophene. (n.d.). University of Babylon. [Link]
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V. A. Podshibyakin, et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. ResearchGate. [Link]
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M. M. Alam & S. R. Adapa. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. [Link]
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Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Summary reaction results for thiophene carboxylation as the function of... (2022). ResearchGate. [Link]
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The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium.ws. [Link]
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Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
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7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. (n.d.). University of Technology. [Link]
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phenylacetic acid. (n.d.). Organic Syntheses. [Link]
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Fiesselmann thiophene synthesis. (n.d.). Wikipedia. [Link]
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Willgerodt-Kindler featuring acetophenone. (2020). Sciencemadness Discussion Board. [Link]
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Improved synthesis of thiophene-2-acetic acid. (2011). ResearchGate. [Link]
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Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. [Link]
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A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. (2013). Der Pharma Chemica. [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Semantic Scholar. [Link]
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Fiesselmann thiophene synthesis. (n.d.). ResearchGate. [Link]
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Synthesis of 2-aminothiophenes via Scheme 2. (2021). ResearchGate. [Link]
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(661f) Direct carboxylation of thiophene and CO2 in the cesium carbonate system. (2019). AIChE. [Link]
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Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. [Link]
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An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. [Link]
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Fiesselmann Thiophene Synthesis Mechanism. (2023). YouTube. [Link]
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Confirming the Structure of 5-(3-Thienyl)pentanoic Acid: A definitive Guide Using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical analysis. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, its limitations can lead to ambiguity, especially in molecules with complex spin systems or similar chemical environments. This guide provides an in-depth technical comparison of how advanced 2D NMR techniques—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively elucidate the structure of 5-(3-Thienyl)pentanoic acid, overcoming the potential uncertainties of 1D analysis.
The challenge in unequivocally confirming the structure of this compound lies in definitively placing the pentanoic acid chain at the C3 position of the thiophene ring, as opposed to the C2 position. 1D ¹H NMR alone might not provide conclusive evidence, as the coupling patterns of the thiophene protons can be complex and long-range couplings that would confirm the substitution pattern are often not resolved.
This guide will walk through the process of acquiring and interpreting a suite of 2D NMR experiments to provide irrefutable evidence for the C3 substitution pattern.
The Limitations of 1D NMR and the Power of 2D Correlation
A standard 1D ¹H NMR spectrum provides information on the chemical environment (chemical shift), the number of protons (integration), and the number of neighboring protons (multiplicity). However, in the case of this compound, while we can identify the protons of the pentanoic acid chain and the thiophene ring, definitively connecting them to the correct positions on the thiophene ring can be challenging. 2D NMR spectroscopy overcomes this by spreading the information into two dimensions, revealing correlations between nuclei that provide a clear roadmap of the molecular structure.[1]
Experimental Design: A Multi-faceted Approach to Structural Elucidation
To unambiguously determine the structure of this compound, a series of 2D NMR experiments are employed. Each experiment provides a unique piece of the structural puzzle.
Experimental Workflow
Caption: Workflow for 2D NMR based structural elucidation.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
NMR Instrument: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
1D ¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 16 ppm.
-
Number of scans: 16.
-
Relaxation delay: 2 s.
-
-
1D ¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 250 ppm.
-
Number of scans: 1024.
-
Relaxation delay: 2 s.
-
-
2D ¹H-¹H COSY Acquisition:
-
Pulse sequence: Gradient-selected COSY (gCOSY).
-
Data points: 2048 in F2 and 256 in F1.
-
Number of scans: 8.
-
-
2D ¹H-¹³C HSQC Acquisition:
-
Pulse sequence: Gradient-selected HSQC with sensitivity enhancement.
-
¹JCH coupling constant: Optimized for 145 Hz.
-
Data points: 2048 in F2 and 256 in F1.
-
Number of scans: 16.
-
-
2D ¹H-¹³C HMBC Acquisition:
-
Pulse sequence: Gradient-selected HMBC.
-
Long-range coupling constant: Optimized for 8 Hz.
-
Data points: 2048 in F2 and 256 in F1.
-
Number of scans: 64.
-
-
Data Processing: All data are processed using appropriate software (e.g., MestReNova, TopSpin). The FIDs are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm for ¹H) and the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).
Predicted NMR Data for this compound
Based on established chemical shift values for substituted thiophenes and pentanoic acid derivatives, the following ¹H and ¹³C NMR data are predicted.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Atom | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | COOH | ~11-12, br s | ~179 |
| 2' | CH₂ | ~2.4, t, J=7.5 | ~34 |
| 3' | CH₂ | ~1.7, quint, J=7.5 | ~24 |
| 4' | CH₂ | ~1.7, quint, J=7.5 | ~31 |
| 5' | CH₂ | ~2.7, t, J=7.5 | ~29 |
| 2 | CH | ~7.2, dd, J=5.0, 1.2 | ~126 |
| 3 | C | - | ~142 |
| 4 | CH | ~6.9, dd, J=5.0, 3.0 | ~128 |
| 5 | CH | ~7.1, dd, J=3.0, 1.2 | ~120 |
Data Interpretation: A Step-by-Step Confirmation of Structure
¹H-¹H COSY: Mapping the Proton-Proton Connectivity
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] This is invaluable for establishing the connectivity within the pentanoic acid chain.
-
Expected Correlations:
-
A cross-peak between the protons at C2' (~2.4 ppm) and C3' (~1.7 ppm).
-
A cross-peak between the protons at C3' (~1.7 ppm) and C4' (~1.7 ppm).
-
A cross-peak between the protons at C4' (~1.7 ppm) and C5' (~2.7 ppm).
-
Within the thiophene ring, cross-peaks are expected between H2 and H4 (four-bond coupling, may be weak), H2 and H5 (three-bond coupling), and H4 and H5 (three-bond coupling).
-
This confirms the integrity of the pentanoic acid chain as a single spin system.
¹H-¹³C HSQC: Identifying Direct Carbon-Proton Attachments
The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons with the carbons to which they are directly attached.[3] This allows for the unambiguous assignment of the protonated carbons.
-
Expected Correlations:
-
A cross-peak between the ¹H signal at ~2.4 ppm and the ¹³C signal at ~34 ppm (C2').
-
A cross-peak between the ¹H signal at ~1.7 ppm and the ¹³C signal at ~24 ppm (C3').
-
A cross-peak between the ¹H signal at ~1.7 ppm and the ¹³C signal at ~31 ppm (C4').
-
A cross-peak between the ¹H signal at ~2.7 ppm and the ¹³C signal at ~29 ppm (C5').
-
A cross-peak between the ¹H signal at ~7.2 ppm and the ¹³C signal at ~126 ppm (C2).
-
A cross-peak between the ¹H signal at ~6.9 ppm and the ¹³C signal at ~128 ppm (C4).
-
A cross-peak between the ¹H signal at ~7.1 ppm and the ¹³C signal at ~120 ppm (C5).
-
¹H-¹³C HMBC: The Definitive Connection
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to solving this structural puzzle. It shows correlations between protons and carbons that are two or three bonds away.[4] This will definitively establish the link between the pentanoic acid chain and the C3 position of the thiophene ring.
-
Key Expected Correlations for Structure Confirmation:
-
Crucial Correlation: A three-bond correlation (³JCH) is expected between the protons on C5' of the pentanoic acid chain (~2.7 ppm) and the quaternary carbon C3 of the thiophene ring (~142 ppm).
-
A two-bond correlation (²JCH) is also expected between the C5' protons and C4 of the thiophene ring (~128 ppm).
-
Correlations from the thiophene protons to the pentanoic acid chain are also expected. For instance, H2 (~7.2 ppm) and H4 (~6.9 ppm) should show a three-bond correlation to C5' (~29 ppm).
-
The presence of the correlation between the C5' protons and the C3 carbon of the thiophene ring is the unequivocal piece of evidence that confirms the 3-substituted isomer.
Caption: Key HMBC correlations confirming the structure.
Conclusion
By systematically applying a suite of 2D NMR experiments, the structure of this compound can be confirmed with a high degree of confidence. While 1D NMR provides initial insights, it is the combination of COSY, HSQC, and particularly HMBC that offers the definitive evidence. The COSY spectrum establishes the proton connectivity within the aliphatic chain, the HSQC spectrum assigns the protonated carbons, and the crucial long-range correlations in the HMBC spectrum unequivocally link the pentanoic acid substituent to the C3 position of the thiophene ring. This multi-technique approach exemplifies a robust and self-validating system for structural elucidation in modern chemistry.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 19). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Transtutors. (2021, January 18). Study the NMR spectrum of pentanoic acid, valeric acid... Retrieved from [Link]
- Bax, A., & Freeman, R. (1981). Investigation of long-range proton-carbon coupling constants with two-dimensional NMR. Journal of the American Chemical Society, 103(15), 4501-4503.
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants. uOttawa NMR Facility Blog. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 19). 19: HMBC. Retrieved from [Link]
Sources
Safety Operating Guide
Mastering Chemical Safety: A Guide to the Proper Disposal of 5-(3-Thienyl)pentanoic Acid
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(3-Thienyl)pentanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on the functional groups present in this compound and data from the structurally analogous compound, 5-(2-Thienyl)pentanoic acid, this substance should be handled as a skin, eye, and respiratory irritant.[4]
Core Directive: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE must be worn at all times when handling this compound waste:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against accidental splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills or dropped equipment. |
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper waste disposal begins with accurate characterization and strict segregation. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5] Given its properties, this compound waste must be treated as hazardous.
Key Principle: Never mix this compound waste with incompatible materials. Specifically, it should be segregated from:
-
Bases: Reaction with bases can be exothermic.
-
Oxidizing Agents: May lead to a vigorous and potentially dangerous reaction.[6]
Drain disposal of this compound is strictly prohibited.[7] Similarly, it must not be discarded as general solid waste.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and temporary storage of this compound waste in a laboratory setting, pending collection by a certified hazardous waste handler.
Step 1: Container Selection and Preparation
Select a waste container that is in good condition and compatible with organic acids. High-density polyethylene (HDPE) containers are a suitable choice.[8] The container must have a secure, leak-proof screw-top cap.
Step 2: Waste Labeling
As soon as the first particle of waste is added, the container must be labeled. The label must be fully completed and legible.[9][10]
Labeling Requirements:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A list of all components in the container, including any solvents, with their approximate percentages.
-
The date of waste accumulation initiation.
-
The name and contact information of the Principal Investigator or responsible researcher.
Step 3: Waste Accumulation
-
Solid Waste: Carefully transfer any solid this compound, contaminated weigh boats, and spatulas into the designated hazardous waste container.
-
Contaminated Labware: Non-disposable glassware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The solvent rinsate must be collected as hazardous waste in a separate, appropriately labeled container for liquid waste.
-
Contaminated PPE: Dispose of grossly contaminated gloves, bench paper, and other disposable items in a dedicated solid hazardous waste container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[9]
SAA Requirements:
-
The container must be kept closed at all times except when adding waste. Do not leave a funnel in the container.[7][11]
-
Store the container in a secondary containment bin to prevent the spread of any potential leaks.
-
The SAA should be located away from sinks and floor drains.[7]
Step 5: Arranging for Final Disposal
Once the waste container is nearly full (no more than 90% capacity to allow for vapor expansion), or if the waste has been accumulated for the maximum time allowed by your institution (often up to 9 months), arrange for its collection.[8][11]
Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[10] Do not attempt to transport the hazardous waste yourself.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Section 1.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all cleanup materials into a new, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety Office. Retrieved from [Link]
-
Stanford University. (2008). Laboratory Chemical Waste Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
Princeton University. (2019, October 2). Just Arriving? Get to Know EHS. Environmental Health & Safety. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 5-(2-Thienyl)pentanoic acid, 95%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 14-31.
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
- Gramec, D., et al. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 31(12), 1335-1346.
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Department of Chemistry. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-(2-Thienyl)pentanoic acid. Retrieved from [Link]
-
Pacific Northwest Pollution Prevention Resource Center. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Code Search Tool. Retrieved from [Link]
-
Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
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Personal protective equipment for handling 5-(3-Thienyl)pentanoic acid
A Researcher's Guide to Safe Handling: 5-(3-Thienyl)pentanoic Acid
This document provides a comprehensive guide to the safe handling of this compound, a compound of interest for researchers in organic synthesis and drug development. As a trusted partner in your research, our goal is to provide value beyond the product itself by equipping you with the essential safety and logistical information necessary for your work. This guide is structured to deliver field-proven insights and procedural guidance, ensuring a self-validating system of safety for your laboratory.
Hazard Assessment: Understanding the "Why"
The potential hazards of this compound stem from its two primary functional components: the carboxylic acid group and the thiophene ring.
-
Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive.[2] Safety data for similar short-chain carboxylic acids, like pentanoic acid, classify them as corrosive substances that can cause severe skin burns and eye damage.[3][4][5] Therefore, direct contact with skin and eyes must be rigorously avoided.
-
Thiophene Ring : The toxicological properties of many thiophene-containing compounds are not fully characterized, necessitating cautious handling.[6] The SDS for the structural isomer, 5-(2-Thienyl)pentanoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. Prolonged exposure to some thiophenes has been shown to affect the nervous system in animal studies.[7]
-
Physical Form : 5-(2-Thienyl)pentanoic acid is a solid, which implies that this compound is likely also a solid at room temperature.[1] This presents a risk of inhalation if the material is a fine powder or if dust is generated during handling.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential to create a robust barrier against potential exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specific PPE | Standard/Material | Rationale for Use |
| Eye and Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 / EN166 | Protects against splashes of the corrosive material and dust particles from entering the eyes.[8][9][10] A face shield worn over goggles is required when handling larger quantities (>5g) or when there is a significant splash risk.[8][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a common choice.[6][9] For prolonged contact or handling of solutions, double-gloving is recommended.[11] Always check glove compatibility with any solvents used. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects skin and personal clothing from splashes and spills.[8][11] The coat must be fully buttoned with sleeves rolled down. |
| Respiratory | NIOSH-approved Respirator | N95 or higher | Required if there is a risk of inhaling dust, especially when weighing or transferring the powder outside of a certified chemical fume hood.[8][10] |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant material | Prevents injury from spills and dropped objects.[12] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is the foundation of laboratory safety. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[6][11]
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification : Ensure the chemical fume hood is certified and operational before beginning any work.
-
Designate Work Area : Demarcate a specific area within the fume hood for the experiment to contain potential spills.
-
Assemble Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and time spent handling the compound.
-
Emergency Equipment Check : Confirm that a safety shower and eyewash station are accessible and unobstructed.[13]
Step 2: Weighing and Transfer of Solid Compound
-
Weighing Location : Weigh the solid material within the chemical fume hood to contain any dust.
-
Minimize Dust : Handle the solid carefully to avoid generating dust. Use a spatula for transfers.
-
Personal Hygiene : Never eat, drink, or smoke in areas where chemicals are handled.[6] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][13]
Step 3: Post-Experiment Decontamination
-
Surface Cleaning : Decontaminate all work surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Labeling : Properly label and store any resulting products or mixtures in sealed containers.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Sources
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- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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- 5. PENTANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
